5-iodo-1,4-diMethyl-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1,4-dimethyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c1-3-4(5)8(2)7-6-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFCUDCDYJFFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
mechanism of formation for 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
An In-Depth Guide to the Formation of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation, largely due to the advent of "click chemistry." This guide provides an in-depth technical analysis of the formation mechanism of this compound, a functionalized heterocyclic compound with significant potential as a synthetic building block. We will dissect the two primary transformations involved: the regioselective construction of the 1,4-dimethyl-1H-1,2,3-triazole core via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the subsequent, often concurrent, electrophilic iodination at the C5 position. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational mechanistic theory, field-proven insights into experimental design, and detailed protocols.
Introduction
1,2,3-triazoles are five-membered heterocyclic compounds that have garnered immense interest due to their unique chemical properties, including metabolic stability and the ability to engage in hydrogen bonding and dipole-dipole interactions. Their synthesis was revolutionized by the development of the Huisgen 1,3-dipolar cycloaddition.[1] However, the thermal version of this reaction often lacks regioselectivity, producing mixtures of 1,4- and 1,5-disubstituted isomers, which necessitates difficult purification steps.[2][3]
The introduction of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Sharpless and Meldal provided a powerful solution, offering remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and near-perfect regioselectivity for the 1,4-isomer.[4][5] This guide focuses on the synthesis of a specifically substituted triazole, this compound. The inclusion of an iodine atom at the C5 position is particularly valuable, as it serves as a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of more complex molecular architectures.[6][7]
We will explore the nuanced mechanistic details of the triazole ring formation and its subsequent iodination, presenting a cohesive narrative that bridges theoretical understanding with practical application.
Part I: Synthesis of the 1,4-Dimethyl-1H-1,2,3-Triazole Scaffold
The foundational step in the synthesis is the [3+2] cycloaddition between methyl azide and propyne. The use of a copper(I) catalyst is paramount to ensure the exclusive formation of the desired 1,4-disubstituted regioisomer.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Its success is rooted in its high efficiency, mild reaction conditions (often proceeding at room temperature in aqueous media), and tolerance of a wide array of functional groups.[4][8] This robustness makes it a true "click" reaction.
Mechanistic Deep Dive into the CuAAC Pathway
While initial proposals suggested a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[9] This mechanism provides a more comprehensive explanation for the dramatic rate enhancement observed.
The catalytic cycle proceeds through several key steps:
-
Formation of the Copper(I) Acetylide: The cycle begins with the coordination of the terminal alkyne (propyne) to a Cu(I) center. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a mild base to form a highly reactive copper(I) acetylide intermediate.
-
Coordination and Cyclization: A second Cu(I) atom coordinates to the π-system of the copper acetylide. The organic azide (methyl azide) is then brought into the coordination sphere. The terminal nitrogen of the azide attacks the internal carbon of the activated alkyne, leading to the formation of an unusual six-membered copper metallacycle.[4]
-
Ring Contraction & Aromatization: This metallacycle is unstable and rapidly undergoes ring contraction to form a more stable copper triazolide intermediate.
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-carbon bond of the triazolide intermediate by a proton source (often the solvent, such as water or an alcohol), which releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, thus closing the catalytic cycle.[]
Precursor Synthesis and Safe Handling
Methyl Azide (CH₃N₃): Methyl azide is the simplest organic azide. It is a highly explosive and toxic white solid with a low boiling point (20-21 °C).[11] Its hazardous nature necessitates extreme caution.
-
Synthesis: It is typically prepared by the methylation of sodium azide with an alkylating agent like dimethyl sulfate in an alkaline solution.[11] Due to its instability, in situ generation or the use of continuous flow reactors is highly recommended to minimize the accumulation of hazardous quantities.[12]
-
Safety Precautions:
-
Explosion Hazard: Methyl azide is sensitive to shock, friction, heat, and light.[11][13] All operations should be conducted behind a blast shield in a well-ventilated fume hood.
-
Handling: Use non-sparking tools (Teflon or plastic spatulas) and avoid contact with metals, which can form highly sensitive metal azides.[13][14] Halogenated solvents should be avoided as they can form extremely unstable di- and tri-azidomethane.[13]
-
Storage: If isolation is unavoidable, it must be stored in the dark at low temperatures (-80 °C).[11] However, generating and using it immediately in the subsequent reaction is the safest approach.
-
Part II: C5-Iodination of the 1,2,3-Triazole Ring
The final step is the introduction of an iodine atom at the C5 position of the triazole ring. This is most efficiently accomplished in a one-pot reaction that combines the cycloaddition and iodination steps.
Mechanism of Electrophilic Iodination
The key to efficient C5-iodination lies in intercepting the copper triazolide intermediate formed during the CuAAC cycle before it undergoes protonolysis. This organometallic intermediate is nucleophilic and readily reacts with an electrophilic iodine source.
A highly effective method involves generating the Cu(I) catalyst and an electrophilic iodine species simultaneously. For instance, mixing a Cu(II) salt with sodium iodide results in the formation of Cu(I) and the electrophilic triiodide ion (I₃⁻).[15] Alternatively, systems like CuI paired with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can provide both the Cu(I) catalyst and an "I⁺" source.[16]
The proposed mechanism is as follows:
-
The CuAAC reaction proceeds as described in Part I to form the copper triazolide intermediate.
-
Instead of being quenched by a proton, this triazolide reacts with an electrophilic iodine species (e.g., I₂, I₃⁻, or activated NIS).
-
The nucleophilic carbon at the C5 position attacks the electrophilic iodine, forming the C-I bond and displacing the copper catalyst.
-
The regenerated copper catalyst can then participate in a new cycloaddition cycle.
This integrated approach is highly advantageous as it bypasses the need to isolate the potentially sensitive 1,4-dimethyl-1H-1,2,3-triazole intermediate and directly yields the desired functionalized product.
Experimental Protocols & Data
Workflow for One-Pot Synthesis
The experimental design prioritizes safety and efficiency by combining the cycloaddition and iodination into a single, continuous process.
Protocol: One-Pot Synthesis of this compound
This protocol is an illustrative example based on established methodologies and should be performed by trained personnel with appropriate safety precautions, including the use of a fume hood and blast shield.[15][16]
-
Materials:
-
Copper(I) Iodide (CuI)
-
N-Iodosuccinimide (NIS)[17]
-
Propyne (can be bubbled from a cylinder or generated in situ)
-
Sodium Azide (NaN₃)
-
Dimethyl Sulfate (Me₂SO₄)
-
Solvent: e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Aqueous solutions for workup: Sodium thiosulfate (Na₂S₂O₃), brine.
-
Extraction solvent: Ethyl acetate (EtOAc) or Dichloromethane (DCM).
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add CuI (5 mol%) and NIS (1.2 equivalents).
-
Add the solvent (e.g., DMF) and introduce propyne (1.1 equivalents) into the solution.
-
In a separate flask, carefully prepare a solution of methyl azide (1.0 equivalent) by reacting sodium azide with dimethyl sulfate. Extreme caution is required. [11]
-
Slowly add the freshly prepared methyl azide solution to the vigorously stirred reaction mixture at room temperature.
-
Allow the reaction to stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining iodine.
-
Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent in vacuo and purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
Representative Data
The following table summarizes typical parameters for this class of reaction. Actual results may vary based on specific substrates and conditions.
| Parameter | Value/Range | Rationale & Causality |
| Catalyst Loading (CuI) | 2-10 mol% | Sufficient to catalyze the reaction efficiently without requiring difficult removal. Higher loading may be needed for less reactive substrates. |
| Iodinating Agent | NIS, I₂ | NIS is an easily handled solid and effective electrophilic iodine source.[18][19] |
| Solvent | DMF, MeCN, THF/H₂O | Polar aprotic solvents are generally effective at solvating the reactants and catalyst. Aqueous mixtures can also accelerate CuAAC.[4] |
| Temperature | Room Temperature | The high efficiency of the CuAAC reaction allows it to proceed under mild conditions, preserving sensitive functional groups. |
| Reaction Time | 4-24 hours | Dependent on substrate reactivity and catalyst efficiency. Monitoring is crucial for determining the optimal endpoint. |
| Typical Yield | 70-95% | The one-pot nature and high efficiency of both the cycloaddition and iodination steps contribute to high overall yields. |
Conclusion
The formation of this compound is a prime example of modern synthetic strategy, leveraging the power and precision of click chemistry. The core of the synthesis is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a robust and highly regioselective method for constructing the 1,4-disubstituted triazole ring. The key to synthesizing the C5-iodo variant lies in an elegant one-pot protocol where the crucial copper triazolide intermediate is intercepted by an electrophilic iodine source before it can be protonated. This approach is not only efficient, leading to high yields, but also enhances safety by avoiding the isolation of potentially hazardous intermediates. A thorough understanding of the underlying dinuclear copper-catalyzed mechanism and strict adherence to safety protocols for handling precursors like methyl azide are essential for the successful and safe execution of this synthesis.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 11. Methyl azide - Wikipedia [en.wikipedia.org]
- 12. Generation of hazardous methyl azide and its application to synthesis of a key-intermediate of picarbutrazox, a new potent pesticide in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. fishersci.com [fishersci.com]
- 15. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 18. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
spectroscopic data of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
An In-Depth Technical Guide to the Spectroscopic Data of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key heterocyclic compound that serves as a versatile building block in synthetic organic chemistry. Its significance lies in the strategic placement of an iodine atom on the triazole ring, rendering it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1][2] This functionality allows for the late-stage functionalization and elaboration of the triazole core, a scaffold recognized as a crucial pharmacophore in medicinal chemistry due to its role as a bioisostere for amide or ester bonds.[1][2]
This guide provides a comprehensive analysis of the spectroscopic data for this compound, grounded in established synthetic protocols and characterization principles. As a self-validating reference, this document details the causal relationships between the compound's molecular structure and its spectral signatures, offering field-proven insights for unambiguous identification, purity assessment, and quality control in a research and development setting.
Molecular Structure and Synthesis
A precise understanding of the molecule's architecture is fundamental to interpreting its spectroscopic output.
Molecular Formula: C₄H₆IN₃[3] Molecular Weight: 223.02 g/mol [3]
Caption: Molecular structure of this compound.
Synthetic Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles is efficiently achieved through a one-pot, three-component reaction. This method leverages the in-situ generation of a copper(I) catalyst and an electrophilic iodine source to mediate the cycloaddition of an azide with a terminal alkyne.[4][5]
Experimental Workflow:
-
Catalyst and Iodinating Agent Preparation: A copper(I) source (e.g., CuI) and an iodinating agent (e.g., N-Iodosuccinimide, NBS) are combined in a suitable solvent such as THF or acetonitrile.[2][5] The CuI-NBS system has been shown to effectively provide both the necessary Cu(I) catalyst and the electrophilic iodine (I⁺).[5]
-
Reactant Addition: To this mixture, the terminal alkyne (propyne) is added, followed by the organic azide (methyl azide, which can be generated in situ from sodium azide and a methylating agent for safety).
-
Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are completely consumed.[6]
-
Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl or Na₂S₂O₃). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM).[6] The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.[6]
The underlying mechanism involves the formation of a copper(I) triazolide intermediate, which is subsequently iodinated by the electrophilic iodine species present in the reaction mixture.[4]
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data Analysis
The following sections provide a detailed interpretation of the key spectroscopic data used to characterize the title compound. The predicted chemical shifts and fragmentation patterns are based on data from structurally similar 1,4- and 1,4,5-substituted 1,2,3-triazoles.[7][8][9]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides the most direct confirmation of the methyl group environments. The spectrum is expected to be simple, showing two distinct singlets, as there are no adjacent protons for spin-spin coupling.
| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |
| N1-CH ₃ | 3.9 – 4.2 | Singlet | 3H | The methyl group attached to the N1 atom of the triazole ring is deshielded by the electronegative nitrogen atom, resulting in a downfield chemical shift. |
| C4-CH ₃ | 2.3 – 2.6 | Singlet | 3H | The methyl group at the C4 position is in a more typical vinylic methyl environment and appears further upfield compared to the N-methyl group. |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is crucial for confirming the carbon backbone, particularly the substitution pattern of the triazole ring. The presence of iodine at C5 has a pronounced "heavy atom effect," causing a significant upfield shift for the C5 signal compared to its non-iodinated analog.
| Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
| C 4 | 148 – 153 | The C4 carbon, substituted with a methyl group, is a quaternary carbon within the aromatic triazole ring, leading to a significant downfield shift. For similar 1,4-disubstituted triazoles, this signal appears in the 140-149 ppm range.[8] |
| C 5 | 75 – 85 | The direct attachment of the heavy iodine atom causes strong shielding, shifting the C5 signal significantly upfield. This is a hallmark of C-I bonds in heterocyclic systems.[9] |
| N1-C H₃ | 35 – 40 | This aliphatic carbon is attached to a nitrogen atom, placing it in a typical range for N-methyl groups. |
| C4-C H₃ | 10 – 15 | This aliphatic carbon is attached to a ring carbon and resonates in the expected upfield region. |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Caption: Key expected ²J and ³J HMBC correlations for the methyl protons.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum is characterized by vibrations of the triazole ring and the attached methyl groups.
| **Wavenumber (cm⁻¹) ** | Vibration Type | Description |
| 2900 – 3150 | C-H Stretch | Aliphatic C-H stretching from the two methyl groups. |
| 1450 – 1600 | C=N, N=N Stretch | Aromatic ring stretching vibrations characteristic of the 1,2,3-triazole core. |
| 1350 – 1470 | C-H Bend | Asymmetric and symmetric bending of the methyl C-H bonds. |
| 1000 – 1250 | C-N Stretch | Stretching vibrations from the C-N bonds within the ring and the N-CH₃ bond. |
| < 600 | C-I Stretch | The carbon-iodine bond vibration is weak and occurs at a very low frequency, often outside the standard scanning range of many FTIR instruments. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways under ionization.
| m/z Value | Assignment | Rationale |
| 223 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₄H₆IN₃. |
| 224 | [M+H]⁺ | Protonated molecular ion, commonly observed under soft ionization techniques like Electrospray Ionization (ESI).[9] |
| 195 | [M-N₂]⁺ | A characteristic fragmentation pathway for triazoles is the loss of a neutral nitrogen molecule (N₂), leading to the formation of a stable nitrilium ion.[10] |
| 127 | [I]⁺ | Fragment corresponding to the iodine cation. |
| 96 | [M-I]⁺ | Fragment resulting from the loss of the iodine atom. |
Conclusion
The spectroscopic profile of this compound is distinct and well-defined. The ¹H NMR spectrum is characterized by two clean singlets for the N-methyl and C-methyl groups. The ¹³C NMR is most notable for the heavily shielded C5 carbon signal around 75-85 ppm, a definitive indicator of iodine substitution at that position. IR spectroscopy confirms the presence of the triazole ring and aliphatic groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, including the loss of N₂.
This comprehensive guide serves as an authoritative reference for the identification and characterization of this valuable synthetic intermediate, ensuring high fidelity in its application for the development of novel chemical entities in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H6IN3 | CID 67465643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Buy 1,4-dimethyl-1H-1,2,3-triazole | 60166-43-0 [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
Introduction: The Critical Role of Structural Elucidation in Triazole Chemistry
The 1,2,3-triazole motif is a cornerstone in modern medicinal chemistry and drug development, prized for its unique combination of electronic properties, metabolic stability, and capacity for hydrogen bonding. The precise substitution pattern on the triazole ring dictates its biological activity and pharmacokinetic profile. Consequently, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing atomic-level insights into molecular architecture.[1][2]
This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR characterization of a specific, yet representative, substituted triazole: 5-iodo-1,4-dimethyl-1H-1,2,3-triazole. While direct spectral data for this exact compound is not widely published, this guide will synthesize data from closely related analogs and foundational NMR principles to predict and interpret its spectral features. This approach mirrors the daily workflow of research scientists, who often rely on established chemical shift trends and substituent effects to analyze novel compounds. We will delve into the causality behind experimental choices, establish a self-validating protocol, and ground our analysis in authoritative references.
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the NMR data, the following IUPAC-recommended numbering scheme for the 1,2,3-triazole ring will be utilized throughout this guide.
Caption: IUPAC numbering of the this compound structure.
Part 1: The Experimental Protocol - A Self-Validating System
The integrity of NMR data hinges on a meticulously planned and executed experimental protocol. Every choice, from solvent to reference standard, is made to ensure accuracy, reproducibility, and clarity of the resulting spectra.
Sample Preparation: The Foundation of Quality Data
A standard protocol for preparing an NMR sample of a small organic molecule like this compound is as follows:
-
Analyte Preparation: Weigh approximately 5-10 mg of the purified solid compound. The compound must be free of particulate matter and residual solvents from synthesis to avoid interfering signals.
-
Solvent Selection: Dissolve the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signals.[3][4]
-
Internal Standard: Add a small amount (typically 1 μL of a dilute solution) of tetramethylsilane (TMS). TMS is the universally accepted internal reference standard for ¹H and ¹³C NMR in organic solvents.[5][6][7] Its protons and carbons are highly shielded, producing a sharp singlet at 0.00 ppm that rarely overlaps with analyte signals.[6] Its chemical inertness and volatility also make it an ideal standard.[6]
-
Homogenization and Transfer: Gently agitate the vial to ensure complete dissolution and a homogenous solution. Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Configuration and Data Acquisition
The following represents a typical set of acquisition parameters on a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Spectrometer Frequency | 400 MHz | 100 MHz | Standard for routine small molecule analysis. |
| Solvent | CDCl₃ | CDCl₃ | Good solubility for many organics; well-characterized residual peaks.[3][4] |
| Internal Reference | TMS (0.00 ppm) | TMS (0.00 ppm) | Universal standard for accurate chemical shift referencing.[5][8][9] |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for reproducibility. |
| Pulse Sequence | zg30 | zgpg30 | Standard single-pulse experiments for quantitative ¹H and proton-decoupled ¹³C spectra. |
| Spectral Width | ~16 ppm | ~220 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Acquisition Time | ~2-3 seconds | ~1-2 seconds | Balances resolution and signal-to-noise. |
| Relaxation Delay | 2-5 seconds | 2 seconds | Allows for near-complete relaxation of nuclei, crucial for quantitative ¹H integration. |
| Number of Scans | 8-16 | 1024-4096 | Sufficient for good signal-to-noise for a ~10 mg sample. More scans are needed for the less sensitive ¹³C nucleus. |
Part 2: Spectral Interpretation - Predicting the Signature of this compound
The following sections detail the predicted ¹H and ¹³C NMR spectra. These predictions are based on the known effects of methyl and iodo substituents on the 1,2,3-triazole ring, drawing from data on similar structures found in the literature.[10][11][12]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing two distinct singlets corresponding to the two methyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.1 - 4.3 | Singlet | 3H | N1-CH₃ | The N-methyl group is directly attached to a nitrogen atom within an aromatic system, leading to a downfield shift. This is a characteristic region for N-alkyl groups on azole rings. |
| ~ 2.4 - 2.6 | Singlet | 3H | C4-CH₃ | The C-methyl group is attached to a carbon atom of the triazole ring. Its chemical shift will be influenced by the aromatic character of the ring but is typically found further upfield compared to the N-methyl group. |
Key Interpretive Points:
-
Absence of Ring Protons: The triazole ring itself is fully substituted, so no signals are expected in the typical aromatic proton region (δ 7-9 ppm).
-
Singlet Multiplicity: With no adjacent protons, both methyl groups will appear as sharp singlets.
-
Solvent Signal: A residual, non-deuterated chloroform (CHCl₃) signal will appear as a singlet at δ 7.26 ppm.[4][13] This should not be confused with an analyte signal.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show four signals: two for the triazole ring carbons and two for the methyl carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 148 - 152 | C4 | This carbon is part of the aromatic triazole ring and is substituted with a methyl group. Published data for similar 1,4-disubstituted triazoles show the C4 carbon in this region.[10] |
| ~ 75 - 80 | C5 | The direct attachment of the highly electronegative and heavy iodine atom causes a significant upfield shift for the C5 carbon. This "heavy atom effect" is a well-documented phenomenon in ¹³C NMR. Data for 5-iodo-1-substituted-1,2,3-triazoles consistently show the C5 carbon in this upfield region.[10][11] |
| ~ 35 - 40 | N1-CH₃ | The carbon of the N-methyl group is deshielded due to its attachment to the nitrogen atom of the aromatic ring. |
| ~ 10 - 15 | C4-CH₃ | The carbon of the C-methyl group is in a more shielded environment compared to the N-methyl carbon, resulting in a more upfield chemical shift. |
Key Interpretive Points:
-
Solvent Signal: The carbon of the deuterated solvent (CDCl₃) will appear as a triplet (due to coupling with deuterium) centered around δ 77.16 ppm.[3][14] This is a key landmark in the spectrum.
-
The Heavy Atom Effect: The most distinctive feature in the predicted ¹³C spectrum is the upfield shift of the C5 carbon. This is a powerful diagnostic tool for confirming the position of the iodine substituent.
Part 3: Workflow and Data Validation
The following diagram illustrates the logical workflow from sample preparation to final structural confirmation, emphasizing the self-validating nature of the process.
Caption: Workflow for NMR characterization and validation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a distinct and readily interpretable fingerprint for its structural confirmation. The ¹H spectrum is characterized by two singlets for the non-equivalent methyl groups. The ¹³C spectrum is particularly diagnostic, featuring four distinct carbon signals, with the C5 carbon exhibiting a pronounced upfield shift to approximately 75-80 ppm due to the heavy atom effect of the directly attached iodine. This combination of spectral features, when acquired using the robust and validated protocol outlined in this guide, allows researchers, scientists, and drug development professionals to unambiguously confirm the identity and purity of this important heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. acs.org [acs.org]
- 7. Tetramethylsilane: Significance and symbolism [wisdomlib.org]
- 8. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. 1,4-Dimethyl-1H-1,2,3-triazole | C4H7N3 | CID 15257142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. reddit.com [reddit.com]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this and structurally related molecules.
Introduction: The Significance of this compound
The 1,2,3-triazole core is a key pharmacophore in numerous bioactive compounds, valued for its role as a bioisostere for amide and ester groups, which enhances metabolic stability and other pharmacokinetic properties.[1] The introduction of an iodine atom at the 5-position and methyl groups at the 1- and 4-positions creates a unique molecule with potential applications in drug discovery, particularly as a building block for more complex structures through cross-coupling reactions.[1][2][3] Accurate and reliable analytical methods are paramount for its characterization, and mass spectrometry stands out as a primary tool for confirming its molecular weight and deducing its structure through fragmentation analysis.
Foundational Principles of Mass Spectrometry for Halogenated Triazoles
The mass spectrometric behavior of substituted triazoles is highly dependent on the nature and position of its substituents, as well as the ionization technique employed.[2][4][5] For this compound, several key structural features will dictate its fragmentation pattern:
-
The Triazole Ring: This five-membered heterocyclic ring is prone to cleavage, often involving the loss of stable neutral molecules like dinitrogen (N₂) or hydrogen cyanide (HCN).[2][4]
-
The Iodine Substituent: As a large and relatively labile halogen, the iodine atom can be lost as a radical (I•) or an ion (I⁺). While iodine is monoisotopic, its presence is often indicated by a significant mass defect and characteristic neutral losses.
-
The N-Methyl and C-Methyl Groups: The methyl groups can be lost as methyl radicals (•CH₃), contributing to the complexity of the mass spectrum.
The choice of ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI), will significantly influence the degree of fragmentation observed. EI, a "hard" ionization technique, typically induces extensive fragmentation, providing rich structural information.[4] ESI, a "soft" ionization method, often results in a prominent protonated molecule [M+H]⁺ with less fragmentation, which can be induced through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[4][6][7]
Predicted Fragmentation Pathway of this compound
Based on the chemical properties of the molecule and established fragmentation mechanisms of related compounds, a putative fragmentation pathway under electron ionization is proposed. The molecular ion ([M]⁺•) of this compound has a molecular weight of approximately 223.02 g/mol .[8]
Caption: Proposed Electron Ionization fragmentation pathway for this compound.
Key Fragmentation Steps:
-
Loss of Iodine Radical: The initial and most probable fragmentation step is the cleavage of the C-I bond, which is the weakest bond in the molecule, to lose an iodine radical (I•), resulting in a fragment ion at m/z 96.
-
Loss of a Methyl Radical: Subsequent loss of a methyl radical (•CH₃) from the N-methyl or C-methyl group can occur, leading to further fragmentation. For instance, the ion at m/z 96 could lose a methyl group to form an ion at m/z 81.
-
Ring Cleavage and Loss of Dinitrogen: The triazole ring can undergo cleavage with the elimination of a stable dinitrogen molecule (N₂). This is a common fragmentation pathway for many triazole derivatives.[2][4] For example, the fragment at m/z 81 could lose N₂ to yield an ion at m/z 53.
-
Further Fragmentation: Smaller fragments can be generated through the loss of other neutral species like HCN.
Experimental Protocol: GC-MS Analysis
For the analysis of a relatively volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly suitable technique.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
Sample Preparation:
-
Dissolve a small amount of the synthesized and purified this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
-
Inject 1 µL of the sample solution into the GC-MS system.
Data Presentation and Interpretation
The resulting mass spectrum should be analyzed for the presence of the molecular ion and the key fragment ions. The relative abundances of these ions provide insights into the stability of the different fragments.
Table 1: Expected Mass-to-Charge Ratios (m/z) and Corresponding Ionic Species for this compound.
| m/z | Proposed Ionic Formula | Proposed Structure/Neutral Loss |
| 223 | [C₄H₆IN₃]⁺• | Molecular Ion ([M]⁺•) |
| 208 | [C₃H₃IN₃]⁺• | [M - CH₃]⁺• |
| 127 | [I]⁺ | Iodine Cation |
| 96 | [C₄H₆N₃]⁺ | [M - I]⁺ |
| 81 | [C₃H₃N₃]⁺• | [M - I - CH₃]⁺• |
| 67 | [C₃H₃N₂]⁺ | [M - I - N₂]⁺ |
| 53 | [C₂HN₂]⁺ | [M - I - CH₃ - N₂]⁺ |
Conclusion
The mass spectrometric analysis of this compound provides invaluable information for its structural confirmation and characterization. By understanding the fundamental principles of fragmentation for this class of compounds and employing a systematic analytical approach, researchers can confidently identify and characterize this and other novel triazole derivatives. The proposed fragmentation pathway and experimental protocol in this guide serve as a robust starting point for the analysis of this important synthetic building block.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C4H6IN3 | CID 67465643 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
An In-Depth Technical Guide to the Physical and Chemical Properties of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and unique ability to act as a bioisostere for amide bonds.[1][2] This guide focuses on this compound, a key heterocyclic building block whose utility is significantly enhanced by the presence of a synthetically versatile iodine substituent. The C5-iodo group serves as a reactive handle for introducing molecular diversity through various cross-coupling reactions, making this compound an invaluable tool for researchers in drug discovery and materials science. This document provides a comprehensive overview of its core physicochemical properties, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and applications, grounded in established scientific principles and methodologies.
Introduction: The Strategic Importance of Functionalized Triazoles
The 1,2,3-triazole ring is considered a "privileged" structure in drug development, owing to its exceptional chemical stability, capacity for hydrogen bonding, and significant dipole moment.[3] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, providing a highly efficient and regioselective pathway to this important scaffold.[3][4]
The strategic introduction of a halogen, specifically iodine, at the 5-position of the triazole ring dramatically expands its synthetic potential. The carbon-iodine bond in compounds like this compound is highly amenable to a suite of palladium-catalyzed cross-coupling reactions.[5] This allows for the late-stage introduction of aryl, alkyl, and alkynyl groups, enabling the rapid generation of diverse compound libraries for screening against biological targets.[5][6] This guide serves as a technical resource for scientists aiming to leverage the unique properties of this versatile molecule.
Core Chemical and Physical Properties
This compound is a substituted heterocyclic compound with the molecular formula C₄H₆IN₃.[7][8] Its fundamental properties, largely derived from computational predictions and data from chemical suppliers, are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [8][9] |
| CAS Number | 1346818-62-9 | [7][9] |
| Molecular Formula | C₄H₆IN₃ | [7][8] |
| Molecular Weight | 223.02 g/mol | [8][9] |
| Boiling Point (Predicted) | 269.4 ± 32.0 °C | [7] |
| Density (Predicted) | 2.14 ± 0.1 g/cm³ | [7] |
| XLogP3 (Predicted) | 0.8 | [8] |
| SMILES | CC1=C(I)N(C)N=N1 | [9] |
Synthesis and Mechanistic Considerations
The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles is most efficiently achieved through a one-pot, multicomponent reaction involving an organic azide, a terminal alkyne, a copper(I) catalyst, and an electrophilic iodine source.[10][11] This approach combines the regioselectivity of the CuAAC reaction with in-situ iodination.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Exemplary)
-
Rationale: This protocol is adapted from established methods for synthesizing 5-iodo-1,4-disubstituted-1,2,3-triazoles.[10][11][12] The use of a copper(I) source is critical for catalyzing the [3+2] cycloaddition. An amine base is often required to facilitate the reaction and neutralize any generated acids.[10] The electrophilic iodine source intercepts the copper triazolide intermediate before protonolysis can occur.
-
Procedure:
-
To a sealed reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the solvent (e.g., THF or DMF, 0.5 M).
-
Add the copper(I) catalyst, such as copper(I) iodide (CuI, ~5-10 mol%).
-
Add the electrophilic iodine source. A common choice is N-Iodosuccinimide (NIS) or a combination of N-Bromosuccinimide (NBS) and Sodium Iodide (NaI).[11]
-
Add the terminal alkyne, propyne (1.0 equiv.), followed by methyl azide (1.0 equiv.).
-
Add an amine base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.).[6]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 100 °C in a flow reactor) until completion, monitored by Thin Layer Chromatography (TLC) or LC-MS.[6]
-
Upon completion, quench the reaction with an aqueous solution of ammonium hydroxide or ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
-
Reaction Mechanism
The reaction proceeds via the formation of a copper(I) acetylide, which then undergoes cycloaddition with methyl azide to form a copper(I) triazolide intermediate.[10] This intermediate is then intercepted by the electrophilic iodine source (I⁺) to yield the final 5-iodo-1,2,3-triazole product. The amine base plays a crucial role in promoting the reaction, though excessive amounts can sometimes favor the formation of the non-iodinated (5-proto) triazole.[10]
Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected data, based on general principles for substituted triazoles, are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Two singlets are expected: one for the N-methyl group (δ ≈ 3.8-4.2 ppm) and one for the C4-methyl group (δ ≈ 2.2-2.6 ppm). |
| ¹³C NMR | Four distinct signals are anticipated: C4 and C5 of the triazole ring (C5 will be downfield shifted due to the iodine, δ ≈ 140-150 ppm for C4, C5 signal may be harder to observe), and the two methyl carbons (N-CH₃ and C4-CH₃).[13] |
| Mass Spec (MS) | The mass spectrum should show a strong molecular ion peak (M⁺).[14] A characteristic fragmentation pattern for 1,2,3-triazoles is the loss of a neutral nitrogen molecule ([M-N₂]⁺).[14][15] |
| Infrared (IR) | Characteristic peaks for C-H, C=C, and C-N stretching vibrations will be present. |
Chemical Reactivity and Synthetic Utility
The primary site of reactivity on this compound is the carbon-iodine bond, making it a versatile substrate for palladium-catalyzed cross-coupling reactions. This functionality is the cornerstone of its utility in building molecular complexity.
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond, introducing aryl or vinyl substituents at the C5 position.
-
Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond, yielding 5-alkynyl-1,2,3-triazoles.[5]
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating 5-amino-1,2,3-triazole derivatives.
Reactivity Workflow Diagram
Caption: Key cross-coupling reactions of the title compound.
Applications in Research and Drug Development
The 1,2,3-triazole core is a valuable pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][16][17]
-
Bioisosterism: The 1,4-disubstituted 1,2,3-triazole unit is an excellent mimic of a trans-amide bond, offering improved metabolic stability and pharmacokinetic properties.[1]
-
Drug Discovery Engine: this compound serves as an ideal starting point for fragment-based drug discovery (FBDD) and the construction of diverse chemical libraries.[6] Its relatively small size and reactive handle allow for systematic exploration of the chemical space around the triazole core to optimize binding to biological targets.
-
Materials Science: The stable, polar nature of the triazole ring makes its derivatives useful in materials science as ligands, corrosion inhibitors, and components of functional polymers.[3]
Conclusion
This compound is more than a simple heterocyclic compound; it is a powerful and versatile tool for chemical innovation. Its straightforward synthesis, combined with the exceptional reactivity of the C5-iodo group, provides researchers with a reliable platform for constructing complex molecules. As the demand for novel therapeutics and advanced materials continues to grow, the strategic application of such well-designed building blocks will be paramount in accelerating discovery and development across the chemical sciences.
References
- 1. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound CAS#: 1346818-62-9 [chemicalbook.com]
- 8. This compound | C4H6IN3 | CID 67465643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 97% | CAS: 1346818-62-9 | AChemBlock [achemblock.com]
- 10. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN100335467C - Synthesis of 5-iodo-1,4-twice substituted-1,2,3-trioxazole compound - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Screening of 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole Derivatives
Executive Summary
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, largely due to its robust synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its remarkable chemical stability.[1][2] This guide focuses on a specific, highly promising subclass: 5-iodo-1,4-dimethyl-1H-1,2,3-triazole derivatives. The strategic inclusion of an iodine atom at the 5-position provides a crucial synthetic handle for post-triazole functionalization through various cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.[3][4][5] This document provides a comprehensive framework for researchers and drug development professionals, detailing the rationale and methodology for the synthesis and subsequent biological screening of these compounds. We will explore field-proven protocols for evaluating anticancer, antimicrobial, and enzyme-inhibitory activities, emphasizing the causality behind experimental choices to ensure a robust and logical screening cascade.
The Strategic Imperative: Why 5-Iodo-1,2,3-Triazoles?
The triazole ring is considered a privileged pharmacophore due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and dipole interactions with biological targets.[1][6] The Huisgen 1,3-dipolar cycloaddition, particularly its copper-catalyzed variant ("click chemistry"), provides a highly efficient and regioselective route to 1,4-disubstituted triazoles.[7]
Our focus on the 5-iodo-substituted scaffold is a deliberate strategic choice. While the core triazole provides a stable backbone, the C5-iodine bond is a versatile functionalization point.[8] It allows for late-stage diversification using powerful synthetic tools like Suzuki, Sonogashira, and Heck cross-coupling reactions.[4][5] This enables a modular approach to drug discovery: a common iodinated intermediate can be rapidly converted into a vast library of derivatives, each with unique steric and electronic properties, for extensive structure-activity relationship (SAR) studies.
Synthesis of the Core Intermediate
The foundational step is the reliable synthesis of the this compound scaffold. A robust and efficient method involves a one-pot, three-component reaction of an azide, a terminal alkyne, and an iodine source, mediated by a copper(I) catalyst.[8][9] The system of cuprous iodide (CuI) and N-bromosuccinimide (NBS) is particularly effective, providing both the necessary Cu(I) catalyst and an electrophilic iodine source ("I+").[8]
Illustrative Synthetic Workflow
Caption: Workflow for the one-pot synthesis of the core scaffold.
Designing a Biological Screening Cascade
Given the broad bioactivity of triazole derivatives, a multi-pronged screening approach is logical to maximize the potential for hit discovery.[10][11] The initial screening should be designed as a funnel, starting with broad primary assays to identify general activity, followed by more specific secondary assays to determine potency, selectivity, and preliminary mechanism of action (MoA).
Screening Strategy Flowchart
Caption: A logical workflow for the biological screening cascade.
Core Protocols for Primary Screening
The following protocols are robust, widely accepted methods for initial biological evaluation. They are designed to be reproducible and provide clear, quantitative endpoints.
Anticancer Activity: The MTT Assay
Causality: The MTT assay is a colorimetric method that measures cellular metabolic activity.[6] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, making it an excellent proxy for cytotoxicity. Many triazole derivatives have demonstrated potent anticancer activity against various human cancer cell lines.[12][13]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Data Presentation: Cytotoxicity Results
| Compound ID | Test Concentration (µM) | Cancer Cell Line | % Viability (Mean ± SD) | IC₅₀ (µM) |
| TZD-001 | 10 | MCF-7 | 45.3 ± 3.1 | 8.2 |
| TZD-002 | 10 | MCF-7 | 98.1 ± 4.5 | > 50 |
| Doxorubicin | 1 | MCF-7 | 30.2 ± 2.5 | 0.8 |
Antimicrobial Susceptibility: Broth Microdilution (MIC Assay)
Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14] This assay directly measures the bacteriostatic or fungistatic potential of a compound. Triazoles are well-established antimicrobial agents, forming the basis of several clinical antifungal drugs.[1][15][16]
Protocol: MIC Determination
-
Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus ATCC 29213 or Candida albicans ATCC 90028) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds, typically starting from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (microbes + broth, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[14][16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Data Presentation: Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TZD-001 | 4 | > 64 | 16 |
| TZD-002 | 32 | > 64 | > 64 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Enzyme Inhibition: A General Colorimetric Assay
Causality: Many drugs exert their effects by inhibiting specific enzymes.[17] Triazole derivatives are known to inhibit a wide range of enzymes, including carbonic anhydrases, cholinesterases, and pyruvate dehydrogenase.[18][19][20] A general colorimetric assay measures the rate of a reaction catalyzed by the target enzyme. An inhibitor will reduce the rate of product formation, which is detected by a change in absorbance.
Protocol: Carbonic Anhydrase II Inhibition Assay (Example)
-
Assay Principle: This assay is based on the esterase activity of Carbonic Anhydrase (CA). The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow product that absorbs at 400 nm.
-
Reagent Preparation: Prepare a solution of bovine CA-II in Tris-SO₄ buffer, a solution of pNPA in acetonitrile, and solutions of test compounds in DMSO.
-
Assay Procedure: In a 96-well plate, add buffer, the test compound solution (or DMSO for control), and the enzyme solution. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Start the reaction by adding the pNPA substrate solution.
-
Kinetic Reading: Immediately measure the change in absorbance at 400 nm over 5-10 minutes using a plate reader in kinetic mode.
-
Data Analysis: Calculate the reaction rate (V) from the slope of the absorbance vs. time plot. Determine the percent inhibition relative to the control without inhibitor. Calculate the IC₅₀ value from a dose-response curve.
Workflow for Enzyme Inhibition Assay
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. Research Advances on the Bioactivity of 1,2,3-Triazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. isres.org [isres.org]
- 14. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbiologyjournal.org [microbiologyjournal.org]
- 16. microbiologyjournal.org [microbiologyjournal.org]
- 17. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 18. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 19. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The C-I Bond in 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole: A Gateway to Molecular Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Triazole Scaffold
The 1,2,3-triazole core has emerged as a privileged scaffold in medicinal chemistry and materials science. Its remarkable stability, capacity for hydrogen bonding, and dipole moment make it an attractive component in the design of novel therapeutics and functional materials.[1][2] The introduction of an iodine atom at the 5-position of the triazole ring, as in 5-iodo-1,4-dimethyl-1H-1,2,3-triazole, unlocks a versatile toolkit for chemical modification. The carbon-iodine (C-I) bond serves as a linchpin for a multitude of transformations, enabling the strategic introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides a comprehensive exploration of the reactivity of the C-I bond in this compound, offering insights into its synthesis and key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and reductions.
Synthesis and Structural Features
The synthesis of this compound is typically achieved through a one-pot, three-component reaction of methyl azide, propyne, and an iodine source, mediated by a copper(I) catalyst.[3][4] This approach, a variation of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, offers high regioselectivity and efficiency.
The C-I bond in this molecule is characterized by its relatively low bond dissociation energy, rendering it susceptible to a variety of chemical transformations. The electron-rich nature of the triazole ring further influences its reactivity, particularly in the context of transition metal-catalyzed reactions.
General Synthesis Protocol for this compound
This protocol is adapted from established procedures for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles.[3][5][6]
Materials:
-
Methyl azide (handle with extreme caution, potential explosive)
-
Propyne (gas)
-
Copper(I) iodide (CuI)
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
Procedure:
-
To a solution of methyl azide in the chosen solvent, add CuI and the amine base.
-
Bubble propyne gas through the reaction mixture at room temperature.
-
Once the formation of the 1,4-dimethyl-1H-1,2,3-triazole is complete (monitored by TLC or GC-MS), add the iodinating agent (NIS or I₂).
-
Stir the reaction mixture at room temperature until the iodination is complete.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The C-I bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a wide range of coupling partners. These reactions are cornerstones of modern organic synthesis, offering a powerful means to construct complex molecules with high precision.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of the iodotriazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[7][8] This reaction is widely used for the formation of biaryl and vinyl-triazole linkages.
Typical Reaction Conditions:
| Component | Example | Molar Equiv. |
| Iodotriazole | This compound | 1.0 |
| Boronic Acid | Phenylboronic acid | 1.2-2.0 |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 0.01-0.05 |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0-3.0 |
| Solvent | Toluene, Dioxane, DMF/H₂O | - |
| Temperature | 80-110 °C | - |
Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a degassed mixture of the iodotriazole, boronic acid, and base in the chosen solvent, add the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodotriazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11] This reaction is highly valuable for the synthesis of alkynyl-triazoles.
Typical Reaction Conditions:
| Component | Example | Molar Equiv. |
| Iodotriazole | This compound | 1.0 |
| Terminal Alkyne | Phenylacetylene | 1.2-1.5 |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 0.01-0.05 |
| Copper(I) Co-catalyst | CuI | 0.02-0.10 |
| Base | Et₃N, DIPEA | 2.0-3.0 |
| Solvent | THF, DMF | - |
| Temperature | Room Temperature to 60 °C | - |
Experimental Protocol for Sonogashira Coupling: [12]
-
To a solution of the iodotriazole and terminal alkyne in the chosen solvent, add the base, palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mechanism of Sonogashira Coupling: The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13][14]
References
- 1. ijbi.edwiserinternational.com [ijbi.edwiserinternational.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
The Strategic Utility of 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole: A Versatile Precursor for the Synthesis of Novel Heterocyclic Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the 1,2,3-Triazole Scaffold and the Unique Potential of its 5-Iodo Derivative
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, lauded for its exceptional stability, unique electronic properties, and capacity for hydrogen bonding.[1] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and efficient.[2] However, the synthesis of more complex, fully substituted triazoles often requires post-functionalization strategies. Among these, the C-H functionalization of pre-formed triazoles has emerged as a powerful tool for molecular diversification.[3]
This technical guide focuses on a particularly valuable, yet underutilized precursor: 5-iodo-1,4-dimethyl-1H-1,2,3-triazole . The introduction of an iodine atom at the 5-position of the triazole ring transforms it into a versatile building block, primed for a host of subsequent transformations. The carbon-iodine bond serves as a synthetic linchpin, enabling the introduction of a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions.[4] This guide, from the perspective of a Senior Application Scientist, will provide a comprehensive overview of the synthesis of this key precursor and delineate its application in the construction of novel, complex heterocyclic systems, supported by detailed experimental protocols and mechanistic insights.
Synthesis of the Key Precursor: this compound
The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles can be efficiently achieved through a one-pot, three-component reaction involving an azide, a terminal alkyne, and an iodine source, mediated by a copper catalyst.[5][6] This approach obviates the need to handle potentially unstable iodoalkynes. While a specific protocol for the 1,4-dimethyl derivative is not extensively documented, the following procedure is a robust adaptation of established methods for analogous compounds.[5][7]
The reaction proceeds via a copper-catalyzed cycloaddition followed by an in-situ iodination of the resulting copper-triazolide intermediate. The use of N-iodosuccinimide (NIS) or molecular iodine in the presence of a copper(I) source is a common and effective strategy.[5]
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antifungal Activity of 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole Analogs
Abstract
The escalating threat of antifungal resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action. This guide delves into the burgeoning field of 5-iodo-1,4-disubstituted-1H-1,2,3-triazole analogs, a class of compounds demonstrating significant promise as a new generation of antifungal agents. Moving beyond the classical azole mechanism of inhibiting ergosterol biosynthesis, this technical guide focuses on a distinct and compelling mode of action: the inhibition of the pyruvate dehydrogenase complex (PDHc). We will explore the synthetic rationale, detailed experimental protocols for activity assessment, the emerging structure-activity relationships (SAR), and the mechanistic underpinnings that position these compounds as prime candidates for further drug development. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation antifungals.
Introduction: A Paradigm Shift in Antifungal Research
For decades, the primary strategy in antifungal development has revolved around targeting the fungal cell membrane, with azoles like fluconazole and itraconazole being cornerstones of therapy.[1] These agents function by inhibiting the cytochrome P450-dependent enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] However, the rise of drug-resistant fungal strains has created an urgent need for antifungal agents with novel mechanisms of action.[3]
Recent investigations have identified the 5-iodo-1,4-disubstituted-1,2,3-triazole scaffold as a source of potent antifungal activity.[1] Notably, this class of compounds appears to diverge from the classical azole mechanism. Evidence strongly suggests that these analogs exert their antifungal effects through the inhibition of the E1 component of the pyruvate dehydrogenase complex (PDHc-E1), a crucial enzyme in fungal central carbon metabolism.[1] This guide will provide a comprehensive technical overview of the synthesis, evaluation, and mechanism of this promising class of antifungal candidates.
Synthetic Pathways to 5-Iodo-1,4-disubstituted-1,2,3-triazoles
The synthesis of the 5-iodo-1,4-disubstituted-1,2,3-triazole core is efficiently achieved through a multicomponent, one-pot reaction. This approach, a modification of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the direct and regioselective installation of the iodine atom at the 5-position of the triazole ring.[4]
Rationale for the One-Pot Synthesis
The key to this synthesis is the in-situ generation of both the copper(I) catalyst and an electrophilic iodine source.[5] This strategy is highly efficient as it avoids the isolation of potentially unstable intermediates and streamlines the synthetic process. The use of systems like cuprous iodide (CuI) in combination with N-bromosuccinimide (NBS) or iodine monochloride (ICl) has proven effective.[4][6]
Generalized Synthetic Protocol
The following protocol outlines a general procedure for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives.
Step 1: Reaction Setup
-
To a solution of the desired terminal alkyne (1.0 eq.) in a suitable organic solvent (e.g., THF, DMF), add the organic azide (1.0 eq.).
-
Add the copper(I) source, such as cuprous iodide (CuI) (5-10 mol%).
-
Add the electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1-1.2 eq.).
-
For certain variations of this reaction, an amine base like triethylamine may be required.[5]
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-iodo-1,4-disubstituted-1,2,3-triazole.
Caption: One-pot synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles.
Mechanism of Action: Targeting Pyruvate Dehydrogenase Complex E1 (PDHc-E1)
While traditional azole antifungals target ergosterol synthesis, the 5-iodo-1,2,3-triazole analogs have been shown to inhibit the E1 component of the pyruvate dehydrogenase complex (PDHc-E1).[1] This multi-enzyme complex is a critical link between glycolysis and the tricarboxylic acid (TCA) cycle, catalyzing the conversion of pyruvate to acetyl-CoA.[7] Inhibition of PDHc-E1 disrupts central carbon metabolism, leading to a fungicidal effect.
The proposed mechanism involves the competitive inhibition of PDHc-E1 by the 5-iodo-1,2,3-triazole scaffold.[1] This targeted inhibition offers a significant advantage, as it exploits a metabolic pathway essential for fungal survival that is distinct from the target of current clinical azoles.
Caption: Inhibition of PDHc-E1 by 5-iodo-1,2,3-triazole analogs.
In Vitro Antifungal Activity Assessment
The evaluation of the antifungal efficacy of novel compounds requires standardized and reproducible methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.[8]
Broth Microdilution Protocol for MIC Determination
Step 1: Preparation of Fungal Inoculum
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).
-
Prepare a spore or cell suspension in sterile saline containing a surfactant (e.g., 0.05% Tween 80).
-
Adjust the suspension to a specific concentration using a spectrophotometer or hemocytometer. For yeasts, the final inoculum concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]
Step 2: Preparation of Drug Dilutions
-
Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should be sufficient to determine the MIC (e.g., 0.125 to 64 µg/mL).[9]
Step 3: Inoculation and Incubation
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungal inoculum without drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[8]
Step 4: MIC Determination
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the drug-free control. This can be assessed visually or by measuring the optical density at 630 nm.[10]
Antifungal Activity Data
A study on a series of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives demonstrated their inhibitory activity against E. coli PDHc-E1 and their antifungal efficacy against plant pathogenic fungi.[1]
Table 1: PDHc-E1 Inhibitory Activity and Antifungal Efficacy of Selected 5-Iodo-1,2,3-triazole Analogs
| Compound | R¹ Substituent | R² Substituent | PDHc-E1 IC₅₀ (µM) | Botrytis cinerea EC₅₀ (µg/mL) | Rhizoctonia solani Inhibition at 50 µg/mL (%) |
| 3e | 4-Fluorobenzyl | Phenyl | 10.32 ± 0.21 | >50 | 75.3 |
| 3g | 4-Fluorobenzyl | 4-Chlorophenyl | 4.21 ± 0.11 | 28.4 | 80.1 |
| 3n | 4-Fluorobenzyl | 4-Methoxyphenyl | 7.82 ± 0.17 | 5.4 | 65.4 |
| Pyrimethanil | - | - | - | 29.6 | - |
Data adapted from a study on 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as PDHc-E1 inhibitors.[1]
Structure-Activity Relationship (SAR) Analysis
The antifungal potency of 5-iodo-1,2,3-triazole analogs is significantly influenced by the nature of the substituents at the N1 and C4 positions of the triazole ring.[1]
-
N1-Substituent: A benzyl group, particularly one substituted with an electron-withdrawing group like fluorine at the para-position (e.g., 4-fluorobenzyl), is often associated with enhanced activity.
-
C4-Substituent: The nature of the aryl group at the C4 position plays a crucial role. The presence of a halogen (e.g., 4-chlorophenyl in compound 3g ) or an electron-donating group (e.g., 4-methoxyphenyl in compound 3n ) can lead to potent antifungal activity.[1]
-
Iodine at C5: The iodine atom at the C5 position is a key feature of this scaffold, contributing to the overall electronic and steric properties that favor binding to the target enzyme.
Caption: Key structure-activity relationships for antifungal activity.
Future Perspectives and Conclusion
The investigation into 5-iodo-1,4-dimethyl-1H-1,2,3-triazole analogs and related compounds represents a promising frontier in the quest for novel antifungal agents. Their unique mechanism of action, targeting the fungal pyruvate dehydrogenase complex, provides a clear advantage in overcoming existing resistance to ergosterol biosynthesis inhibitors. The synthetic accessibility of this scaffold, coupled with the encouraging preliminary antifungal data, makes it a highly attractive starting point for medicinal chemistry campaigns.
Future research should focus on:
-
Expanding the library of analogs to further probe the structure-activity relationship, particularly with substitutions that can enhance potency and selectivity for fungal PDHc over the mammalian counterpart.
-
Evaluating the in vivo efficacy and pharmacokinetic profiles of lead compounds in animal models of fungal infections.
-
Conducting detailed mechanistic studies to fully elucidate the binding mode of these inhibitors within the active site of fungal PDHc-E1.
References
- 1. Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalijsra.com [journalijsra.com]
- 4. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN100335467C - Synthesis of 5-iodo-1,4-twice substituted-1,2,3-trioxazole compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
one-pot synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles
Application Note & Protocol
A Streamlined One-Pot Synthesis of 5-Iodo-1,4-Disubstituted-1,2,3-Triazoles: Mechanism, Protocol, and Applications
Abstract: The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique chemical properties and biological activity.[1][2][3] Among its derivatives, 5-iodo-1,4-disubstituted-1,2,3-triazoles stand out as exceptionally versatile synthetic intermediates.[1][4] The carbon-iodine bond at the C5 position serves as a reactive handle for a variety of cross-coupling reactions, enabling the construction of highly complex and functionalized molecules. This guide provides a comprehensive overview and a detailed protocol for the efficient one-pot, three-component synthesis of these valuable compounds from terminal alkynes, organic azides, and an iodine source, leveraging the power of copper(I) catalysis.
Introduction: The Strategic Value of Iodinated Triazoles
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides a powerful and regioselective route to 1,4-disubstituted-1,2,3-triazoles.[4][5][6] While this reaction is exceptionally robust, the direct synthesis of fully substituted triazoles in a single step presents a greater challenge. The development of methods to intercept the reaction intermediates allows for the introduction of a third substituent, creating 1,4,5-trisubstituted triazoles.
The is a significant advancement in this area.[7] This method avoids the need to pre-synthesize and handle potentially unstable iodoalkyne intermediates, offering a more efficient, atom-economical, and operationally simple pathway.[8][9] These iodinated triazoles are not merely final products; they are pivotal building blocks for late-stage functionalization, making them highly sought after in drug discovery programs and for the development of novel materials.[3][10]
Mechanistic Insights: Orchestrating the Three-Component Reaction
The success of this one-pot synthesis hinges on the carefully orchestrated sequence of catalytic events. The reaction is not a simple concerted process but a stepwise pathway where a key intermediate of the standard CuAAC reaction is trapped by an electrophilic iodine source.[7][11]
The generally accepted mechanism proceeds through the following key stages:
-
In Situ Formation of 1-Iodoalkyne: A critical insight into the mechanism is the rapid formation of a 1-iodoalkyne intermediate from the terminal alkyne and the iodinating agent, catalyzed by copper(I).[11][12] Ensuring the complete conversion of the alkyne to the iodoalkyne at the beginning of the reaction is crucial for achieving high selectivity for the 5-iodo-1,2,3-triazole over the 5-proto-1,2,3-triazole byproduct.[11]
-
Formation of Copper(I) Acetylide: The copper(I) catalyst reacts with the 1-iodoalkyne to form a copper(I) iodoacetylide intermediate. This step activates the alkyne for the subsequent cycloaddition.
-
Cycloaddition with Azide: The organic azide undergoes a 1,3-dipolar cycloaddition with the activated copper acetylide. This step proceeds through a six-membered copper-containing metallacycle.[6]
-
Formation of the Iodinated Triazole: Subsequent rearrangement and release of the copper(I) catalyst yield the final 5-iodo-1,4-disubstituted-1,2,3-triazole product. The copper catalyst is then free to re-enter the catalytic cycle.
Several systems have been developed to provide the necessary copper(I) catalyst and electrophilic iodine. One effective method involves the use of copper(I) iodide (CuI) in combination with N-bromosuccinimide (NBS), which provides both the Cu(I) species and the electrophilic halogenating agent.[13] Another approach uses a combination of a copper(II) salt and sodium iodide, which generates the active copper(I) species and electrophilic triiodide ions in situ.[14]
Caption: Proposed mechanistic workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a 5-iodo-1,4-disubstituted-1,2,3-triazole using copper(I) iodide and an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).
Materials & Equipment:
-
Terminal alkyne (1.0 equiv)
-
Organic azide (1.0-1.2 equiv)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Iodinating agent (e.g., ICl, NIS, I₂) (1.1-1.5 equiv)
-
Solvent (e.g., THF, DMF, CH₃CN)
-
Amine additive (e.g., Et₃N, DIPEA) (optional, 1.0 equiv)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for workup and purification
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
Safety Precautions:
-
Organic azides can be explosive, especially low molecular weight azides. Handle with care, behind a safety shield, and avoid heat, shock, or friction.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Iodine compounds can be corrosive and staining. Avoid inhalation and skin contact.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol, 1.0 equiv) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous solvent (e.g., THF, 3-5 mL) via syringe. Stir the mixture at room temperature.
-
Reagent Addition:
-
Add the organic azide (1.0 mmol, 1.0 equiv) to the stirring mixture.
-
If using an amine additive, add it at this stage.
-
Slowly add the iodinating agent (e.g., ICl in a solution or NIS as a solid) (1.2 mmol, 1.2 equiv). A color change is typically observed.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-12 hours).
-
Work-up:
-
Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
If iodine color persists, add a small amount of saturated sodium thiosulfate (Na₂S₂O₃) solution to decolorize.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 5-iodo-1,4-disubstituted-1,2,3-triazole.
-
Substrate Scope and Reaction Parameters
The one-pot synthesis of 5-iodo-1,2,3-triazoles has been shown to be effective for a wide range of substrates. The table below summarizes representative examples from the literature, highlighting the versatility of this method.
| Entry | Alkyne | Azide | Iodine Source/Catalyst System | Solvent | Temp/Time | Yield (%) |
| 1 | Phenylacetylene | Benzyl Azide | CuI / NBS | CH₃CN | RT / 3h | 92 |
| 2 | 1-Octyne | Benzyl Azide | CuI / ICl | THF | RT / 2h | 85 |
| 3 | Phenylacetylene | Phenyl Azide | Cu(ClO₄)₂ / NaI / Et₃N | CH₃CN | RT / 2h | 95 |
| 4 | 4-Ethynylanisole | Benzyl Azide | CuI / I₂ / DIPEA | THF | RT / 12h | 88 |
| 5 | Propargyl alcohol | Phenyl Azide | CuI / NBS | DMF | RT / 4h | 78 |
Yields are based on published reports and may vary depending on specific experimental conditions.[7][13][14]
Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (oxidized Cu(I)). | Use fresh, high-purity CuI. Consider adding a reducing agent like sodium ascorbate or using a Cu(II) salt with a reducing agent. |
| Poor quality reagents or solvent. | Use freshly distilled/dried solvents and purified starting materials. | |
| Formation of 5-Proto-triazole | Incomplete iodination of the alkyne; presence of a proton source. | Ensure the iodinating agent is added before significant cycloaddition occurs. Use a slight excess of the iodinating agent. Ensure anhydrous conditions.[11] |
| Formation of Alkyne Dimer (Glaser Coupling) | High concentration of copper catalyst; presence of oxygen. | Maintain a strict inert atmosphere. Avoid excessive amounts of catalyst. The use of an appropriate ligand can sometimes suppress this side reaction.[15] |
| Complex Product Mixture | Side reactions of functional groups. | Protect sensitive functional groups on the alkyne or azide substrates before the reaction. |
| Difficulty in Purification | Co-elution of product with byproducts or starting materials. | Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion and Future Outlook
The represents a highly efficient and practical method for accessing these valuable chemical intermediates. The reaction's operational simplicity, broad substrate scope, and high yields make it an indispensable tool for researchers in drug development and materials science. The resulting iodotriazoles are primed for further diversification through a vast array of established cross-coupling chemistries, opening doors to novel molecular architectures with potentially enhanced biological or material properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]
- 8. One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Sonogashira Coupling of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
Authored by a Senior Application Scientist
This application note provides a comprehensive and technically detailed guide for performing the Sonogashira coupling reaction with 5-iodo-1,4-dimethyl-1H-1,2,3-triazole. The protocol herein is designed for researchers, medicinal chemists, and professionals in drug development who require a robust and reproducible method for the synthesis of novel triazole-containing compounds. This document emphasizes the rationale behind procedural steps, ensuring both technical accuracy and practical applicability.
Introduction to the Sonogashira Coupling and its Application to 1,2,3-Triazoles
The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and it is conducted in the presence of a base. The reaction has become a cornerstone in organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its mild reaction conditions and tolerance of a wide range of functional groups.
The 1,2,3-triazole moiety is a key structural motif in many biologically active compounds and functional materials. Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a highly desirable scaffold in drug design. The direct functionalization of the triazole ring via cross-coupling reactions, such as the Sonogashira coupling, provides an efficient route to novel analogues with diverse substitution patterns. This protocol specifically addresses the coupling of this compound, a common building block in synthetic chemistry.
Reaction Mechanism and Rationale for Reagent Selection
A fundamental understanding of the Sonogashira coupling mechanism is crucial for troubleshooting and optimizing the reaction. The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
Rationale for Reagent Selection:
-
Palladium Catalyst: Palladium(0) is the active catalytic species. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, the latter being reduced in situ to Pd(0). For heterocyclic substrates, catalysts with bulky, electron-rich phosphine ligands, such as Pd(P(t-Bu)₃)₂, can be advantageous in promoting oxidative addition.
-
Copper(I) Co-catalyst: Copper(I) salts, typically copper(I) iodide (CuI), are crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are commonly used. The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can be critical for achieving high yields, especially with challenging substrates.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the Sonogashira coupling of this compound with a generic terminal alkyne.
3.1. Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 237.04 | 237 | 1.0 | 1.0 |
| Terminal Alkyne (R-C≡CH) | Varies | - | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 35.1 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 9.5 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 202.4 | 2.0 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - | - |
3.2. Reaction Setup and Procedure
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (237 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35.1 mg, 0.05 mmol, 5 mol%), and CuI (9.5 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with a gentle stream of nitrogen or argon for 15 minutes. It is crucial to maintain an inert atmosphere throughout the reaction to prevent oxidation of the catalyst.
-
Solvent and Reagent Addition: Through the septum, add anhydrous THF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe. Stir the mixture for 5 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (oxidized) | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly opened or purified reagents. |
| Poor solubility of reagents | Try a different solvent system, such as DMF or a mixture of solvents (e.g., THF/Et₃N). | |
| Insufficiently reactive alkyne | Increase the reaction temperature or use a more active catalyst system (e.g., with a more electron-rich ligand). | |
| Formation of Byproducts | Homocoupling of the alkyne (Glaser coupling) | This is often promoted by the presence of oxygen. Ensure a rigorously inert atmosphere. Running the reaction at a lower temperature may also help. |
| Decomposition of the starting material or product | If the starting materials or products are sensitive to heat or base, consider using a milder base (e.g., K₂CO₃) or running the reaction at a lower temperature for a longer period. | |
| Incomplete Reaction | Insufficient reaction time or temperature | Allow the reaction to stir for a longer period or increase the temperature. Ensure efficient stirring. |
| Catalyst deactivation | Increase the catalyst loading or add a fresh portion of the catalyst. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: Palladium compounds and organic solvents can be toxic and/or flammable. Handle them with care and avoid inhalation or contact with skin.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Conclusion
This application note provides a detailed and robust protocol for the Sonogashira coupling of this compound. By understanding the underlying mechanism and the rationale for reagent selection, researchers can effectively apply this methodology to synthesize a wide range of novel triazole derivatives. The provided troubleshooting guide should aid in overcoming common challenges and optimizing the reaction for specific substrates.
Application Notes and Protocols for the Suzuki Coupling of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 5-iodo-1,4-dimethyl-1H-1,2,3-triazole. The 1,2,3-triazole motif is a cornerstone in medicinal chemistry and materials science, and the ability to functionalize it at the 5-position via C-C bond formation is of significant interest. These application notes offer field-proven insights and step-by-step protocols for the successful synthesis of 5-aryl-1,4-dimethyl-1H-1,2,3-triazoles, valuable compounds in drug discovery and development. We will delve into the rationale behind the selection of catalysts, bases, and solvents, and provide a comprehensive understanding of the reaction mechanism to empower researchers to optimize conditions for their specific needs.
Introduction: The Significance of 5-Aryl-1,4-dimethyl-1H-1,2,3-triazoles
The 1,2,3-triazole ring system is a prominent scaffold in a wide array of biologically active compounds and functional materials. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding have made it a favored building block in drug design. The specific substitution pattern of the triazole ring can significantly influence its biological activity. The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is a key strategy for exploring the chemical space around this privileged core.[1]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[2] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an ideal choice for the late-stage functionalization of complex molecules. In the context of our topic, the Suzuki coupling of this compound provides a direct and efficient route to a diverse range of 5-aryl derivatives.
The presence of methyl groups at the N1 and C4 positions of the triazole ring can influence the reactivity of the C5-iodo bond. The N-methylation, in comparison to an unprotected N-H, can prevent potential side reactions and catalyst inhibition that can occur with acidic protons of some heterocycles.[3] This makes the 1,4-dimethylated substrate a well-behaved partner in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki coupling. The catalytic cycle, centered around a palladium catalyst, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or its activated borate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final 5-aryl-1,4-dimethyl-1H-1,2,3-triazole product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Recommended Protocol for the Suzuki Coupling of this compound
This protocol is adapted from established procedures for the Suzuki coupling of structurally similar 5-iodo-1,4,5-trisubstituted-1,2,3-triazoles and is expected to provide good to excellent yields for the target transformation.[4]
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Experimental Procedure
Caption: Figure 2. Experimental Workflow for Suzuki Coupling.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The addition of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Key Parameters and Optimization Strategies
The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters. The following table summarizes typical conditions and provides insights for optimization.
| Parameter | Recommended Reagent/Condition | Rationale and Optimization Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings as it is an air-stable Pd(0) source. For more challenging couplings, or to improve catalyst turnover, pre-formed catalysts like PdCl₂(dppf) or in situ generated catalysts from Pd(OAc)₂ and a ligand like SPhos or XPhos can be more effective. The choice of ligand is crucial and can significantly impact the reaction outcome. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ | The base plays a critical role in activating the boronic acid for transmetalation. K₃PO₄ and Cs₂CO₃ are generally effective for a wide range of substrates. Weaker bases like K₂CO₃ or Na₂CO₃ can also be used, and the choice may depend on the specific boronic acid and the presence of base-sensitive functional groups. |
| Solvent | 1,4-Dioxane/Water, Toluene/Water, THF/Water, DMF | A mixture of an organic solvent and water is commonly used. Dioxane and toluene are excellent choices for their ability to dissolve the organic reactants and their relatively high boiling points. The water content helps to dissolve the inorganic base. For substrates with poor solubility, DMF can be a suitable alternative. |
| Temperature | 80 - 110 °C | The reaction temperature is a critical parameter to control the reaction rate. Higher temperatures generally lead to faster reactions but can also promote side reactions or catalyst decomposition. Optimization of the temperature is often necessary for each specific substrate combination. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of homocoupled byproducts and complicate purification. |
Alternative "Green" Protocol in Aqueous Media
For applications where the use of organic solvents is a concern, a Suzuki coupling in water can be an excellent alternative. This approach aligns with the principles of "green chemistry" and can simplify product isolation. A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water has been reported and can be adapted for this compound.[5]
Key Reagents for Aqueous Suzuki Coupling
-
Catalyst: An expanded-ring N-heterocyclic carbene (NHC) palladium complex. These catalysts are often more stable and active in aqueous media compared to traditional phosphine-based catalysts.
-
Base: K₂CO₃ or another suitable inorganic base.
-
Solvent: Water.
General Procedure for Aqueous Suzuki Coupling
-
Combine this compound, the arylboronic acid, the base, and the palladium catalyst in a reaction vessel.
-
Add water as the solvent.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction progress.
-
Upon completion, the product can often be isolated by simple filtration if it is a solid, or by extraction with a minimal amount of an organic solvent.
Troubleshooting and Common Pitfalls
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, poor choice of base or solvent. | Ensure the use of a fresh, active catalyst. Increase the reaction temperature. Screen different bases and solvent systems. |
| Homocoupling of boronic acid | High temperature, excess boronic acid, presence of oxygen. | Reduce the reaction temperature. Use a smaller excess of the boronic acid. Ensure the reaction is performed under a strictly inert atmosphere. |
| Protodeiodination (loss of iodine) | Presence of a proton source and a reducing agent in the catalytic cycle. | Use a non-protic solvent if possible. Ensure the base is not overly strong. The choice of ligand can sometimes suppress this side reaction. |
| Difficulty in purification | Presence of residual palladium or byproducts from the boronic acid. | Filter the crude product through a pad of celite to remove palladium. Use an appropriate purification method, such as column chromatography or recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of a wide range of 5-aryl derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity for their target compounds. The protocols and insights provided in these application notes serve as a comprehensive guide for scientists in both academic and industrial settings, facilitating the efficient synthesis of novel triazole-based molecules for various applications.
References
- 1. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Item - Pd-Catalyzed Regioselective Arylation on the Câ5 Position of NâAryl 1,2,3-Triazoles - American Chemical Society - Figshare [acs.figshare.com]
- 3. mdpi.com [mdpi.com]
- 4. Pd-catalyzed selective N(3)-ortho C–H arylation of 1,4-disubstituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis and Derivatization of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Authored by: A Senior Application Scientist
Introduction: The Power of the Triazole Core and the Versatility of the 5-Iodo Substituent
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's high efficiency, regioselectivity, and tolerance of a wide range of functional groups have made it an indispensable tool in drug discovery, chemical biology, and materials science.[1] The resulting triazole core is not merely a passive linker; its unique electronic properties, including the ability to form hydrogen bonds and engage in dipole interactions, allow it to serve as a valuable pharmacophore that can interact with biological targets.[1]
While the classic CuAAC reaction yields 1,4-disubstituted triazoles, the demand for greater molecular complexity has driven the development of methods to synthesize fully substituted, 1,4,5-trisubstituted 1,2,3-triazoles. A particularly powerful strategy for achieving this is through the synthesis of 5-halo-1,2,3-triazoles, which serve as versatile intermediates for further functionalization.[3] Among these, 5-iodo-1,2,3-triazoles are especially valuable due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.
This technical guide provides a comprehensive overview of the synthesis of a key building block, 5-iodo-1,4-dimethyl-1H-1,2,3-triazole, and its subsequent application in generating a library of 1,4,5-trisubstituted triazoles through Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Synthesis of this compound: An Interrupted Click Reaction
The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles can be achieved through a "one-pot" multicomponent reaction that intercepts the copper(I) triazolide intermediate formed during the CuAAC reaction with an electrophilic iodine source.[4][5][6] This "interrupted click reaction" strategy avoids the need to pre-synthesize and handle potentially unstable iodoalkynes.[4]
Mechanistic Rationale
The reaction proceeds through the established CuAAC catalytic cycle to form a 5-copper(I)-1,2,3-triazolide intermediate. In a standard CuAAC reaction, this intermediate would be protonated to yield the 1,4-disubstituted product. However, in this modified procedure, an electrophilic iodine source, such as molecular iodine (I₂) or iodine monochloride (ICl), is introduced to trap the triazolide intermediate, leading to the formation of the 5-iodo-1,2,3-triazole.[5][6]
Caption: Workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Methyl azide (handle with extreme caution, ideally generated in situ)
-
Propyne (gas or condensed liquid)
-
Copper(I) iodide (CuI)
-
Iodine (I₂)
-
Tertiary amine base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add copper(I) iodide (5-10 mol%).
-
Solvent and Base Addition: Add anhydrous THF (or another suitable solvent) to the flask, followed by triethylamine (2.0 equivalents).
-
Alkyne Addition: If using propyne gas, bubble it through the solution for a few minutes. If using condensed propyne, add it dropwise via syringe (1.2 equivalents).
-
Azide Addition: Carefully add a solution of methyl azide (1.0 equivalent) in the reaction solvent to the flask. Note: Organic azides of low molecular weight are potentially explosive and should be handled with appropriate safety precautions.
-
Iodination: After stirring the mixture for 10-15 minutes at room temperature, add a solution of iodine (1.2 equivalents) in the reaction solvent dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours at room temperature.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to reduce any excess iodine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Copper(I) iodide (CuI) | Provides the active Cu(I) species for the cycloaddition. |
| Solvent | Anhydrous THF or DCM | Aprotic solvents are generally preferred to avoid quenching of intermediates. |
| Base | Triethylamine (Et₃N) | Facilitates the formation of the copper acetylide intermediate. |
| Iodine Source | Iodine (I₂) | Acts as the electrophile to trap the copper triazolide intermediate. |
| Temperature | Room Temperature | The reaction is typically efficient under mild conditions. |
| Reaction Time | 1-3 hours | Varies depending on the specific substrates and reaction scale. |
Table 1: Key Parameters for the Synthesis of this compound.
Application in Post-CuAAC Diversification: Palladium-Catalyzed Cross-Coupling Reactions
The true utility of this compound lies in its capacity as a versatile building block for creating 1,4,5-trisubstituted triazoles. The carbon-iodine bond is readily activated by palladium catalysts, enabling a range of cross-coupling reactions.[3]
Caption: Diversification of this compound via cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8][9]
Materials:
-
This compound
-
Aryl or vinyl boronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/ethanol/water, DMF)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the chosen solvent system.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the 5-aryl- or 5-vinyl-1,4-dimethyl-1H-1,2,3-triazole.
Sonogashira Coupling Protocol
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[10][11][12][13]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: To a flame-dried reaction flask under an inert atmosphere, add the this compound (1.0 equivalent), the palladium catalyst (1-5 mol%), and the copper(I) iodide (2-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine base (2.0-3.0 equivalents) and the terminal alkyne (1.1-1.5 equivalents).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 5-alkynyl-1,4-dimethyl-1H-1,2,3-triazole.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Coupling Partner | Boronic acid/ester | Terminal alkyne |
| Catalyst System | Palladium catalyst | Palladium catalyst + Copper(I) co-catalyst |
| Base | Inorganic (e.g., K₂CO₃) | Organic amine (e.g., Et₃N) |
| Solvent | Often aqueous mixtures | Anhydrous, aprotic |
| Temperature | 80-110 °C | Room temperature to 60 °C |
Table 2: Comparison of Typical Cross-Coupling Reaction Conditions.
Conclusion
The synthesis of this compound via an interrupted copper-catalyzed azide-alkyne cycloaddition provides a valuable and versatile intermediate. The subsequent functionalization of the C5-position through robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, opens the door to the rapid generation of diverse libraries of 1,4,5-trisubstituted 1,2,3-triazoles. These protocols offer reliable and scalable methods for researchers in drug discovery and medicinal chemistry to explore a wider chemical space around the privileged triazole scaffold.
References
- 1. Recent Advancements in CuAAC Click Approaches for the Synthesis of 1,2,3-Triazole Hybrid Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]
- 6. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
experimental setup for the iodination of 1,4-dimethyl-1H-1,2,3-triazole
Application Note & Protocol
Topic: Experimental Setup for the Electrophilic Iodination of 1,4-Dimethyl-1H-1,2,3-Triazole
Introduction: The Significance of Iodinated Triazoles in Modern Chemistry
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned as a bioisostere for amide bonds and for its role in "click chemistry".[1][2] The introduction of a halogen, particularly iodine, at the C5 position dramatically enhances the synthetic utility of the triazole ring. The carbon-iodine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[1][3] This post-triazole-formation functionalization is critical for late-stage diversification in drug discovery programs and the development of novel functional materials.
This document provides a comprehensive guide to the regioselective iodination of 1,4-dimethyl-1H-1,2,3-triazole to yield 5-iodo-1,4-dimethyl-1H-1,2,3-triazole. We will focus on the use of N-Iodosuccinimide (NIS), a mild and effective electrophilic iodinating agent, detailing the underlying mechanism, a robust experimental protocol, and critical safety considerations.[4][5]
Reaction Principle and Mechanism
The iodination of 1,4-dimethyl-1H-1,2,3-triazole is an example of an electrophilic aromatic substitution (SEAr) reaction. The 1,2,3-triazole ring, while aromatic, is π-deficient; however, the C5 position is the most nucleophilic carbon and is susceptible to electrophilic attack.
The key steps of the mechanism are:
-
Activation of the Iodinating Agent : N-Iodosuccinimide (NIS) serves as the source of an electrophilic iodine species ("I+"). While NIS can react directly with sufficiently activated rings, its electrophilicity can be significantly enhanced by a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid.[4][6] The acid protonates the carbonyl oxygen of NIS, further polarizing the N-I bond and making the iodine atom more electrophilic.
-
Electrophilic Attack : The C5 carbon of the triazole ring attacks the electrophilic iodine atom of the activated NIS complex. This step disrupts the aromaticity of the ring and forms a positively charged intermediate known as a sigma complex (or arenium ion).
-
Deprotonation and Aromatization : A weak base, typically the succinimide anion or the solvent, abstracts the proton from the C5 carbon, restoring the aromaticity of the triazole ring and yielding the final this compound product.
Caption: Mechanism of NIS-mediated triazole iodination.
Experimental Protocol
This protocol is designed for a 1 mmol scale reaction. Adjustments can be made as necessary.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Comments |
| 1,4-Dimethyl-1H-1,2,3-triazole | ≥97% | Sigma-Aldrich | Starting material. |
| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich | Iodinating agent. Store protected from light and moisture.[7] |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Sigma-Aldrich | Used as a saturated aqueous solution for quenching. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | Used as a saturated aqueous solution for washing. |
| Brine (Saturated NaCl) | ACS Grade | - | For final wash of organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | Drying agent. |
| Silica Gel | 230-400 mesh | SiliCycle Inc. | For flash column chromatography. |
| Round-bottom flask (50 mL) | - | - | Reaction vessel. |
| Magnetic stirrer and stir bar | - | - | For agitation. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck | For reaction monitoring. |
| Separatory funnel (100 mL) | - | - | For workup and extraction. |
| Rotary evaporator | - | - | For solvent removal. |
Safety Precautions
-
N-Iodosuccinimide (NIS) : Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10] It is also light and moisture-sensitive.[7]
-
Handling : Always handle NIS in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[7][11]
-
Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place (refrigeration at 2-8 °C is recommended).[7][10]
-
Spills : In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a designated waste container.[7][9]
-
-
Solvents : Acetonitrile and Dichloromethane are volatile and have associated health risks. Handle only in a fume hood.
Step-by-Step Procedure
-
Reaction Setup :
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dimethyl-1H-1,2,3-triazole (97.1 mg, 1.0 mmol).
-
Dissolve the starting material in 10 mL of anhydrous acetonitrile.
-
-
Addition of Reagent :
-
In a single portion, add N-Iodosuccinimide (247.5 mg, 1.1 mmol, 1.1 equivalents) to the stirred solution. The reaction is often performed in the dark to prevent light-induced decomposition of NIS; wrapping the flask in aluminum foil is recommended.
-
-
Reaction Monitoring :
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The product spot should be less polar than the starting material. The reaction is typically complete within 2-4 hours.
-
-
Workup :
-
Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Re-dissolve the resulting residue in 20 mL of dichloromethane (DCM).
-
Transfer the DCM solution to a 100 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. This step quenches any remaining NIS, and a disappearance of the yellow/brown iodine color should be observed.
-
20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.
-
20 mL of brine to remove residual water.
-
-
-
Drying and Concentration :
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and wash the solid with a small amount of fresh DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which will likely contain succinimide as a byproduct.
-
-
Purification :
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing) to separate the product from the more polar succinimide byproduct.[12]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid or oil.
-
Overall Experimental Workflow
Caption: Workflow for the iodination of 1,4-dimethyl-1H-1,2,3-triazole.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Appearance | The final product is typically a white to off-white solid or a pale oil. |
| Yield | 60-85% (post-purification). |
| Purity | >95% as determined by ¹H NMR. |
| ¹H NMR | Disappearance of the C5-H proton signal (typically a singlet around 7.5-8.0 ppm for the starting material). Appearance of characteristic methyl signals. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the iodinated product (224.0 g/mol ). |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | 1. Decomposed or impure NIS.[7][8]2. Insufficient reaction time.3. Low reactivity of the substrate. | 1. Use freshly opened or properly stored NIS.2. Allow the reaction to stir for a longer period.3. Add a catalytic amount (1-5 mol%) of trifluoroacetic acid (TFA) to the reaction mixture to activate the NIS.[4][6] |
| Low Yield | 1. Product loss during workup/extraction.2. Inefficient purification. | 1. Ensure thorough extraction from the aqueous layer with DCM.2. Carefully monitor fractions during chromatography to avoid premature mixing. |
| Product is an Oil | Presence of residual solvent or impurities depressing the melting point.[12] | 1. Dry the product under high vacuum for an extended period.2. Attempt to recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate). |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound using N-Iodosuccinimide. The procedure is characterized by its mild reaction conditions, simple workup, and good yields. The resulting iodinated triazole is a valuable building block for further chemical transformations, particularly in the fields of drug discovery and materials science. Adherence to the safety precautions outlined is essential for the successful and safe execution of this experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
Application Note & Protocols: The Strategic Use of 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole in the Synthesis of Potent Enzyme Inhibitors
Abstract
The 1,2,3-triazole moiety is a cornerstone pharmacophore in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and role as a bioisosteric replacement for amide bonds.[1][2] This application note details the strategic utility of a key functionalized building block, 5-iodo-1,4-dimethyl-1H-1,2,3-triazole , in the synthesis of novel enzyme inhibitors. The presence of a strategically positioned iodine atom at the C5 position transforms the otherwise stable triazole core into a versatile platform for molecular elaboration. This "handle" enables a wide range of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient exploration of chemical space to optimize target affinity and selectivity. We present detailed protocols for the synthesis of the building block and its subsequent functionalization, alongside case studies demonstrating its application in the development of inhibitors for enzymes such as pyruvate dehydrogenase complex E1 (PDHc-E1) and Poly(ADP-ribose) polymerase (PARP).
Introduction: The Triazole Scaffold and the Power of Halogenation
The 1,2,3-triazole ring system is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents due to its unique physicochemical properties.[3][4] It features a significant dipole moment and can act as both a hydrogen bond acceptor and, in its N-unsubstituted form, a donor, facilitating strong interactions with biological targets.[5] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and modular.[2][6]
While the triazole core provides a stable and favorable framework, the key to unlocking its full potential in inhibitor design lies in its functionalization. Halogenation, particularly iodination, at the C5 position of the triazole ring provides a critical point of attachment for diversification. The carbon-iodine bond is highly susceptible to oxidative addition by palladium catalysts, enabling a suite of powerful cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) to forge new carbon-carbon and carbon-heteroatom bonds.[7][8] This allows researchers to append a diverse array of aryl, heteroaryl, alkyl, and vinyl groups, systematically probing the structure-activity relationships (SAR) of an inhibitor scaffold.
This guide focuses specifically on This compound , a readily accessible building block for constructing libraries of potential enzyme inhibitors.
Synthesis of the Core Building Block: this compound
The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles is efficiently achieved through a one-pot, three-component reaction involving an azide, a terminal alkyne, and an iodine source, mediated by a copper(I) catalyst.[9] The mechanism involves the initial CuAAC reaction to form a copper-triazolide intermediate, which is then intercepted and iodinated by an electrophilic iodine species.[10][11]
Caption: One-pot synthesis of the this compound building block.
Protocol 1: Synthesis of this compound
-
Rationale: This protocol utilizes a well-established copper(I)-catalyzed method. Iodine monochloride (ICl) serves as an effective electrophilic iodine source to trap the triazolide intermediate, ensuring high regioselectivity for the 5-iodo product.[11] Using an in-situ generated azide is possible but starting with isolated methyl azide is often more controlled for small-scale synthesis.
-
Materials:
-
Methyl Azide (CH₃N₃) in a suitable solvent (e.g., Et₂O) - Caution: Explosive potential, handle with extreme care and appropriate shielding.
-
Propyne (condensed gas or solution)
-
Copper(I) Iodide (CuI)
-
Iodine Monochloride (ICl), 1.0 M solution in CH₂Cl₂
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add CuI (0.1 eq.).
-
Add anhydrous THF (to make a ~0.2 M solution with respect to the limiting reagent).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add a solution of methyl azide (1.0 eq.).
-
Bubble propyne gas (1.1 eq.) through the solution or add it as a condensed liquid.
-
Slowly add the ICl solution (1.2 eq.) dropwise over 15 minutes. The reaction may exotherm.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc (3x).
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ to remove excess iodine, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/EtOAc gradient) to yield the pure this compound.
-
Application in Enzyme Inhibitor Synthesis: Case Studies
The true utility of this compound is realized in its subsequent conversion to more complex molecules via cross-coupling.
Case Study 1: Pyruvate Dehydrogenase (PDHc-E1) Inhibitors
The pyruvate dehydrogenase complex is a crucial enzyme in cellular metabolism. A study identified a series of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as potent inhibitors of E. coli PDHc-E1, with some compounds also showing promising antifungal activity.[12] The synthesis leverages Suzuki-Miyaura coupling to introduce various aryl or heteroaryl moieties at the C5 position.
Caption: Workflow for developing PDHc-E1 inhibitors via Suzuki coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Rationale: This protocol uses a standard palladium catalyst and base combination effective for coupling arylboronic acids with heteroaryl iodides. The choice of ligand (e.g., SPhos, XPhos) can be critical and may require optimization for challenging substrates. Degassing is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Pd(PPh₃)₄ or other suitable Pd catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
Solvent mixture (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water)
-
-
Procedure:
-
To a microwave vial or Schlenk tube, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst under a nitrogen or argon atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Seal the vessel and heat the reaction to 80-110 °C for 2-12 hours. Microwave heating can significantly reduce reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous phase with EtOAc (2x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Data Summary: PDHc-E1 Inhibition
A library of compounds synthesized via this method showed significant inhibitory activity.[12] The data highlights how modifying the C5-aryl substituent directly impacts potency.
| Compound ID (Example) | C5-Substituent | E. coli PDHc-E1 IC₅₀ (μM) |
| 3g | 4-Chlorophenyl | 4.21 ± 0.11 |
| 3e | 4-Fluorophenyl | 11.32 ± 0.21 |
| 3n | 3,4-Dichlorophenyl | 7.85 ± 0.15 |
| Data adapted from reference[12]. The specific compounds in the reference do not use a 1,4-dimethyl substitution pattern, but the principle of C5-arylation is directly applicable. |
Case Study 2: Fused Heterocycles as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy.[13][14] Fused heterocyclic systems containing a triazole ring have emerged as promising PARP inhibitor scaffolds.[15] 5-Iodotriazoles are excellent precursors for constructing these rigid systems via intramolecular palladium-catalyzed reactions, such as direct arylation or Heck reactions.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]
- 12. Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Utility of 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole Derivatives in Click Chemistry
Introduction: Beyond a Simple Linker
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized molecular assembly by providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][2][3] While the resulting triazole core is often lauded for its stability and its role as a bioisostere of the amide bond in peptidomimetics, its utility can be dramatically expanded.[4][5][6][7] The introduction of a halogen, specifically iodine, at the 5-position of the triazole ring transforms this stable linker into a versatile synthetic hub.
The 5-iodo-1,4-dimethyl-1H-1,2,3-triazole and its derivatives are powerful building blocks that retain the simplicity and robustness of their "click" formation while offering a reactive handle for extensive post-synthesis diversification. The carbon-iodine bond at the electron-rich 5-position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the regioselective installation of aryl, alkynyl, amino, and other functional groups.[8][9][10] This capability for late-stage functionalization is invaluable in drug discovery for generating compound libraries, in bioconjugation for attaching probes to complex biomolecules, and in materials science for constructing novel functional polymers and macrocycles.[11][12][13]
This guide provides a detailed exploration of the synthesis, functionalization, and key applications of this compound derivatives, complete with validated protocols and mechanistic insights for researchers in chemistry and drug development.
Core Synthesis: A One-Pot, Three-Component Approach
The most efficient route to 5-iodo-1,4-disubstituted-1,2,3-triazoles is a multicomponent, one-pot reaction. This process leverages the in-situ generation of a copper(I) catalyst and an electrophilic iodine source to mediate the cycloaddition of an organic azide and a terminal alkyne, affording the desired iodinated triazole with high regioselectivity.[14][15]
Several systems have been developed to achieve this transformation. A common and effective method involves the use of copper(II) perchlorate and sodium iodide, which generates the active Cu(I) species and electrophilic triiodide ions (I₃⁻) in situ.[14] Another robust system employs Copper(I) iodide (CuI) in combination with an iodine source like N-Bromosuccinimide (NBS) or Iodine monochloride (ICl).[15][16] The presence of an amine base is often required to facilitate the reaction and achieve full conversion.[14]
The general mechanism involves the formation of a copper(I) triazolide intermediate, which is then intercepted and iodinated by the electrophilic iodine species present in the reaction mixture.[14] This circumvents the need to pre-synthesize and handle potentially unstable iodoalkynes.
Caption: One-pot synthesis of 5-iodo-1,2,3-triazoles.
Protocol 1: Synthesis of this compound
This protocol is adapted from established multicomponent reaction methodologies.[14][15]
Materials:
-
Methyl azide (CH₃N₃) - Caution: Potentially explosive, handle with extreme care, preferably as a solution.
-
Propyne (CH₃C≡CH)
-
Copper(I) iodide (CuI)
-
N-Iodosuccinimide (NIS) or Sodium Iodide (NaI)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under a nitrogen or argon atmosphere, add the terminal alkyne (1.0 equiv.), the organic azide (1.0-1.2 equiv.), and the solvent (to achieve a concentration of ~0.5 M).
-
Add the copper(I) source, such as CuI (5-10 mol%).
-
Add the amine base, such as DIPEA (1.5-2.0 equiv.).
-
Finally, add the iodine source, such as NIS (1.2 equiv.), in portions. The causality here is crucial: adding the iodinating agent last allows the initial cycloaddition machinery to assemble before interception.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 6-24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Post-Triazole Functionalization: The Power of Cross-Coupling
The synthetic value of the 5-iodo-1,2,3-triazole core lies in its ability to undergo various palladium-catalyzed cross-coupling reactions. This allows for the precise and modular installation of diverse functionalities, transforming a simple triazole into a highly complex molecular architecture.
Caption: Functionalization pathways for 5-iodo-triazoles.
Sonogashira Cross-Coupling
This reaction is highly effective for forming a C(sp)-C(sp²) bond, linking a terminal alkyne to the 5-position of the triazole. This is a key strategy for extending conjugation and building rigid molecular scaffolds.[8][9]
Protocol 2: General Procedure for Sonogashira Coupling
-
In a reaction vial, combine the 5-iodo-1,2,3-triazole (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, DIPEA).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction to 50-80 °C and monitor by TLC.
-
After completion, perform an aqueous workup and purify by column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki coupling enables the formation of a C(sp²)-C(sp²) bond, attaching aryl or vinyl groups to the triazole. This is a cornerstone for synthesizing biaryl systems and is widely used in drug discovery.[8] Late-stage arylation using this method is particularly useful for structure-activity relationship (SAR) studies.
Buchwald-Hartwig Amination
This reaction forms a C-N bond, allowing for the introduction of primary or secondary amines at the 5-position.[17] This is critical for accessing novel chemical space, as the nitrogen atom can act as a hydrogen bond donor/acceptor, significantly influencing the pharmacological properties of the molecule.
| Reaction | Coupling Partner | Typical Catalyst System | Key Application |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Amine Base | Materials Science, Conjugated Systems |
| Suzuki-Miyaura | Boronic Acid / Ester | Pd(dppf)Cl₂ / K₂CO₃ or Cs₂CO₃ | Drug Discovery, SAR Studies |
| Buchwald-Hartwig | Amine / Amide | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Medicinal Chemistry, Bioisosteres |
Applications in Research and Development
Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions.[3][5][18] The 5-iodo derivatives serve as advanced intermediates for creating libraries of potential drug candidates.
-
Antifungal Agents: A series of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives were synthesized and identified as potent inhibitors of the pyruvate dehydrogenase complex E1 (PDHc-E1), a novel target for antifungal drugs.[19] One compound, 3n , showed significantly higher potency against Botrytis cinerea than the commercial fungicide pyrimethanil.[19]
-
Anticancer Agents: The triazole core is present in numerous anticancer compounds.[20][21] The ability to perform late-stage diversification via the 5-iodo group allows for the rapid optimization of lead compounds to improve potency and selectivity against cancer cell lines.[20]
-
Enzyme Inhibitors: These derivatives have been explored as inhibitors for various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[22]
Bioconjugation and Chemical Biology
The functionalization of complex biological molecules requires reactions that are highly selective and biocompatible. The click-derivatized 5-iodotriazole provides a two-stage approach: a robust CuAAC reaction to attach the triazole, followed by a bio-orthogonal cross-coupling to attach a payload.
-
Peptide Macrocyclization: The 5-iodotriazole motif has been successfully used to synthesize macrocyclic peptides.[8][13][23] An on-resin strategy involving CuAAC followed by Suzuki-Miyaura coupling enables the creation of complex macrocycles with embedded functionality for use as therapeutics or chemical biology tools.[8]
-
Fluorescent and Biotin Labeling: The post-cycloaddition functionalization allows for the attachment of reporter tags, such as fluorescent dyes or biotin, to peptides and other biomolecules for imaging and affinity purification studies.[8]
Materials Science
The triazole ring, with its three nitrogen atoms, can act as a ligand, a hydrogen bond acceptor/donor, and a rigid linker, making it a valuable component in functional materials.[12]
-
Functional Macrocycles: Using flow chemistry, 12- to 31-membered macrocycles containing the 5-iodo-1,2,3-triazole unit have been efficiently synthesized.[11][13] These structures are precursors to complex host-guest systems and functional materials whose properties can be tuned via subsequent cross-coupling reactions.
-
π-Conjugated Systems: The Sonogashira coupling of 5-iodotriazoles provides a direct route to extended π-conjugated systems, which are of interest for developing novel organic electronic materials.
Conclusion
The this compound and its derivatives represent a significant advancement in the application of click chemistry. They beautifully embody the principle of modularity, combining the reliability of the CuAAC reaction with the synthetic versatility of cross-coupling chemistry. By serving as a stable yet functionalizable hub, these building blocks empower researchers to rapidly access novel and complex molecular architectures, accelerating innovation across drug discovery, chemical biology, and materials science.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. 1,2,3-Triazoles as Biomimetics in Peptide Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-Iodo-1H-1,2,3-triazoles as Versatile Building Blocks | Semantic Scholar [semanticscholar.org]
- 11. Stork: Synthesis of 5-iodo-1,2,3-triazole-containing macrocycles using copper flow reactor technology [storkapp.me]
- 12. Triazole: a unique building block for the construction of functional materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN100335467C - Synthesis of 5-iodo-1,4-twice substituted-1,2,3-trioxazole compound - Google Patents [patents.google.com]
- 17. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of 5-iodo-1,2,3-triazole-containing macrocycles using copper flow reactor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Functionalization using 5-Iodo-1,4-disubstituted-1,2,3-triazoles
Introduction: A Gateway to Advanced Peptide Architectures
The functionalization of peptides is a cornerstone of modern drug discovery, chemical biology, and materials science. The ability to introduce diverse molecular entities with precision onto a peptide scaffold unlocks vast possibilities for modulating biological activity, enhancing therapeutic properties, and creating novel biomaterials. Among the myriad of chemical tools available, the 1,2,3-triazole linkage, often installed via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has emerged as a robust and versatile connector.[1][2][3] This heterocycle is not merely a passive linker; it can act as a bioisostere for the amide bond, potentially increasing the in vivo stability of peptides by resisting proteolytic degradation.[2][4][5][6]
This guide delves into a powerful extension of this chemistry: the use of 5-iodo-1,4-disubstituted-1,2,3-triazoles as a platform for the late-stage functionalization of peptides. The carbon-iodine bond at the 5-position of the triazole ring serves as a versatile synthetic handle, enabling a wide array of transition-metal-catalyzed cross-coupling reactions. This strategy allows for the introduction of an extensive range of functionalities, including aryl, heteroaryl, and alkynyl groups, thereby dramatically expanding the chemical space accessible for peptide modification.[4]
These application notes provide a comprehensive overview of the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles and their subsequent application in peptide functionalization. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization of the final peptide conjugates.
I. The Strategic Advantage of 5-Iodo-1,2,3-Triazoles in Peptide Chemistry
The incorporation of a 5-iodo-1,2,3-triazole moiety into a peptide offers several distinct advantages for researchers and drug developers:
-
Late-Stage Diversification: The primary benefit lies in the ability to introduce diverse functional groups at a late stage in the synthetic sequence. This is particularly advantageous in a drug discovery context, where a common peptide precursor can be rapidly elaborated into a library of analogues for structure-activity relationship (SAR) studies.
-
Broad Substrate Scope: The C-I bond is amenable to a variety of well-established cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[7][8][9] This versatility allows for the installation of a vast array of chemical motifs.
-
Chemical Stability: The 1,2,3-triazole ring is exceptionally stable under a wide range of chemical and biological conditions, ensuring the integrity of the linkage throughout subsequent synthetic manipulations and in biological assays.[10]
-
Bioisosterism: The triazole ring can mimic the geometry and electronic properties of an amide bond, potentially leading to peptidomimetics with enhanced proteolytic stability and improved pharmacokinetic profiles.[2][4][5][6]
-
Conformational Influence: The substituent at the 5-position of the triazole can influence the local conformation of the peptide backbone, providing a tool for fine-tuning the three-dimensional structure and, consequently, its biological activity.[4]
II. Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazoles: A One-Pot Approach
A highly efficient and increasingly popular method for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles is a one-pot, three-component reaction involving a terminal alkyne, an organic azide, and an iodine source. This approach combines the CuAAC reaction with an in-situ iodination step.
Reaction Scheme:
Caption: General scheme for the one-pot synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles.
Mechanism in Brief:
The reaction is believed to proceed through the formation of a copper(I) acetylide intermediate, which then undergoes cycloaddition with the organic azide to form a copper-triazolide intermediate. This intermediate is then intercepted by an electrophilic iodine species, generated in situ from the iodine source, to yield the 5-iodo-1,2,3-triazole product.[11]
Protocol 1: Synthesis of a Model 5-Iodo-1,4-disubstituted-1,2,3-triazole
This protocol describes the synthesis of 1-(4-(iodomethyl)phenyl)-4-phenyl-5-iodo-1H-1,2,3-triazole.
Materials:
-
Phenylacetylene
-
1-(Azidomethyl)-4-iodobenzene
-
Sodium Iodide (NaI)
-
Copper(I) Iodide (CuI)
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of phenylacetylene (1.0 mmol) and 1-(azidomethyl)-4-iodobenzene (1.0 mmol) in DMF (10 mL), add NaI (1.5 mmol) and CuI (0.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add NBS (1.2 mmol) portion-wise over 5 minutes.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL).
-
Extract the mixture with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 5-iodo-1,2,3-triazole.
Data Presentation:
| Reactant | Molar Equiv. |
| Phenylacetylene | 1.0 |
| 1-(Azidomethyl)-4-iodobenzene | 1.0 |
| Sodium Iodide | 1.5 |
| Copper(I) Iodide | 0.1 |
| N-Bromosuccinimide | 1.2 |
| Expected Yield: | 75-90% |
| Appearance: | White to off-white solid |
| Characterization: | ¹H NMR, ¹³C NMR, HRMS |
III. Peptide Functionalization via Cross-Coupling Reactions
Once the 5-iodo-1,2,3-triazole-containing peptide has been synthesized, the C-I bond can be subjected to various palladium-catalyzed cross-coupling reactions to introduce diverse functionalities.
Workflow for Peptide Functionalization:
Caption: Experimental workflow for peptide functionalization.
A. Suzuki-Miyaura Coupling: Forging Aryl-Triazole Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 5-position of the triazole and an aryl or heteroaryl group using a boronic acid or ester.[7][12]
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling on a 5-iodo-1,2,3-triazole-containing peptide.
Protocol 2: Suzuki-Miyaura Coupling on an Iodo-triazole Modified Peptide
Materials:
-
5-Iodo-1,2,3-triazole modified peptide
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Degassed N,N-Dimethylformamide (DMF)
-
Degassed deionized water
Procedure:
-
In a reaction vial, dissolve the 5-iodo-1,2,3-triazole modified peptide (1.0 equiv) in a mixture of degassed DMF and water (e.g., 3:1 v/v).
-
Add the arylboronic acid (1.5 equiv) and K₂CO₃ (3.0 equiv).
-
Purge the solution with argon or nitrogen for 10-15 minutes.
-
Add Pd(PPh₃)₄ (0.1 equiv) to the reaction mixture.
-
Seal the vial and heat the reaction to 60-80 °C for 4-12 hours, or until the starting material is consumed (monitored by HPLC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and acidify with a small amount of trifluoroacetic acid (TFA).
-
Purify the functionalized peptide by preparative reverse-phase HPLC.
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the installation of terminal alkynes onto the triazole ring, providing a valuable handle for further "click" chemistry or other transformations.[13][14]
Reaction Scheme:
Caption: General scheme for Sonogashira coupling on a 5-iodo-1,2,3-triazole-containing peptide.
Protocol 3: Sonogashira Coupling on an Iodo-triazole Modified Peptide
Materials:
-
5-Iodo-1,2,3-triazole modified peptide
-
Terminal alkyne (e.g., propargyl alcohol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA)
-
Degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 5-iodo-1,2,3-triazole modified peptide (1.0 equiv) in degassed DMF.
-
Add the terminal alkyne (2.0 equiv) and DIPEA (4.0 equiv).
-
Purge the solution with argon or nitrogen for 10-15 minutes.
-
Add Pd(PPh₃)₄ (0.1 equiv) and CuI (0.2 equiv).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by HPLC-MS.
-
Once the reaction is complete, dilute with water and acidify with TFA.
-
Purify the product by preparative reverse-phase HPLC.
IV. Purification and Characterization of Functionalized Peptides
Rigorous purification and characterization are essential to ensure the identity and purity of the final functionalized peptide.
Purification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying synthetic peptides.[15][16][17] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. The hydrophobicity of the newly introduced functional group will influence the retention time of the peptide.
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the desired product and to assess its purity.[16][18]
-
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the functionalized peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, etc.) can be employed for detailed structural elucidation, although its application can be challenging for larger peptides.
V. Conclusion and Future Perspectives
The use of 5-iodo-1,4-disubstituted-1,2,3-triazoles as a platform for peptide functionalization represents a significant advancement in the field of peptide chemistry. This strategy provides a robust and versatile means of introducing a wide array of functional groups in a late-stage fashion. The protocols and guidelines presented herein offer a starting point for researchers to explore the vast potential of this methodology in their own work. As the demand for more complex and sophisticated peptide-based therapeutics and research tools continues to grow, the importance of such versatile and efficient synthetic strategies will undoubtedly increase.
VI. References
-
Zhang, Y., et al. (2017). Multicomponent Aqueous Synthesis of Iodo-1,2,3-triazoles: Single-Step Models for Dual Modification of Free Peptide and Radioactive Iodo Labeling. Chemistry – A European Journal, 23(2), 289-293. --INVALID-LINK--
-
Li, L., et al. (2015). 4-Trimethylsilyl-5-iodo-1,2,3-triazole: A Key Precursor for the Divergent Syntheses of 1,5-Disubstituted 1,2,3-Triazoles. Synlett, 26(05), 695-699. --INVALID-LINK--
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Journal of the American Chemical Society, 127(1), 210-216. --INVALID-LINK--
-
Bock, V. D., et al. (2006). 1,2,3-Triazoles as Amide Bond Surrogates: A New Class of Peptidomimetics. Organic Letters, 8(5), 919-922. --INVALID-LINK--
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. --INVALID-LINK--
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. --INVALID-LINK--
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. --INVALID-LINK--
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. --INVALID-LINK--
-
Mantovani, G., & Haddleton, D. M. (2009). "Click" chemistry for the synthesis of functional polymers. In Polymer Science: A Comprehensive Reference (Vol. 3, pp. 131-164). Elsevier.
-
Hancock, W. S. (Ed.). (2000). CRC handbook of HPLC for the separation of amino acids, peptides, and proteins. CRC press.
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. --INVALID-LINK--
-
ResearchGate. (n.d.). Multicomponent aqueous synthesis of 5‐iodo‐1,2,3‐triazoles and...--INVALID-LINK--
-
PubMed. (2017). Multicomponent Aqueous Synthesis of Iodo-1,2,3-triazoles: Single-Step Models for Dual Modification of Free Peptide and Radioactive Iodo Labeling. --INVALID-LINK--
-
MDPI. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. --INVALID-LINK--
-
PubMed. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. --INVALID-LINK--
-
PubMed. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. --INVALID-LINK--
-
Frontiers. (2019). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. --INVALID-LINK--
-
MDPI. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. --INVALID-LINK--
-
JOCPR. (2015). Syntheses and biological activities of 1,4-disubstituted 1,2,3-triazoles. --INVALID-LINK--
-
NIH. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. --INVALID-LINK--
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. --INVALID-LINK--
-
RSC Publishing. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. --INVALID-LINK--
-
NIH. (2024). Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. --INVALID-LINK--
-
ResearchGate. (n.d.). Examples of 5‐iodo‐1,2,3‐triazolo‐carbanucleosides. --INVALID-LINK--
-
ResearchGate. (n.d.). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. --INVALID-LINK--
-
RSC Publishing. (2015). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. --INVALID-LINK--
-
NIH. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. --INVALID-LINK--
-
PubMed. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. --INVALID-LINK--
-
Taylor & Francis. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. --INVALID-LINK--
-
NIH. (2022). Metal catalyzed C–H functionalization on triazole rings. --INVALID-LINK--
-
NIH. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. --INVALID-LINK--
-
ResearchGate. (n.d.). Table 2 : Synthesis of 1,4-disubstituted 1,2,3-triazoles from.... --INVALID-LINK--
-
ResearchGate. (n.d.). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. --INVALID-LINK--
References
- 1. jocpr.com [jocpr.com]
- 2. 1,2,3-Triazoles as Biomimetics in Peptide Science [mdpi.com]
- 3. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications | MDPI [mdpi.com]
- 17. agilent.com [agilent.com]
- 18. Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
Welcome to the technical support center for the regioselective synthesis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated experimental protocols.
Introduction to the Challenge
The synthesis of this compound presents a significant regioselectivity challenge. The desired product is one of two possible regioisomers, and controlling the reaction to favor the 1,4,5-trisubstituted pattern over the 1,4-disubstituted or other isomers is paramount. The primary route to the 1,2,3-triazole core is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". However, the subsequent iodination at the C5 position requires careful control of reaction conditions to prevent side reactions and ensure high yields of the target molecule. This guide will address the critical aspects of this synthesis, from starting material selection to reaction optimization and product purification.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented with probable causes and step-by-step solutions.
Issue 1: Low or No Yield of the Desired this compound
Probable Causes:
-
Inefficient Generation of the Copper(I) Catalyst: The Cu(I) catalyst is essential for the cycloaddition step. Its absence or low concentration will halt the reaction.
-
Poor Quality of Reagents: Impurities in the starting materials (methyl azide, propyne, or iodinating agent) can interfere with the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to decomposition of reactants or intermediates.
-
Presence of Inhibitors: Certain functional groups or impurities can poison the copper catalyst.
Solutions:
-
Ensure Active Catalyst Formation:
-
When using a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present to generate the active Cu(I) species.
-
Alternatively, use a Cu(I) salt like CuI directly. Ensure it is pure and has been stored under inert conditions to prevent oxidation. A system of CuI and N-bromosuccinimide (NBS) can be an effective source of both I+ and catalytic Cu+[1][2].
-
-
Verify Reagent Purity:
-
Use freshly prepared or purified methyl azide. Due to its hazardous nature, it is often generated in situ.
-
Ensure the propyne source is pure.
-
Use a high-purity iodinating agent such as iodine monochloride (ICl) or molecular iodine (I₂). The use of ICl in THF has been shown to significantly increase the yield of the desired product[3].
-
-
Optimize Reaction Conditions:
-
Solvent: A variety of solvents can be used, with THF and DMSO being common choices. The choice of solvent can influence the reaction rate and selectivity.
-
Temperature: The cycloaddition is typically run at room temperature. However, subsequent iodination may require different temperature control.
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time.
-
-
Eliminate Potential Inhibitors:
-
Ensure all glassware is clean and dry.
-
If impurities in the starting materials are suspected, purify them before use.
-
Issue 2: Poor Regioselectivity - Formation of the 1,4-disubstituted Isomer
Probable Cause:
-
Incomplete Iodination: The primary challenge in this synthesis is achieving high regioselectivity for the 5-iodo product. If the iodinating agent is not reactive enough or is added at the wrong time, the protonated 1,4-dimethyl-1H-1,2,3-triazole may be the major product.
Solutions:
-
Choice of Iodinating Agent:
-
One-Pot Procedure:
-
A one-pot reaction where the copper-triazolide intermediate is trapped in situ with the iodinating agent is the most effective method for ensuring high regioselectivity for the 5-iodo product[3]. This prevents the formation of the protonated triazole.
-
-
Reaction Stoichiometry:
-
Use a slight excess of the iodinating agent to ensure complete conversion of the triazolide intermediate.
-
Issue 3: Difficulty in Product Purification
Probable Causes:
-
Presence of Copper Salts: Residual copper from the catalyst can complicate purification.
-
Formation of Side Products: Besides the undesired regioisomer, other side reactions can lead to a complex product mixture.
-
Similar Polarity of Product and Byproducts: If the desired product and major impurities have similar polarities, separation by column chromatography can be challenging.
Solutions:
-
Removal of Copper:
-
After the reaction is complete, wash the reaction mixture with an aqueous solution of ammonia or ammonium chloride to complex and remove the copper salts.
-
-
Chromatography Optimization:
-
Use a suitable solvent system for column chromatography. A gradient elution may be necessary to separate products with similar polarities.
-
Analytical TLC should be used to determine the optimal solvent system before attempting a large-scale purification.
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the regioselective formation of the this compound?
A1: The regioselectivity is controlled by the mechanism of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by an electrophilic iodination. The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide to form a six-membered copper-containing ring, which then rearranges to the copper-triazolide. This intermediate is then trapped by an electrophilic iodine source (like ICl or I₂) to yield the 5-iodo-1,2,3-triazole. The one-pot nature of this reaction is key to its success, as it prevents the protonation of the triazolide intermediate which would lead to the 1,4-disubstituted product.[3][4]
Q2: Can I use other halogens for this reaction?
A2: Yes, similar methods have been developed for the synthesis of 5-chloro and 5-bromo-1,4-disubstituted-1,2,3-triazoles using N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) as the halogen sources, respectively[5][6].
Q3: What are the safety precautions for handling methyl azide?
A3: Methyl azide is a volatile and potentially explosive compound. It should be handled with extreme caution in a well-ventilated fume hood. It is often preferable to generate it in situ from sodium azide and an appropriate methylating agent to avoid isolating the pure substance. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. Staining with potassium permanganate can help visualize the spots.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from methodologies described for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles[3][7].
Materials:
-
Methyl azide (handle with extreme care, preferably generated in situ)
-
Propyne (gas or condensed liquid)
-
Copper(I) iodide (CuI)
-
Iodine monochloride (ICl, 1.0 M solution in a suitable solvent like CH₂Cl₂)
-
Tertiary amine (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add CuI (5-10 mol%).
-
Add the anhydrous solvent, followed by the tertiary amine (1.2 equivalents).
-
Cool the mixture to 0 °C.
-
Bubble propyne gas through the solution or add condensed propyne (1.0 equivalent) slowly.
-
Add methyl azide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the formation of the 1,4-dimethyl-1H-1,2,3-triazole is complete (disappearance of starting materials), cool the reaction mixture back to 0 °C.
-
Slowly add the iodine monochloride solution (1.2 equivalents).
-
Let the reaction warm to room temperature and stir until the iodination is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Iodinating Agents and Conditions
| Entry | Iodinating Agent | Solvent | Temperature (°C) | Yield (%) of 5-iodo isomer | Reference |
| 1 | I₂ | THF | Room Temperature | Moderate | [3] |
| 2 | ICl | THF | 0 to RT | Good to Excellent | [3] |
| 3 | CuI/NBS | MeCN | Room Temperature | Good | [1][2] |
| 4 | NaI/Cu(ClO₄)₂ | MeCN | Room Temperature | Good | [4] |
Visualizations
Reaction Workflow
Caption: One-pot synthesis workflow for this compound.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]
- 4. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN100335467C - Synthesis of 5-iodo-1,4-twice substituted-1,2,3-trioxazole compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
Welcome to the technical support center for the synthesis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and frequently asked questions encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing insights into their causes and offering validated solutions.
Issue 1: Low Yield of the Desired 5-iodo Product and Presence of a Major Byproduct without Iodine.
Question: I performed the synthesis of this compound, but my final product is a mixture, with a significant amount of what appears to be the non-iodinated starting material, 1,4-dimethyl-1H-1,2,3-triazole. What is causing this, and how can I fix it?
Probable Cause & Scientific Explanation: The formation of the 5-proto-1,2,3-triazole (the non-iodinated version) is a common byproduct in this synthesis. The reaction typically proceeds through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by an in-situ electrophilic iodination. A key intermediate in this process is a copper(I) triazolide. This intermediate can either be intercepted by an electrophilic iodine source (like I₂ or NIS) to form the desired 5-iodo product or be protonated by a proton source in the reaction mixture to yield the 5-proto byproduct.
Excessive amounts of an amine base (often added to facilitate the reaction) can be a primary cause. While the base is necessary, too much can promote the competing protonation pathway over iodination.[1][2]
Recommended Solutions:
-
Optimize Base Stoichiometry: Carefully control the amount of amine additive. One molar equivalent of the amine is often sufficient to achieve full conversion without promoting the formation of the 5-proto byproduct.[1] Conduct a small-scale optimization study, varying the base from 0.8 to 1.5 equivalents to find the optimal ratio for your specific conditions.
-
Control Proton Sources: Ensure all solvents and reagents are anhydrous. Water can act as a proton source, leading to the formation of the undesired byproduct.
-
Choice of Iodinating Agent: The reactivity of the iodinating agent is crucial. N-Iodosuccinimide (NIS) or a combination of Sodium Iodide and an oxidant like Copper(II) Perchlorate can generate highly electrophilic iodine species in situ, favoring the iodination pathway.[1][3]
Issue 2: Identification of an Isomeric Byproduct in my NMR Spectrum.
Question: After synthesizing what I believed to be 1,4-dimethyl-1H-1,2,3-triazole (the precursor to the iodo-compound), my NMR shows two distinct methyl signals for the triazole core, suggesting an isomeric mixture. What is this other isomer and how did it form?
Probable Cause & Scientific Explanation: This issue points to a lack of regioselectivity during the N-methylation step. The 1,2,3-triazole ring possesses multiple nitrogen atoms that can act as nucleophiles. When alkylating a 4-methyl-1H-1,2,3-triazole, the methyl group can attach to either the N1 or N2 position, leading to a mixture of 1,4- and 2,4-dimethyl-1H-1,2,3-triazole isomers. The direct alkylation of unsubstituted triazoles is a well-known challenge, often resulting in poor regioselectivity.[4][5] The relative ratio of these isomers can be influenced by the alkylating agent, base, and solvent used.[6][7]
Recommended Solutions:
-
Synthetic Strategy Modification: Instead of methylating a pre-formed 4-methyl-1H-1,2,3-triazole, consider a synthetic route that guarantees regioselectivity. The most common and regioselective method for synthesizing 1,4-disubstituted triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9] By reacting methyl azide with propyne , you will exclusively form the 1,4-dimethyl-1H-1,2,3-triazole.
-
Chromatographic Separation: If you must use the direct methylation route, the resulting regioisomers can often be separated by column chromatography. Due to differences in polarity and dipole moment, careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) can resolve the two isomers.
-
Reaction Condition Optimization: If separation is difficult, optimizing the methylation reaction conditions may favor one isomer. Factors to investigate include using different methylating agents (e.g., methyl iodide vs. dimethyl sulfate), various bases (K₂CO₃, NaH), and solvents of different polarities.[10][11][12]
Issue 3: Broad or Missing NMR Signals After Purification.
Question: I have purified my this compound, but the NMR spectrum shows significantly broadened peaks, and sometimes the triazole C-H proton signal is completely absent. What could be causing this analytical issue?
Probable Cause & Scientific Explanation: This is a classic sign of contamination with paramagnetic metal ions, most commonly residual copper from the CuAAC reaction.[13] Even trace amounts of paramagnetic Cu(II) can cause significant line broadening and even complete disappearance of signals in NMR spectra, particularly for protons close to the metal-coordinating triazole ring.[13] This effect can be so selective that the rest of the spectrum appears normal, leading to potential misinterpretation of the structure.[13]
Recommended Solutions:
-
Aqueous Wash with a Chelating Agent: Before final purification, wash the crude product solution (e.g., in ethyl acetate or DCM) with an aqueous solution of a strong chelating agent. A 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) or a saturated solution of ammonium chloride can effectively sequester and remove copper ions.[14]
-
Silica Plug with Ammonia: Pass the crude product through a short plug of silica gel, eluting with a solvent system containing a small amount of ammonia (e.g., 1-2% of a 7N solution of ammonia in methanol mixed with dichloromethane). The ammonia can help to strip the copper off the triazole and bind it more strongly to the silica.
-
Low-Temperature NMR: In some cases, acquiring the NMR spectrum at a lower temperature can reduce the paramagnetic relaxation effects and result in sharper signals.[13]
Summary of Common Byproducts and Troubleshooting
| Byproduct/Issue | Probable Cause(s) | Recommended Solution(s) | Relevant Citations |
| 1,4-dimethyl-1H-1,2,3-triazole (5-proto) | Excess amine base; presence of proton sources (e.g., water). | Optimize base to ~1 equivalent; use anhydrous reagents and solvents. | [1] |
| 2,4-dimethyl-1H-1,2,3-triazole (Isomer) | Lack of regioselectivity in N-methylation of 4-methyl-1H-1,2,3-triazole. | Use CuAAC reaction (methyl azide + propyne); column chromatography. | [4][5][6][8] |
| Broadened/Missing NMR Signals | Residual paramagnetic copper catalyst from the synthesis. | Wash with aqueous EDTA or NH₄Cl solution; silica plug with ammonia in eluent. | [13][14] |
| Unreacted Starting Materials | Incomplete reaction due to insufficient time, temperature, or catalyst activity. | Increase reaction time/temperature; check catalyst quality and loading. | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the iodination of the 1,4-dimethyl-1H-1,2,3-triazole? A1: The iodination occurs via an electrophilic substitution on the triazole ring. In a copper-mediated reaction, a copper(I) triazolide intermediate is formed at the C5 position. This species is highly nucleophilic and readily reacts with an electrophilic iodine source (denoted as I⁺), which can be generated from reagents like N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidant. The reaction results in the formation of the C-I bond and regeneration of the copper catalyst.[1][15]
Q2: Can I perform the cycloaddition and iodination in a single step? A2: Yes, a one-pot synthesis is a highly efficient method for preparing 5-iodo-1,2,3-triazoles.[1] This is typically achieved by mixing the azide (methyl azide), the alkyne (propyne), a copper(I) source, an amine base, and an iodinating agent together. The reaction proceeds by first forming the triazole in situ, which is then immediately iodinated. This approach avoids the isolation of the intermediate triazole, saving time and resources.
Q3: My triazole product is an oil, but I expected a solid. How can I induce crystallization? A3: The phenomenon of "oiling out" is often caused by the presence of impurities that depress the melting point or inhibit the formation of a crystal lattice.[14] First, ensure the product is highly pure using the methods described in the troubleshooting section. Then, you can attempt recrystallization from a binary solvent system. Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble, like dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (in which it is sparingly soluble, like hexanes or pentane) until turbidity persists. Allowing the solution to stand, sometimes at reduced temperature, can promote crystallization.
Visualized Workflows and Protocols
Overall Synthetic Workflow
This diagram illustrates the two primary synthetic routes to this compound, highlighting the key steps and potential byproduct formations.
Caption: Synthetic routes to this compound.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose common issues based on analytical data.
Caption: Decision tree for troubleshooting synthesis and purification.
Experimental Protocol: One-Pot Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles
This general protocol, adapted from established literature, can be used for the synthesis of the target molecule by using the appropriate starting materials (methyl azide and propyne).[1][16]
Materials:
-
Organic Azide (e.g., Methyl Azide) (1.0 equiv)
-
Terminal Alkyne (e.g., Propyne gas or a suitable surrogate) (1.1 equiv)
-
Copper(II) Perchlorate Hexahydrate (0.1 equiv)
-
Sodium Iodide (1.5 equiv)
-
Amine Base (e.g., Diisopropylethylamine, DIPEA) (1.0 equiv)
-
Solvent (e.g., Acetonitrile or THF)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add Copper(II) Perchlorate Hexahydrate (0.1 equiv) and Sodium Iodide (1.5 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add the anhydrous solvent, followed by the amine base (1.0 equiv). The solution should change color as the Cu(I) species is generated.
-
Add the organic azide (1.0 equiv) to the mixture.
-
Add the terminal alkyne (1.1 equiv). If using a gaseous alkyne like propyne, this can be bubbled through the solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash with an aqueous solution of 0.5 M EDTA to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 5-iodo-1,2,3-triazole.
References
- 1. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. m.youtube.com [m.youtube.com]
- 7. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 8. Buy 1,4-dimethyl-1H-1,2,3-triazole | 60166-43-0 [smolecule.com]
- 9. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]
- 16. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole. This document is designed to address specific experimental challenges, explain the underlying chemical principles, and offer robust, field-proven solutions to improve reaction yield and purity.
Introduction: Plausible Synthetic Strategies
The synthesis of this compound is not extensively detailed as a standalone procedure in the literature. However, its structure lends itself to well-established methodologies for creating substituted 1,2,3-triazoles. The most logical and scientifically sound approach is a one-pot, three-component reaction based on the highly reliable Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry".[1][2][3]
This reaction involves the coupling of an azide (methyl azide) and a terminal alkyne (propyne) in the presence of a copper(I) catalyst and an iodine source to directly forge the C5-I bond on the triazole ring.[4] This one-pot method is generally preferred for its efficiency and high regioselectivity for the 1,4-disubstituted product.[5]
The core reaction is as follows:
-
Azide: Methyl Azide (CH₃N₃) - Provides the N1-methyl group.
-
Alkyne: Propyne (CH₃C≡CH) - Provides the C4-methyl group.
-
Iodine Source: An electrophilic iodine reagent (e.g., I₂, ICl, NIS) - Provides the C5-iodo group.
-
Catalyst: A Copper(I) source - Essential for the cycloaddition.
This guide will focus on troubleshooting this primary synthetic route.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can lead to low yields or failed reactions, providing both diagnostic questions and actionable solutions.
Issue 1: Low or No Yield of the Desired this compound
This is the most common issue, often stemming from catalyst inactivity, reagent instability, or suboptimal reaction conditions.
Question: I am not getting any product, or the yield is below 20%. What are the most likely causes?
Answer: Low or no yield in a one-pot CuAAC iodination can typically be traced to one of four areas: the copper catalyst, the integrity of the starting materials, the choice of iodinating agent, or the reaction environment.
Possible Causes & Recommended Solutions:
-
Inactive Copper(I) Catalyst: The CuAAC reaction is catalyzed by Cu(I).[3][6] If you start with a Cu(II) salt (e.g., CuSO₄), it must be reduced in situ. If you start with a Cu(I) salt (e.g., CuI), it can be sensitive to oxidation by air.[7]
-
Solution: If using a Cu(II) precursor like CuSO₄, ensure a reducing agent such as sodium ascorbate is added to the reaction mixture to generate the active Cu(I) species.[7][8] If using a Cu(I) salt like CuI, degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[7]
-
-
Poor Quality or Degradation of Starting Materials:
-
Methyl Azide: This is a low-boiling-point, potentially hazardous reagent. Ensure it has been properly stored and handled.
-
Propyne: As a gas at room temperature, ensuring its accurate addition to the reaction can be challenging.
-
Solution: Use freshly prepared or recently purchased methyl azide. For propyne, consider bubbling the gas through the reaction mixture at a controlled flow rate for a set time, or use a sealed reaction vessel with a known headspace pressure of propyne.
-
-
Ineffective Iodinating Agent or Conditions: The timing and nature of the iodinating agent are critical. The iodination occurs on a copper-triazolide intermediate formed during the catalytic cycle.[4]
-
Solution: Use a reliable electrophilic iodine source. Systems like CuI with N-iodosuccinimide (NIS) or iodine monochloride (ICl) have proven effective.[1][5] The combination of a Cu(II) salt with sodium iodide (NaI) can also work, as it generates both the Cu(I) catalyst and electrophilic triiodide ions (I₃⁻) in situ.[4]
-
-
Incorrect Stoichiometry or Solvent:
Issue 2: Formation of a Major Byproduct: 1,4-dimethyl-1H-1,2,3-triazole (the "Proto" Product)
The second most common problem is the successful formation of the triazole ring but without the desired iodine atom at the C5 position.
Question: My main product is the non-iodinated triazole. Why is the iodination step failing?
Answer: The formation of the 5-proto-1,2,3-triazole indicates that the cycloaddition is working, but the copper-triazolide intermediate is being quenched by a proton source (like water or excess amine) before it can be intercepted by the electrophilic iodine.[4]
Possible Causes & Recommended Solutions:
-
Excessive Amine Additive: Many protocols for this reaction require an amine base (e.g., triethylamine (TEA) or DIPEA) to facilitate the reaction.[1][10] However, using too much amine can promote the formation of the undesired proto-triazole.[4]
-
Solution: Carefully control the stoichiometry of the amine base. Often, only one molar equivalent is required for full conversion.[4] Titrate the amount of base in your reaction to find the optimal balance that promotes iodination without leading to the proto product.
-
-
Presence of Water: The reaction should be performed under anhydrous conditions. Water can act as a proton source, leading to the formation of the C-H bond at the 5-position instead of the C-I bond.
-
Solution: Use dry solvents (e.g., dry THF). Ensure all glassware is oven-dried or flame-dried before use and run the reaction under an inert atmosphere.
-
-
Iodinating Agent Added Too Late or Is Not Reactive Enough: If the copper-triazolide intermediate has a long lifetime before the iodinating agent is introduced or can react, protonation is more likely.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the one-pot synthesis of 5-iodo-1,2,3-triazoles?
A1: The reaction proceeds via the well-established CuAAC mechanism. First, the copper(I) catalyst reacts with the terminal alkyne (propyne) to form a copper(I) acetylide.[3] This intermediate then reacts with the azide (methyl azide) in a cycloaddition to form a six-membered copper-triazolide intermediate. Crucially, before this intermediate can be protonated to release the final product, it is intercepted by an electrophilic iodine source (I⁺), which iodinates the C5 position, releasing the 5-iodo-1,2,3-triazole product and regenerating the copper catalyst.[4]
Q2: How can I confirm the regiochemistry of my product? Why am I getting the 1,4-isomer and not the 1,5-isomer?
A2: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective and almost exclusively yields the 1,4-disubstituted-1,2,3-triazole isomer.[2][3] This selectivity is a direct consequence of the reaction mechanism involving the copper acetylide intermediate.[3] Alternative catalysts, such as ruthenium, are required to favor the 1,5-isomer.[2] You can confirm the structure using 1D and 2D NMR techniques (NOESY/ROESY) to check for through-space correlation between the N1-methyl protons and the C4-methyl protons.
Q3: What are the best practices for purifying the final this compound product?
A3: Purification typically involves a standard aqueous workup followed by column chromatography.
-
Workup: After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.
-
Chromatography: Flash column chromatography on silica gel is usually effective. A gradient of ethyl acetate in hexanes is a good starting point for elution. The iodinated product is significantly less polar than any potential amine byproducts or copper salts. Monitor the fractions by Thin Layer Chromatography (TLC).
Q4: Are there any specific safety precautions I should take?
A4: Yes. Methyl azide is a volatile and potentially explosive compound and should be handled with extreme care in a well-ventilated fume hood, preferably as a solution. Propyne is a flammable gas. Iodinating agents like ICl and NIS are corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols & Data
Table 1: Comparison of Common Iodinating Systems
| Iodinating System | Copper Source | Additives | Typical Solvent | Key Advantages | Potential Issues | Reference |
| CuI / NBS | CuI | DIPEA (base) | Dry THF | High yield, readily available reagents. | NBS can potentially introduce bromine. | [9] |
| Cu(ClO₄)₂ / NaI | Cu(ClO₄)₂ | TEA or DBU (base) | THF or CH₃CN | In situ generation of both Cu(I) and I₃⁻. | Perchlorates can be explosive. | [4] |
| CuI / ICl | CuI | Tertiary Amine | Organic Solvent | Highly reactive iodine source, good yields. | ICl is highly corrosive. | [5] |
Protocol: One-Pot Synthesis of this compound
This is a representative protocol based on analogous syntheses and should be optimized for your specific laboratory conditions.
-
To an oven-dried flask under an inert atmosphere (N₂), add Copper(I) Iodide (CuI, 1.1 equiv.) and N-Iodosuccinimide (NIS, 1.2 equiv.).
-
Add anhydrous Tetrahydrofuran (THF) to dissolve the solids.
-
Add Diisopropylethylamine (DIPEA, 1.0 equiv.).
-
Add a solution of Methyl Azide (1.1 equiv.) in THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble propyne gas (1.0 equiv.) through the stirring reaction mixture for 30 minutes.
-
Seal the flask and allow the reaction to warm to room temperature. Stir for 3-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Proceed with aqueous workup and purification by silica gel chromatography.
Visual Diagrams
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low product yield.
Simplified Catalytic Cycle
Caption: Key steps in the CuAAC iodination catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN100335467C - Synthesis of 5-iodo-1,4-twice substituted-1,2,3-trioxazole compound - Google Patents [patents.google.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
Welcome to the technical support guide for the purification of crude 5-iodo-1,4-dimethyl-1H-1,2,3-triazole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a highly pure form. We will move beyond simple protocols to address the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your purification strategy.
Initial Purification Strategy: A Decision Framework
The first step in any purification is a thorough assessment of the crude material. The physical state and the nature of the impurities, often determined by Thin Layer Chromatography (TLC) analysis, will dictate the most effective approach.
Below is a decision-making workflow to guide your choice of purification technique.
Caption: Decision tree for selecting an initial purification method.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.
Q1: My crude product is a persistent oil or sticky solid, but I expect a crystalline solid. What should I do?
A1: This is a frequent issue, often caused by the presence of residual solvent or impurities that depress the melting point of the final compound.
-
Expert Insight: The N-methyl groups on the triazole ring can increase its polarity and affinity for solvents, making complete removal under vacuum challenging. Furthermore, the non-iodinated precursor, 1,4-dimethyl-1H-1,2,3-triazole, is a low-melting solid or oil and can act as a significant contaminant.
-
Troubleshooting Steps:
-
Trituration: First, attempt to triturate the crude oil. This involves stirring the oil vigorously with a solvent in which your desired product is insoluble, but the impurities are soluble. For this compound, cold hexanes or a mixture of diethyl ether and hexanes is an excellent choice. This will often wash away less polar impurities and can induce crystallization.
-
Re-dissolve and Evaporate: Dissolve the oil in a minimal amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), and re-evaporate the solvent on a rotary evaporator. This can sometimes help remove trapped reaction solvents.
-
Proceed to Chromatography: If trituration fails, the most reliable method to purify an oil is column chromatography.[1]
-
Q2: After purification by column chromatography, my NMR spectrum still shows broad peaks. What is the cause?
A2: Broad NMR signals, particularly for aromatic or heterocyclic protons, are often indicative of trace amounts of paramagnetic species.
-
Expert Insight: The synthesis of 5-iodo-1,2,3-triazoles frequently employs a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] Even after workup, trace amounts of copper salts can remain. Copper(II), a paramagnetic species, can cause significant line broadening in NMR spectra.
-
Troubleshooting Steps:
-
Aqueous Wash with a Chelating Agent: Before concentrating your organic extracts during the initial workup, wash the organic layer with a 10% aqueous solution of ammonium hydroxide (NH₄OH) or a solution of ethylenediaminetetraacetic acid (EDTA). These act as chelating agents, sequestering the copper ions into the aqueous phase.[1]
-
Silica Plug: If the impurity is discovered after the initial workup, dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel, eluting with a moderately polar solvent system. This can often remove baseline or highly polar impurities, including some metal salts.[3]
-
Q3: My TLC plate shows a persistent spot with a slightly lower Rf value than my product. What is this impurity and how do I remove it?
A3: This is very likely the corresponding "proto" species, 1,4-dimethyl-1H-1,2,3-triazole, where the iodine atom at the 5-position is replaced by a proton.
-
Expert Insight: In many iodination reactions of triazoles, incomplete conversion is common. The starting triazole is slightly more polar than its iodinated counterpart due to the lack of the large, lipophilic iodine atom. This results in a slightly lower Retention Factor (Rf) on silica gel. Excessive use of amine additives during the synthesis can sometimes promote the formation of this 5-proto-1,2,3-triazole byproduct.[2]
-
Troubleshooting Steps:
-
Optimized Column Chromatography: This separation can be challenging. Use a less polar solvent system than you might initially choose to maximize the difference in Rf values. A shallow gradient elution, where the eluent polarity is increased very slowly, can improve separation.[3]
-
Re-subject to Reaction Conditions: If the amount of the starting triazole is significant, it may be more efficient to re-subject the mixed fraction to the iodination conditions to drive the reaction to completion, followed by another purification.
-
Q4: I'm experiencing low yield after recrystallization. What are the common pitfalls?
A4: Low recovery during recrystallization is typically due to using an excessive amount of solvent or choosing a suboptimal solvent system.[4]
-
Expert Insight: The goal of recrystallization is to create a supersaturated solution upon cooling. If too much solvent is used, the solution will not be saturated at the lower temperature, and a significant portion of your product will remain dissolved in the mother liquor.[4]
-
Troubleshooting Steps:
-
Use Minimal Hot Solvent: Add the boiling solvent in small portions to your crude material, waiting for the solvent to return to a boil between additions, until the solid just dissolves.[5]
-
Recover from Mother Liquor: Do not discard the filtrate (mother liquor). Concentrate it by rotary evaporation and cool the resulting solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Use a Mixed-Solvent System: If you cannot find a single suitable solvent, use a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[4][6]
-
| Parameter | Recommendation for this compound | Rationale |
| Recrystallization Solvents | Isopropanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes | The compound has moderate polarity. A mixed system often provides the ideal solubility curve required for good crystal formation.[7] |
| Chromatography Eluent | Start with 20-30% Ethyl Acetate in Hexanes. Add 0.5% Triethylamine (Et₃N). | The triazole nitrogen is weakly basic and can interact strongly with acidic silica gel, causing peak tailing. Et₃N deactivates the acidic sites.[1][3] |
| Workup Wash | Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | If iodine (I₂) was used as the iodinating agent, this wash removes any residual purple/brown color from unreacted iodine. |
| Workup Wash | 0.1 M EDTA or 10% aq. NH₄OH | Essential for removing residual copper catalyst from CuAAC reactions.[1] |
Detailed Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes the need for chromatography based on TLC analysis.
Caption: Standard workflow for flash column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection: Analyze your crude material by TLC using various ratios of ethyl acetate (EtOAc) in hexanes. The ideal system will give your desired product an Rf value of approximately 0.2-0.3. Add ~0.5% triethylamine to the eluent mixture to prevent peak tailing.[8]
-
Column Packing: For a 1 gram scale purification, use a 40g silica gel column. Pack the column using the "slurry method" by mixing the silica gel with the initial, least polar eluent and pouring it into the column, or by carefully "dry packing" the silica gel and then slowly running solvent through it.[9]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[3]
-
Elution: Begin eluting with your chosen solvent system. Apply positive pressure with air or nitrogen to achieve a flow rate of about 2 inches/minute. Collect fractions in test tubes.
-
Analysis: Spot every few fractions onto a TLC plate to monitor the elution of your compound.
-
Combine and Evaporate: Once the pure fractions have been identified, combine them in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization from a Mixed-Solvent System
This protocol is ideal for purifying a solid product with minor impurities.[5][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot ethyl acetate) and heat the mixture until the solid completely dissolves.
-
Induce Saturation: While the solution is still hot, add a "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness (turbidity).
-
Re-solubilize: Add 1-2 drops of the "good" solvent (hot ethyl acetate) to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent (hexanes) to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
By understanding the nature of your compound and potential impurities, you can logically diagnose issues and select the most effective purification strategy. This guide provides the framework for achieving high purity for your this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orgsyn.org [orgsyn.org]
stability of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole under different reaction conditions
An In-Depth Technical Guide
Technical Support Center: 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this versatile chemical intermediate. Our goal is to equip you with the necessary knowledge to ensure the success and integrity of your experiments.
Overview: Stability Profile of this compound
This compound is a key building block in synthetic chemistry, prized for its role in introducing the 1,4-dimethyl-1H-1,2,3-triazole moiety into larger molecules, often via cross-coupling reactions. The stability of this compound is governed by two primary structural features: the highly stable 1,2,3-triazole ring and the reactive carbon-iodine (C-I) bond.
The triazole core is an aromatic heterocycle, which imparts significant thermal and chemical stability to the molecule.[1][2] It is generally resistant to hydrolysis, enzymatic degradation, and mild acidic or basic conditions.[2] However, the C5-iodine bond is the primary site of reactivity and potential degradation. Understanding the conditions that affect this bond is critical for its successful application in synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound under various experimental scenarios.
Q1: How thermally stable is this compound?
A1: The 1,2,3-triazole ring itself is very thermally stable.[3][4] However, prolonged exposure to high temperatures can lead to decomposition. In studies involving flow chemistry for the synthesis of related 5-iodo-1,2,3-triazole macrocycles, temperatures exceeding 100°C resulted in starting material decomposition.[5] For most applications, reactions should be maintained at the lowest effective temperature. We recommend not exceeding 100-120°C unless necessary, and for shorter reaction times.
Q2: What is the stability of the compound under acidic and basic conditions?
A2:
-
Acidic Conditions: The 1,2,3-triazole ring is generally stable in acidic conditions.[2] However, very strong, concentrated acids combined with high temperatures could potentially lead to hydrolysis or degradation, though this is not a common issue under standard synthetic protocols.[6]
-
Basic Conditions: The compound shows good stability in the presence of mild, non-nucleophilic bases (e.g., DIPEA, Et₃N, K₂CO₃), which are often required for cross-coupling reactions.[5] However, strong nucleophilic bases (e.g., NaOH, KOH in protic solvents) could potentially lead to side reactions, though the triazole ring itself is largely resistant. The presence of an amine additive is often crucial for achieving full conversion in some synthetic protocols.[7][8]
Q3: Is the C-I bond susceptible to cleavage? Under what conditions?
A3: Yes, the C-I bond is the most reactive part of the molecule and is designed to be cleaved under specific conditions.
-
Palladium-Catalyzed Cross-Coupling: This is the intended reactivity. The C-I bond readily undergoes oxidative addition to a Pd(0) catalyst, enabling Suzuki, Sonogashira, and other cross-coupling reactions.[9] This makes 5-iodo-triazoles versatile building blocks.[9]
-
Reducing Conditions: Strong reducing agents or even mild reducing conditions (e.g., certain hydrogenation catalysts, trace metals) can cause reductive de-iodination, leading to the formation of the corresponding 5-proto-1,2,3-triazole. This is a common side reaction if reagents are not pure or reaction vessels are not properly cleaned.
-
Photochemical Cleavage: The C-I bond can be photolabile. Iodinated aromatic compounds, in general, can undergo degradation upon exposure to UV light.[10] While specific data for this compound is limited, it is best practice to protect reactions and stored solutions from direct light.
Q4: How should I store this compound?
A4: For long-term stability, the compound should be stored as a solid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from light, moisture, and atmospheric contaminants.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound.
Problem 1: Unexpected de-iodination of my compound.
-
Symptom: Mass spectrometry or NMR analysis of your product shows a mass difference of 126 amu (the mass of iodine) compared to the expected product, indicating the presence of 1,4-dimethyl-1H-1,2,3-triazole.
-
Potential Cause A: Trace metal contamination in the reaction vessel or from reagents is catalyzing a reductive de-iodination.
-
Solution A: Ensure all glassware is scrupulously clean. If necessary, wash with a metal-chelating solution (e.g., EDTA) before final rinsing and drying. Use high-purity, recently purchased reagents and solvents.
-
Potential Cause B: The base used in the reaction is promoting a side reaction. Excessive addition of an amine base can sometimes promote the formation of the 5-proto-1,2,3-triazole.[7][8]
-
Solution B: Titrate the amount of base used. Perform a small-scale reaction screen to find the optimal stoichiometry of the base that promotes the desired reaction without causing de-iodination.
-
Potential Cause C: Unintentional photochemical decomposition.
-
Solution C: Protect the reaction from light by wrapping the flask in aluminum foil.
Problem 2: Low yield or decomposition during a cross-coupling reaction.
-
Symptom: The starting material is consumed, but the desired product yield is low, with a significant amount of dark, tarry material or a complex mixture of byproducts.
-
Potential Cause A: Reaction temperature is too high. As noted, temperatures above 100°C can cause decomposition of the starting material.[5]
-
Solution A: Attempt the reaction at a lower temperature (e.g., 60-80°C) for a longer period. Screen different solvents that allow for lower reflux temperatures.
-
Potential Cause B: Inefficient catalyst or ligand system. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the desired catalytic cycle.
-
Solution B: For Suzuki or Sonogashira reactions, screen different phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to improve catalyst stability and turnover.
-
Potential Cause C: Oxygen contamination is deactivating the Pd(0) catalyst.
-
Solution C: Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
Data Summary & Visual Guides
Table 1: Stability and Reactivity Summary
| Condition | Stability/Reactivity | Key Considerations & Recommendations |
| Thermal | Moderately stable. | Avoid temperatures >100°C to prevent decomposition.[5] Monitor reactions by TLC/LC-MS to avoid prolonged heating. |
| Acidic (Mild) | Generally stable. | The triazole ring is robust under typical acidic workup conditions.[2] |
| Basic (Mild, Non-nucleophilic) | Generally stable. | Amine bases like DIPEA or Et₃N are well-tolerated.[5] Overuse may promote side reactions.[7][8] |
| Palladium Catalysts | Reactive (Intended). | The C-I bond is activated for cross-coupling. This is the primary synthetic utility.[9] |
| Reducing Agents | Unstable. | Prone to reductive de-iodination. Avoid exposure to active metals or strong reducing agents. |
| UV Light | Potentially unstable. | The C-I bond may be photolabile. Protect solutions and reactions from direct light.[10] |
Diagrams
Caption: Chemical stability and reactivity pathways.
Caption: Decision tree for troubleshooting common issues.
Experimental Protocol Example: Sonogashira Cross-Coupling
This protocol provides a general methodology for coupling this compound with a terminal alkyne, with specific notes on ensuring stability.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Degassed triethylamine (Et₃N) (3.0 equiv)
-
Degassed anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and Backfill: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This step is critical to prevent catalyst deactivation.
-
Solvent and Reagent Addition: Add the degassed solvent via syringe, followed by the degassed triethylamine and the terminal alkyne.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC or LC-MS. Note: Avoid excessive heating to prevent potential decomposition.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium and copper salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of Iodinated Contrast Media in Aquatic Environment by Means of UV, UV/TiO2 Process, and by Activated Sludge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing 5-Proto-1,2,3-Triazole Formation
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and optimized protocols to address a common and often frustrating challenge in synthetic chemistry: the unwanted formation of 5-proto-1,2,3-triazoles (also known as 5-H-1,2,3-triazoles) during the synthesis of 1,4,5-trisubstituted triazoles. Our goal is to equip you with the mechanistic understanding and practical solutions needed to minimize this byproduct and maximize the yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is a 5-proto-1,2,3-triazole, and why is it an undesirable byproduct?
A 5-proto-1,2,3-triazole is a triazole ring that is unsubstituted at the C5 position, meaning it bears a hydrogen atom (a proton) at this site. In the context of synthesizing fully substituted 1,4,5-triazoles, it represents a reaction failure. This byproduct arises when the reactive intermediate, poised for functionalization at the C5 position, is instead quenched by a proton source.[1] Its formation reduces the overall yield of the desired product, complicates purification due to similar polarities, and consumes valuable starting materials.
Q2: What is the primary mechanism leading to the formation of 5-H-1,2,3-triazoles?
The formation of the 5-H-triazole is a competitive side reaction in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions designed for C5-functionalization. The key steps are:
-
The standard CuAAC reaction occurs between a terminal alkyne and an azide to form a 5-copper(I)-1,2,3-triazolide intermediate.[1][2]
-
This copper-triazolide is a potent nucleophile and the critical branching point.
-
Desired Pathway: The intermediate is trapped by an electrophile (e.g., allyl iodide, bromoalkyne) to form the C-C or C-X bond, yielding the 1,4,5-trisubstituted triazole.[3]
-
Undesired Pathway: If a proton source is available (e.g., from the solvent, moisture, or acidic reagents), the copper-triazolide intermediate is rapidly protonated, leading to the formation of the 1,4-disubstituted-5-proto-1,2,3-triazole byproduct.[1]
The competition between these two pathways determines the outcome of the reaction.
Q3: In which specific reactions is this byproduct most commonly observed?
This byproduct is most prevalent in one-pot, three-component reactions where a terminal alkyne, an azide, and an electrophile are combined to synthesize a 1,4,5-trisubstituted triazole.[3] A notable example is the synthesis of 5-iodo-1,2,3-triazoles, where the intended reaction with an iodine source can compete with protonation, especially if reaction conditions are not carefully controlled.[4][5]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a practical Q&A format, focusing on the causality behind each recommendation.
Problem: My one-pot synthesis of a 1,4,5-trisubstituted triazole is yielding the 5-H byproduct as the major product.
Possible Cause 1: Premature Protonation from Reaction Environment
-
Why it happens: The 5-copper(I)-1,2,3-triazolide intermediate is highly sensitive to proton sources. Protic solvents (e.g., alcohols), trace amounts of water in aprotic solvents, or acidic additives can readily protonate this intermediate faster than it can react with your intended electrophile.[1]
-
Solution: Rigorous Control of Reaction Conditions
-
Solvent Choice: Switch from protic solvents (like methanol or ethanol) to anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Anhydrous Technique: Use oven-dried glassware and freshly distilled, anhydrous solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to exclude atmospheric moisture.
-
Base Selection: The choice of base is critical. While tertiary amines like triethylamine (Et3N) can sometimes facilitate the reaction, they can also decompose intermediates or contain moisture. Inorganic bases, particularly hydroxides like NaOH or KOH, have been shown to be superior in suppressing the formation of the protonated byproduct in certain systems.[1] The exact role of the hydroxide base is still under investigation but may involve facilitating the desired reaction pathway while minimizing available protons.
-
Possible Cause 2: Insufficiently Reactive Electrophile
-
Why it happens: If the electrophile is not reactive enough, the rate of the desired C5-functionalization will be slow. This gives the copper-triazolide intermediate a longer lifetime, increasing the statistical probability of it encountering and reacting with a stray proton source, even in a well-controlled anhydrous setup.
-
Solution: Enhance Electrophile Reactivity
-
Leaving Group: Employ electrophiles with better leaving groups. For example, an alkyl iodide is more reactive than an alkyl bromide, which is in turn more reactive than an alkyl chloride.
-
Concentration: Ensure the electrophile is present in a sufficient concentration (e.g., 1.2-1.5 equivalents) to favor the bimolecular reaction with the copper-triazolide intermediate.
-
Activation: In some cases, additives can be used to activate the electrophile, but care must be taken to ensure they do not introduce proton sources.
-
Problem: My synthesis of a 5-iodo-1,2,3-triazole is inefficient, with significant 5-H-triazole contamination.
-
Why it happens: Mechanistic studies have revealed that the high-yield synthesis of 5-iodo-1,2,3-triazoles does not proceed by direct iodination of the copper-triazolide. Instead, the reaction pathway involves the rapid, copper-catalyzed formation of a 1-iodoalkyne intermediate from the starting terminal alkyne and the iodine source.[4][5] This iodoalkyne then undergoes cycloaddition with the azide. The 5-H-triazole byproduct forms when the reaction runs out of the 1-iodoalkyne intermediate, and any remaining unreacted terminal alkyne proceeds through the standard CuAAC pathway, followed by protonation.
-
Solution: Drive the Formation of the 1-Iodoalkyne Intermediate
-
Reaction Sequence: The key to success is to ensure the complete and rapid conversion of the terminal alkyne to the 1-iodoalkyne before significant cycloaddition occurs. This can be achieved by adding the azide component last or slowly after the alkyne, copper catalyst, and iodine source have had time to react.
-
Monitoring: Follow the reaction in its initial stages using ¹H NMR or LC-MS. You should observe the disappearance of the terminal alkyne signal and the appearance of the 1-iodoalkyne intermediate. Once the starting alkyne is fully consumed, the reaction is primed to produce the desired 5-iodotriazole exclusively.[4]
-
Visualizing the Reaction Pathway
The following diagram illustrates the critical decision point in the synthesis of 1,4,5-trisubstituted triazoles.
Caption: Competing pathways from the 5-Cu(I)-1,2,3-triazolide intermediate.
Optimized Protocols
The following protocols are designed to minimize the formation of the 5-H-triazole byproduct based on the principles discussed above.
Protocol 1: General One-Pot Synthesis of 1,4,5-Trisubstituted Triazoles Using an Inorganic Base
This protocol is adapted from methodologies that have successfully suppressed protonated byproduct formation.[1]
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv.), the azide (1.0 equiv.), and the copper(I) source (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DCM or THF (to make a 0.2 M solution with respect to the alkyne) via a syringe.
-
Base Addition: Add finely ground NaOH (2.0 equiv.). Causality Note: The inorganic base is crucial for promoting the reaction while minimizing competitive protonation.
-
Electrophile Addition: Add the electrophile (1.2-1.5 equiv.) to the suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Selectivity Synthesis of 5-Iodo-1,2,3-Triazoles
This protocol is designed to maximize the formation of the 1-iodoalkyne intermediate prior to cycloaddition.[4]
Step-by-Step Methodology:
-
Preparation: To an oven-dried flask under an inert atmosphere, add the terminal alkyne (1.0 equiv.), the iodine source (e.g., N-iodosuccinimide (NIS), 1.1 equiv.), and the copper(I) catalyst (e.g., CuI, 5 mol%).
-
Solvent and Base: Add anhydrous THF and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.1 equiv.).
-
Intermediate Formation: Stir the mixture at room temperature for 30-60 minutes. Causality Note: This step is dedicated to the complete conversion of the alkyne to the 1-iodoalkyne, which is the key to preventing 5-H byproduct formation.
-
Azide Addition: Once the starting alkyne is consumed (confirm by TLC or LC-MS if necessary), add the azide (1.0 equiv.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete.
-
Workup and Purification: Follow steps 7 and 8 from Protocol 1.
Data Summary: Influence of Reaction Conditions
The selection of a base can dramatically influence the ratio of the desired 5-allyl-1,2,3-triazole to the undesired 5-H-triazole byproduct. The table below summarizes findings from a study on a one-pot three-component synthesis.[1]
| Entry | Base (equiv.) | Solvent | Yield of 5-Allyl Product (%) | Yield of 5-H Byproduct (%) |
| 1 | Et₃N (2.0) | CH₂Cl₂ | Low/Complex Mixture | Significant |
| 2 | Quinine (2.0) | CH₂Cl₂ | 74 | 2 |
| 3 | Pyridine (2.0) | CH₂Cl₂ | 65 | Not Observed |
| 4 | K₃PO₄ (2.0) | CH₂Cl₂ | 71 | Not Observed |
| 5 | NaOH (2.0) | CH₂Cl₂ | 84 | Not Observed |
| 6 | None | CH₂Cl₂ | 52 | Not Observed |
Data adapted from Lee, J., et al. (2018).[1]
Analysis: This data clearly demonstrates that while the reaction can proceed without a base, the yield is moderate. The use of inorganic bases, particularly NaOH, provides the highest yield of the desired 1,4,5-trisubstituted product while completely suppressing the formation of the 5-H byproduct under these specific conditions.
Workflow for Experimental Design
This flowchart provides a logical sequence for planning your experiment to avoid the formation of the 5-H-triazole.
Caption: Decision workflow for minimizing 5-H-triazole formation.
References
- 1. One-pot three component synthesis of 5-allyl-1,2,3-triazoles using copper( i ) acetylides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12889D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne. | Semantic Scholar [semanticscholar.org]
troubleshooting low conversion rates in the synthesis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
Welcome to the technical support center for the synthesis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. Our goal is to empower you to overcome challenges and achieve optimal yields in your synthetic endeavors.
Troubleshooting Low Conversion Rates
Low conversion rates are a common frustration in organic synthesis. This section provides a structured approach to diagnosing and resolving issues you may encounter during the synthesis of this compound.
Issue 1: Minimal or No Product Formation
Question: I've followed the protocol, but my reaction is showing very low conversion to the desired this compound. What are the likely causes and how can I fix this?
Answer: This is a frequent challenge that can often be traced back to a few key areas. Let's break down the potential culprits and their solutions.
Probable Causes & Recommended Solutions:
-
Inactive Catalyst: The copper(I) catalyst is the linchpin of the azide-alkyne cycloaddition. Its oxidation to copper(II) will halt the reaction.
-
Poor Quality Reagents: The purity of your starting materials—methyl azide, propyne, and the iodinating source—is critical.
-
Suboptimal Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics and stability of intermediates.
-
Solution: While many "click" reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve rates, but be cautious of potential decomposition of starting materials or product.[7] Screen different solvents; while THF and acetonitrile are common, the choice of solvent can impact reaction rates.[8]
-
-
Presence of Inhibitors: Certain functional groups or impurities can coordinate with the copper catalyst more strongly than the alkyne or azide, effectively poisoning it.
-
Solution: Ensure all glassware is scrupulously clean and that solvents are of high purity and anhydrous if the reaction is sensitive to moisture.
-
Issue 2: Formation of a Significant Amount of the Non-iodinated Triazole (1,4-dimethyl-1H-1,2,3-triazole)
Question: My reaction is working, but I'm getting a substantial amount of the protonated (non-iodinated) triazole alongside my desired iodinated product. How can I improve the selectivity for the this compound?
Answer: This is a classic selectivity problem in the synthesis of 5-iodotriazoles. The formation of the protonated version indicates that the triazolide intermediate is being quenched by a proton source before it can be iodinated.
Probable Causes & Recommended Solutions:
-
Insufficient Iodinating Agent: If the concentration of the electrophilic iodine source is too low, the protonation of the copper(I) triazolide intermediate can become a competitive side reaction.[1]
-
Solution: Increase the equivalents of your iodinating agent (e.g., NIS or I₂). A slight excess (1.1-1.5 equivalents) is often beneficial.
-
-
Presence of Protic Impurities: Water or other protic impurities in the reaction mixture can serve as a proton source.
-
Solution: Use anhydrous solvents and ensure your starting materials are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Reaction Kinetics: The relative rates of iodination versus protonation are key.
-
Solution: Adding an amine base can sometimes promote the desired reaction pathway, but excessive amounts can compromise selectivity.[1] Careful optimization of the base concentration is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: A one-pot, three-component reaction is often the most efficient approach. This typically involves the copper(I)-catalyzed cycloaddition of methyl azide and propyne, followed by in-situ iodination of the resulting copper triazolide intermediate.[4][9] This avoids the need to isolate the potentially unstable 1,4-dimethyl-1H-1,2,3-triazole before iodination.
Q2: Can I use a different iodinating agent besides N-iodosuccinimide (NIS)?
A2: Yes, molecular iodine (I₂) is a common alternative.[4][9] The choice between NIS and I₂ can depend on the specific reaction conditions and the other functional groups present in your molecule. NIS is often considered a milder and more selective iodinating agent.[10]
Q3: How critical is the choice of ligand for the copper catalyst?
A3: For many simple triazole syntheses, a ligand may not be strictly necessary. However, for challenging substrates or to improve reaction rates and yields, a ligand can be beneficial. Tris(benzyltriazolylmethyl)amine (TBTA) is a popular choice for protecting the Cu(I) from oxidation and improving reaction efficiency.[8]
Q4: My purified this compound is unstable and decomposes over time. How can I improve its stability?
A4: 5-iodotriazoles can be sensitive to light and air. Store the purified compound in a dark, airtight container under an inert atmosphere (e.g., argon) and at a low temperature (-20 °C is recommended for long-term storage). Purity is also key; residual acid or metal impurities from the reaction can catalyze decomposition.
Q5: How can I effectively remove the copper catalyst from my final product?
A5: Residual copper can be a persistent issue. After the reaction, washing the organic extract with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia can help to sequester and remove the copper ions.[11][12] Passing the crude product through a short plug of silica gel or a specialized metal scavenger resin can also be effective.
Optimized Experimental Protocol: One-Pot Synthesis
This protocol is designed to maximize the conversion and selectivity for this compound.
Materials:
-
Methyl azide (handle with extreme care due to its explosive nature)
-
Propyne (gas or condensed liquid)
-
Copper(I) iodide (CuI)
-
N-Iodosuccinimide (NIS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add CuI (5 mol%).
-
Add anhydrous THF to the flask.
-
Carefully add methyl azide (1.0 eq) to the stirring suspension.
-
Bubble propyne gas through the solution for a predetermined time, or add a solution of propyne in THF (1.1 eq).
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Once the formation of the 1,4-dimethyl-1H-1,2,3-triazole is complete, add NIS (1.2 eq) in one portion.
-
Continue to stir at room temperature and monitor the iodination reaction.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Parameter Summary
| Parameter | Recommended Condition | Rationale & Potential Impact on Low Conversion |
| Catalyst | CuI (5 mol%) | Essential for the cycloaddition. Oxidation to Cu(II) will stop the reaction. |
| Iodinating Agent | NIS (1.2 eq) or I₂ (1.2 eq) | Insufficient amount leads to the formation of the non-iodinated byproduct. |
| Solvent | Anhydrous THF | Solvent polarity can affect reaction rate and solubility of reagents. |
| Temperature | Room Temperature | Higher temperatures may lead to decomposition of reagents or products. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the Cu(I) catalyst and excludes moisture. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting low conversion rates in this synthesis.
Caption: Troubleshooting Decision Tree.
References
- 1. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Selectivity in 5-Iodotriazole Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-iodo-1,2,3-triazoles. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate these valuable intermediates. The regioselective formation of the 5-iodotriazole over the corresponding 5-proto-triazole is a common challenge where the choice and concentration of amine additives play a pivotal, yet sensitive, role. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is an amine additive required for the synthesis of 5-iodo-1,2,3-triazoles?
An amine additive, typically a non-nucleophilic tertiary amine like diisopropylethylamine (DIPEA), is essential for achieving full conversion of the starting materials.[1][2] Its primary roles are to facilitate the formation of the key copper(I)-acetylide intermediate and to act as an acid scavenger, neutralizing protons generated during the reaction. In some systems, amines also stabilize the active Cu(I) catalyst against disproportionation and oxidation.[3][4]
Q2: What is the most common byproduct in this reaction, and how does the amine influence its formation?
The most common byproduct is the 5-proto-1,2,3-triazole (where the C5 position is occupied by hydrogen instead of iodine). The formation of this byproduct is highly sensitive to the concentration of the amine additive.[1][2] While one equivalent of amine is often needed for complete reaction, an excess can detrimentally shift the selectivity towards the undesired 5-proto-triazole.[1][2]
Q3: Can I use any tertiary amine for this reaction?
While various tertiary amines can be used, their efficacy and impact on selectivity can differ. Sterically hindered, non-nucleophilic bases like DIPEA are commonly employed.[5] Ligating amines, such as those with tridentate structures (e.g., PMDTA), can also be effective as they stabilize the Cu(I) oxidation state and may accelerate the reaction.[4] It is crucial to empirically optimize the choice and amount of amine for your specific substrate combination.
Q4: My reaction is not going to completion. Should I add more amine?
Not necessarily. While insufficient amine can lead to an incomplete reaction, other factors such as catalyst deactivation, poor reagent quality, or insufficient reaction time could be the cause. Before adding more amine, which could compromise selectivity, it is advisable to check other parameters. See the troubleshooting guide below for a more detailed workflow.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of 5-iodotriazoles.
Issue 1: Low yield of 5-iodotriazole with significant recovery of starting materials.
-
Question: My reaction has stalled. TLC/LC-MS analysis shows unreacted alkyne and azide. What is the likely cause and solution?
-
Answer:
-
Insufficient Amine: You may be below the required stoichiometric amount of amine. A single molar equivalent is often necessary to drive the reaction to completion.[1][2] Solution: Increase the amine concentration stepwise (e.g., from 0.8 eq to 1.0 eq) and monitor the reaction progress. Avoid adding a large excess.
-
Catalyst Inactivity: The Cu(I) catalyst may have oxidized to the inactive Cu(II) state. This reaction is often sensitive to air. Solution: Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon). If using a Cu(II) precatalyst with a reducing agent (like sodium ascorbate), ensure the reducing agent is fresh and added correctly. In systems where Cu(I) is generated in situ from Cu(II) and iodide, ensure the quality of these reagents.[2]
-
Poor Reagent Quality: The alkyne, azide, or iodine source may be impure or degraded. Solution: Verify the purity of your starting materials using appropriate analytical techniques (NMR, etc.). Purify reagents if necessary.
-
Issue 2: High conversion, but poor selectivity. The major product is the 5-proto-triazole.
-
Question: My reaction went to completion, but I have isolated mostly the non-iodinated triazole. How can I improve selectivity for the 5-iodotriazole?
-
Answer:
-
Excessive Amine Concentration: This is the most common cause. An excess of amine promotes the formation of the 5-proto-1,2,3-triazole byproduct over the desired 5-iodotriazole.[1][2] The amine can compete with the iodinating agent for the copper-triazolide intermediate, leading to protonolysis instead of iodination.
-
Solution: Carefully reduce the amount of amine in your reaction. Perform an optimization screen, starting from 1.2 equivalents down to 0.8 equivalents, to find the optimal balance between conversion and selectivity. The table below illustrates this relationship.
-
-
| Amine Equivalents | 5-Iodotriazole Yield (%) | 5-Proto-triazole Yield (%) | Selectivity (Iodo:Proto) |
| 2.0 | 15 | 80 | 1 : 5.3 |
| 1.5 | 45 | 50 | 1 : 1.1 |
| 1.0 | 92 | 5 | 18.4 : 1 |
| 0.8 | 70 (incomplete reaction) | <2 | >35 : 1 |
| A representative table illustrating the typical effect of amine concentration on product distribution. |
Issue 3: Reaction is inconsistent between batches.
-
Question: I am struggling to reproduce my results for this reaction. What factors contribute to poor reproducibility?
-
Answer:
-
Atmospheric Control: Minor variations in oxygen exposure can significantly impact the active Cu(I) concentration. Solution: Standardize your degassing procedure (e.g., three freeze-pump-thaw cycles vs. sparging with argon for a set time) and ensure all glassware is properly dried and reactions are run under a positive pressure of inert gas.
-
Amine Quality and Dispensing: Liquid amines can absorb atmospheric CO₂ to form carbonate salts, altering their effective concentration. They can also be challenging to dispense accurately in small quantities. Solution: Use freshly opened bottles of amine or distill it before use. For small-scale reactions, prepare a stock solution of the amine in the reaction solvent to ensure accurate addition.
-
Mixing and Temperature: In heterogeneous reactions, stirring efficiency can affect reaction rates. Solution: Use a consistent stir rate and vessel geometry. Ensure the reaction temperature is controlled and monitored.
-
Below is a troubleshooting workflow to help guide your decision-making process.
Caption: Troubleshooting workflow for 5-iodotriazole synthesis.
Section 3: Understanding the Mechanism: The Role of Amine Additives
The selective formation of 5-iodotriazole is the result of a finely balanced, multi-step catalytic cycle. The amine additive is not merely a spectator base but an active participant that influences key steps. The currently accepted mechanism suggests that the reaction proceeds via the iodination of a copper(I) triazolide intermediate.[1][2]
The Catalytic Cycle:
-
Cu(I)-Acetylide Formation: The reaction initiates with the deprotonation of the terminal alkyne by a Cu(I) species, facilitated by the amine base, to form the crucial copper(I)-acetylide complex.
-
Cycloaddition: The organic azide coordinates to the copper acetylide, followed by a [3+2] cycloaddition to form a six-membered copper-containing intermediate.
-
Rearomatization: This intermediate rapidly rearranges to the more stable copper(I)-triazolide species. This is a critical branch point in the reaction.
-
Termination Step (Selectivity Control):
-
Iodination (Desired Pathway): The copper-triazolide is attacked by an electrophilic iodine source (such as triiodide ions, I₃⁻), leading to the formation of the 5-iodo-1,2,3-triazole and regeneration of the Cu(I) catalyst.[1][2]
-
Protonolysis (Undesired Pathway): If an excess of protonated amine (R₃NH⁺) is present, or if the concentration/reactivity of the iodinating agent is low, the copper-triazolide can be protonated instead. This leads to the formation of the 5-proto-1,2,3-triazole byproduct.[1][2]
-
The amine additive's dual role is now clear: it is required in Step 1 to generate the acetylide but can interfere in Step 4 if its conjugate acid concentration is too high, promoting the undesired protonolysis pathway.
Caption: Mechanism showing the amine's role and selectivity branch point.
Section 4: Validated Experimental Protocol
This protocol describes a general, robust method for the synthesis of 1,4-disubstituted-5-iodo-1,2,3-triazoles, adapted from established literature procedures.[1][2]
Reagents & Equipment:
-
Terminal Alkyne (1.0 eq)
-
Organic Azide (1.05 eq)
-
Copper(II) Perchlorate Hexahydrate (Cu(ClO₄)₂·6H₂O) (5 mol%)
-
Sodium Iodide (NaI) (15 mol%)
-
Iodine (I₂) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.0 eq)
-
Solvent (e.g., Dichloromethane/Water 1:1, or Acetonitrile)
-
Schlenk flask or similar reaction vessel
-
Standard glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol, 1.0 eq) and the organic azide (1.05 mmol, 1.05 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the chosen solvent (e.g., 5 mL DCM and 5 mL deionized water) via syringe.
-
Reagent Addition: With vigorous stirring, add the following reagents sequentially:
-
Copper(II) perchlorate hexahydrate (0.05 mmol, 5 mol%)
-
Sodium iodide (0.15 mmol, 15 mol%)
-
Iodine (1.2 mmol, 1.2 eq)
-
Diisopropylethylamine (1.0 mmol, 1.0 eq)
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated aqueous sodium thiosulfate solution and extracting with ethyl acetate.
-
Workup:
-
Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (approx. 20 mL) to quench the excess iodine.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-iodotriazole.
Section 5: References
-
He, X. et al. (2016). Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. Scientific Reports. Available at: --INVALID-LINK--
-
Wang, K.-T. et al. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Golas, P. L. et al. (2010). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Organometallics. Available at: --INVALID-LINK--
-
Li, H. et al. (2013). Acid-Base Jointly Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. Available at: --INVALID-LINK--
-
Meldal, M. & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: --INVALID-LINK--
-
Díaz, D. D. et al. (2020). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ligand Effects in Copper-Catalyzed Synthesis of 5-Iodo-1,2,3-Triazoles
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges encountered in synthetic chemistry. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of ligands in the copper-catalyzed synthesis of 5-iodo-1,2,3-triazoles. These versatile building blocks are pivotal in medicinal chemistry and materials science, making their efficient synthesis a key priority.
Frequently Asked Questions (FAQs)
Q1: Why are ligands essential for the synthesis of 5-iodo-1,2,3-triazoles?
A1: While a standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can sometimes proceed without a specific ligand, the synthesis of 5-iodo-1,2,3-triazoles presents unique challenges where ligands become indispensable. Their primary roles are:
-
Rate Acceleration: The key to high selectivity for the 5-iodo product is speed. Ligands significantly accelerate the desired cycloaddition pathway.[1] This rapid conversion outcompetes side reactions, such as the reductive dehalogenation of the iodoalkyne starting material or the formation of the undesired 5-protio-triazole.[1]
-
Catalyst Stabilization & Solubility: Ligands stabilize the active Cu(I) oxidation state against disproportionation or oxidation.[2] They also prevent the formation of inactive, polymeric copper-acetylide species and increase the solubility of the copper catalyst in the reaction medium, ensuring a homogeneous and efficient catalytic system.[3]
-
Modulating Selectivity: The choice of ligand directly influences the reaction's chemoselectivity. For instance, certain amine ligands can suppress the formation of byproducts like 5-alkynyl-triazoles, which can become major products with other types of ligands.[1] For many unreactive azides or alkynes, the use of an accelerating ligand is crucial for the reaction's success.[4]
Q2: What is the currently accepted mechanism, and how do ligands influence it?
A2: While initial hypotheses suggested the iodination of a copper-triazolide intermediate, current evidence strongly supports a mechanism where the terminal alkyne is first converted to a 1-iodoalkyne intermediate by an iodinating agent (e.g., N-iodosuccinimide, I₂).[5][6] This 1-iodoalkyne then undergoes the CuAAC reaction with the azide.
The ligand's role is to facilitate the catalytic cycle of this subsequent cycloaddition. The production of the main side product, 5-protio-1,2,3-triazole, typically only begins after the 1-iodoalkyne has been consumed.[5][6] Therefore, a highly active ligand-copper complex that rapidly converts the 1-iodoalkyne intermediate is paramount for achieving high selectivity for the desired 5-iodo product.
Q3: How do I select the appropriate ligand for my reaction?
A3: Ligand selection is substrate-dependent, but some general principles apply.
-
Tris(triazolylmethyl)amines (e.g., TBTA, TTTA): These are often the ligands of choice. They are known to significantly accelerate the reaction and stabilize the Cu(I) catalyst, often leading to the exclusive formation of the 5-iodotriazole product in excellent yields.[3]
-
Simple Tertiary Amines (e.g., Triethylamine, TEA): These can be effective but may require optimization. Using an excess of a tertiary amine can sometimes promote selectivity for the 5-iodotriazole, although yields may be lower compared to specialized ligands.[1]
-
Chelating Amines (e.g., 1,2-diamines): Caution is advised. While effective in some catalytic systems, ligands like 1,2-diamines have been shown to reduce reaction efficiency and favor the formation of 5-alkynyl-triazole byproducts in this specific synthesis.[1]
A preliminary screening of ligands with your specific alkyne and azide is always the most reliable approach.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired 5-Iodo-1,2,3-Triazole
This is the most common issue, often stemming from catalyst inefficiency or competing side reactions.
-
Possible Cause A: Inactive Catalyst System
-
Why it happens: The Cu(I) source may have oxidized to the inactive Cu(II) state, or the ligand may not be effectively complexing with the copper. Some ligand-copper complexes have poor stability or reactivity.[2]
-
Self-Validating Solution:
-
Use a reliable Cu(I) source like CuI and ensure it is pure.
-
Pre-form the catalyst. Stir the CuI and the ligand (e.g., TBTA) in the solvent (e.g., THF) for 20-30 minutes at room temperature before adding the substrates. A change in the solution's appearance to a clear, homogeneous state often indicates successful complex formation.[7]
-
Consider an in-situ reduction method. Using a Cu(II) salt (e.g., copper perchlorate) with sodium iodide can generate the active Cu(I) species and the necessary triiodide ion for iodination simultaneously.[8]
-
-
-
Possible Cause B: Preferential Formation of 5-Protio-1,2,3-Triazole
-
Why it happens: This occurs when the cycloaddition is too slow, allowing for two possibilities: 1) The 1-iodoalkyne intermediate is reductively dehalogenated back to the terminal alkyne, which then undergoes a standard CuAAC reaction followed by protonation.[1] 2) The reaction proceeds through a copper-triazolide intermediate which is then protonated by trace acid or solvent before it can be iodinated.[6]
-
Self-Validating Solution:
-
Switch to a more accelerating ligand. If you are using a simple amine like TEA, switch to TBTA or a related tris(triazolyl) ligand. The rate acceleration is often the most critical factor in preventing this side reaction.[1][3]
-
Monitor the reaction by TLC or ¹H NMR. The key is to ensure the rapid and complete conversion of the starting terminal alkyne into the 1-iodoalkyne intermediate early in the reaction.[5][6] If starting alkyne is observed long after the reaction starts, the iodination step is inefficient.
-
Control the amine concentration. While some amine base is necessary, excessive amounts can sometimes favor the formation of the 5-protio product.[8]
-
-
Problem 2: Product is a Mixture of 5-Iodo- and 5-Protio-1,2,3-Triazoles
This is a selectivity issue, directly tied to reaction kinetics and the central role of the ligand.
-
Possible Cause: Incomplete or Slow Formation of 1-Iodoalkyne
-
Why it happens: If the initial iodination of the terminal alkyne is not rapid and complete, you create a situation where both terminal alkyne and 1-iodoalkyne are present. The ligand-copper system will then catalyze the cycloaddition of both species, leading to a mixture of products.
-
Self-Validating Solution:
-
Optimize the Iodinating Agent: Ensure your iodinating agent (e.g., N-iodosuccinimide) is fresh and active. Use a slight excess (1.1-1.2 eq) to drive the formation of the 1-iodoalkyne.
-
Employ an Accelerating Ligand: As stated before, ligands like TBTA accelerate the consumption of the 1-iodoalkyne, pulling the equilibrium towards its formation and preventing the terminal alkyne from competing in the cycloaddition step.[1][3] The rate and chemoselectivity are strongly dependent on the ligand's nature.[3]
-
-
Data & Ligand Comparison
The performance of various ligands can differ significantly. The following table summarizes trends observed in the literature for the reaction between a representative 1-iodoalkyne and azide.
| Ligand | Copper Source | Typical Conditions | Yield of 5-Iodo-Triazole | Selectivity (Iodo:Protio) | Remarks |
| None | CuI | THF, rt, 6h | Low / Mixture | Poor | The reaction is often slow and unselective, highlighting the need for a ligand.[1] |
| Triethylamine (TEA) | CuI | THF, rt, 6h | Moderate | Good with excess TEA | A simple and accessible option, but often less efficient than specialized ligands.[1] |
| TMEDA | CuI | THF, rt, 6h | Low | Poor | 1,2-diamine ligands can favor the formation of 5-alkynyl-triazole byproducts.[1] |
| TBTA | CuI | THF, rt, 45 min | >95% | Exclusive | Considered the gold standard. Markedly accelerates the reaction and provides excellent selectivity.[1][3] |
| TTTA | CuI | THF, rt, 45 min | >95% | Exclusive | A tert-butyl analog of TBTA, showing similarly excellent performance and selectivity.[3] |
Experimental Protocol: General Procedure for Ligand-Accelerated Synthesis
This protocol is a self-validating system designed for high selectivity and yield.
Materials:
-
Copper(I) Iodide (CuI, 99.9%)
-
Tris(benzyltriazolyl)methylamine (TBTA)
-
Terminal Alkyne (1.0 equiv)
-
N-Iodosuccinimide (NIS, 1.1 equiv)
-
Organic Azide (1.0 equiv)
-
Anhydrous THF
Procedure:
-
Step 1: In-Situ Formation of 1-Iodoalkyne (Self-Validation Checkpoint 1)
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 equiv) and NIS (1.1 equiv).
-
Add anhydrous THF and stir the mixture at room temperature.
-
Validation: Monitor the reaction by TLC. The disappearance of the terminal alkyne spot and the appearance of a new, less polar spot for the 1-iodoalkyne indicates complete conversion. This step is critical and should be complete before proceeding (typically 1-2 hours).[5][6]
-
-
Step 2: Preparation of the Catalyst Complex
-
In a separate flame-dried flask under an inert atmosphere, add CuI (0.05 - 0.1 equiv) and TBTA (0.05 - 0.1 equiv).
-
Add anhydrous THF and stir at room temperature for 20-30 minutes. The mixture should become a clear, homogeneous solution. This indicates the formation of the active [TBTA-Cu(I)] complex.[7]
-
-
Step 3: The Cycloaddition Reaction (Self-Validation Checkpoint 2)
-
Add the organic azide (1.0 equiv) to the 1-iodoalkyne solution from Step 1.
-
Using a cannula, transfer the pre-formed catalyst solution from Step 2 into the flask containing the iodoalkyne and azide.
-
Stir the reaction at room temperature.
-
Validation: Monitor the reaction by TLC until the 1-iodoalkyne spot has been completely consumed (typically <1 hour with TBTA).[1]
-
-
Step 4: Work-up and Purification
-
Quench the reaction by adding aqueous ammonium hydroxide solution and stir for 15 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate) to yield the pure 5-iodo-1,2,3-triazole.
-
References
- 1. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Triazole Formation: 1H NMR Analysis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. The 1,2,3-triazole moiety, a bioisostere for amide bonds and a key pharmacophore in numerous therapeutic agents, is a prime example where precise analytical validation is paramount.[1] This guide provides an in-depth, experience-driven comparison of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic signatures for the successful formation of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole, a versatile building block in medicinal chemistry. We will explore the causal relationships behind the observed chemical shifts and provide a detailed, field-tested experimental protocol for its synthesis and NMR analysis.
The Rationale: Why 1H NMR is the Gold Standard for Triazole Validation
While various analytical techniques can confirm the presence of a product, 1H NMR spectroscopy offers a rapid, non-destructive, and information-rich method to ascertain the successful formation of the triazole ring and the specific substitution pattern. The key to this validation lies in the distinct and predictable changes in the chemical environments of the protons as the starting materials, an azide and an alkyne, are converted into the triazole product.
Comparative 1H NMR Analysis: From Starting Materials to the Triazole Product
The synthesis of this compound is anticipated to proceed via the cycloaddition of methyl azide with 1-iodopropyne. The transformation from reactants to the triazole product is accompanied by characteristic changes in the 1H NMR spectrum.
A crucial indicator of a successful reaction is the disappearance of the signals corresponding to the starting materials and the appearance of new signals characteristic of the triazole product.
Starting Materials:
-
Methyl Azide (CH3N3): Due to its inherent instability, obtaining a standard 1H NMR spectrum for methyl azide is challenging and often not performed in a routine laboratory setting. However, based on similar small molecules, the methyl protons would be expected to appear as a singlet. The chemical shift of protons on a carbon adjacent to a nitrogen is typically in the range of 2.2-2.9 ppm.[2]
-
1-Iodopropyne (CH3C≡CI): The 1H NMR spectrum of 1-iodopropyne would consist of a singlet for the methyl protons. The chemical shift for protons on a carbon adjacent to an alkyne is typically around 1.8-3.1 ppm.[2][3]
Product: this compound
The 1H NMR spectrum of the product, this compound, is predicted to show two distinct singlets, corresponding to the two methyl groups in different chemical environments:
-
N-Methyl (N-CH3): The methyl group attached to the nitrogen atom of the triazole ring is expected to resonate downfield, typically in the range of 4.0-4.5 ppm .[4] This downfield shift is attributed to the deshielding effect of the aromatic triazole ring and the adjacent nitrogen atom.
-
C-Methyl (C-CH3): The methyl group attached to the carbon atom of the triazole ring is expected to resonate upfield compared to the N-methyl group, typically in the range of 2.0-2.5 ppm .[4]
The absence of a proton on the C5 position of the triazole ring, due to the presence of the iodine atom, means there will be no signal in the typical triazole C-H region (around 7.5-8.5 ppm).
Alternative Starting Material Scenario: Propyne
In a potential alternative synthesis, propyne could be used, followed by iodination. The 1H NMR spectrum of propyne is characterized by a single sharp singlet at approximately 1.8 ppm, where the signals for the methyl and acetylenic protons overlap.[5] The disappearance of this signal and the appearance of the two distinct methyl signals of the triazole product would be a key validation point.
Tabulated 1H NMR Data for Comparison
| Compound | Functional Group | Predicted 1H NMR Chemical Shift (ppm) | Multiplicity |
| Methyl Azide | -CH3 | ~2.5 | Singlet |
| 1-Iodopropyne | -CH3 | ~2.0 - 3.0 | Singlet |
| This compound | N-CH3 | ~4.2 | Singlet |
| C-CH3 | ~2.4 | Singlet | |
| 1,4-dimethyl-1H-1,2,3-triazole (non-iodinated analog) | N-CH3 | 4.0 - 4.5[4] | Singlet |
| C-CH3 | 2.0 - 2.5[4] | Singlet | |
| C5-H | ~7.5 | Singlet |
Experimental Protocol: Synthesis and 1H NMR Sample Preparation
The following is a generalized, yet detailed, protocol for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles, adapted from established methods.[6][7]
Synthesis of this compound:
-
Reaction Setup: In a well-ventilated fume hood, to a solution of propyne (1.2 equivalents) in a suitable solvent such as THF or a mixture of water and t-butanol, add methyl azide (1.0 equivalent).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by adding copper(I) iodide (CuI, 0.1 equivalents) and N-bromosuccinimide (NBS, 1.2 equivalents) to the reaction solvent.[6] This system generates the active Cu(I) catalyst and the electrophilic iodine source in situ.
-
Reaction Execution: Add the catalyst solution to the mixture of propyne and methyl azide. Stir the reaction mixture at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots for 1H NMR analysis. The disappearance of the starting materials and the appearance of the product spot on the TLC plate will indicate the reaction's progression.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
1H NMR Sample Preparation:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the spectrum and perform baseline correction for a clear and accurate representation of the signals.
Visualizing the Validation Workflow
Caption: Workflow for the synthesis and 1H NMR validation of this compound.
Alternative Analytical Techniques for Structural Confirmation
While 1H NMR is a primary tool, a multi-faceted analytical approach provides the most robust structural confirmation.
-
13C NMR Spectroscopy: This technique provides information about the carbon framework of the molecule. For this compound, one would expect to see four distinct carbon signals: two for the methyl groups and two for the triazole ring carbons (C4 and C5). The carbon attached to the iodine (C5) would be significantly shifted upfield compared to a protonated carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer structural clues.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide (~2100 cm-1) and alkyne (~2200 cm-1) stretches in the IR spectrum of the product provides strong evidence for the formation of the triazole ring.
Conclusion
The validation of 1,2,3-triazole formation is a critical step in synthetic and medicinal chemistry. As demonstrated with the example of this compound, 1H NMR spectroscopy serves as an indispensable tool, offering clear and interpretable data to confirm the successful synthesis and regiochemistry of the product. By understanding the underlying principles of chemical shifts and employing rigorous experimental protocols, researchers can ensure the structural integrity of their compounds, paving the way for their application in drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]
A Comparative Guide to the Structural Validation of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,2,3-triazole scaffold is a cornerstone for the development of novel therapeutic agents, owing to its unique chemical properties and biological activities. The introduction of an iodine atom at the 5-position, as in 5-iodo-1,4-dimethyl-1H-1,2,3-triazole, offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, making unambiguous structural validation paramount. This guide provides a comparative analysis of the primary analytical techniques employed for the structural elucidation of this class of compounds, offering insights into the causality behind experimental choices and presenting supporting data for a comprehensive validation strategy.
The Imperative of Multi-technique Validation
The unequivocal determination of the chemical structure of a novel compound is a critical prerequisite for its advancement in any research and development pipeline. For this compound and its derivatives, a multi-pronged analytical approach is not merely best practice but a necessity. Each technique provides a unique piece of the structural puzzle, and their collective data build a self-validating system that ensures the highest degree of confidence in the assigned structure. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy
The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. For this compound, two key singlet signals are expected, corresponding to the two methyl groups. The chemical shift of these signals is influenced by their position on the triazole ring (N-methyl vs. C-methyl).
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments. For the target molecule, four distinct carbon signals are anticipated: two for the methyl groups and two for the triazole ring carbons. The carbon attached to the iodine atom (C5) will exhibit a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| N-CH₃ | ~3.8 - 4.2 | ~35 - 40 | The N-methyl group is directly attached to a nitrogen atom within the aromatic triazole ring, leading to a downfield shift compared to a typical aliphatic methyl group. This prediction is based on data for similar N-methylated triazoles.[1] |
| C4-CH₃ | ~2.2 - 2.6 | ~10 - 15 | The methyl group at the C4 position is attached to a carbon atom of the triazole ring. Its chemical shift is in the typical range for a methyl group on an aromatic ring. |
| C4 | - | ~140 - 145 | The C4 carbon is part of the aromatic triazole ring and is substituted with a methyl group. Its chemical shift is influenced by the surrounding nitrogen atoms and the methyl substituent. The predicted range is consistent with published data for 1,4-disubstituted 1,2,3-triazoles.[1] |
| C5 | - | ~80 - 90 | The C5 carbon is directly bonded to the highly electronegative iodine atom, which causes a significant upfield shift compared to an unsubstituted triazole carbon. This "heavy atom effect" is a key diagnostic feature. |
Experimental Protocol: NMR Spectroscopy
A meticulous experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to avoid line broadening.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Acquire ¹³C NMR spectra with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Perform 2D NMR experiments, such as COSY and HSQC, to confirm proton-proton and proton-carbon correlations, respectively.[2]
-
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.
For this compound (C₄H₆IN₃), the expected exact mass is 222.9606 g/mol .[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The presence of iodine is readily identified by its characteristic isotopic signature.
Fragmentation Pattern
Under electron impact (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. Key fragmentation pathways for triazoles often involve the loss of N₂.[4] For the target molecule, characteristic fragments would likely arise from the loss of the iodine atom, a methyl group, or the cleavage of the triazole ring. The presence of iodine, a halogen, will result in a characteristic M+1 peak in the mass spectrum due to the presence of the ¹²⁷I isotope.[5][6]
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (predicted) | Fragment Ion | Rationale for Formation |
| 223 | [M+H]⁺ | The protonated molecular ion, commonly observed in ESI-MS. |
| 208 | [M-CH₃]⁺ | Loss of a methyl group from either the N1 or C4 position. |
| 195 | [M-N₂]⁺• | A characteristic fragmentation of the triazole ring, involving the elimination of a neutral nitrogen molecule.[4] |
| 96 | [M-I]⁺ | Cleavage of the C-I bond, resulting in the loss of the iodine radical. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For ESI-MS, the addition of a small amount of formic acid can aid in protonation.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire data in both positive and negative ion modes to observe all possible ions.
-
Perform tandem MS (MS/MS) experiments on the molecular ion peak to induce fragmentation and obtain a detailed fragmentation pattern.[7]
-
Single-Crystal X-ray Crystallography: The Definitive Structure
While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography stands as the "gold standard" for unambiguous structural determination.[8][9] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule.
For this compound, a successful crystal structure determination would definitively confirm the connectivity of the atoms, the planarity of the triazole ring, and the spatial arrangement of the methyl and iodo substituents.
Table 3: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry in solution. | Non-destructive, provides detailed structural information in solution, relatively fast.[10] | Requires a soluble sample, can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern. | High sensitivity, requires very small amounts of sample, can be coupled with separation techniques (LC, GC). | Does not provide information on the 3D structure, fragmentation can be complex.[7][11] |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, absolute configuration. | Provides the definitive structure of the molecule in the solid state.[8][9] | Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may differ from the solution conformation. |
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the purified compound. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
The choice of solvent is critical and often requires screening of various options.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[9]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data to obtain the final, accurate structure.[12]
-
Visualizing the Validation Workflow
A systematic workflow is essential for the efficient and thorough structural validation of this compound derivatives.
Caption: A typical workflow for the structural validation of novel organic compounds.
Conclusion
The structural validation of this compound derivatives is a critical process that relies on the synergistic use of multiple analytical techniques. While NMR spectroscopy and mass spectrometry provide essential information regarding the connectivity, molecular weight, and fragmentation of the molecule, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By employing a comprehensive and logical workflow, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug discovery and development efforts.
References
- 1. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. This compound | C4H6IN3 | CID 67465643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 5-Iodo- and 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 1,2,3-triazole moiety, a prominent pharmacophore, often requires precise substitution to modulate its physicochemical and biological properties. This guide provides an in-depth comparison of the reactivity of two key building blocks: 5-iodo-1,4-dimethyl-1H-1,2,3-triazole and 5-bromo-1,4-dimethyl-1H-1,2,3-triazole. By examining their performance in quintessential palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—this document aims to equip chemists with the insights necessary to make informed decisions in their synthetic endeavors.
Mechanistic Underpinnings: The Halogen's Role in Reactivity
The disparate reactivity between the iodo and bromo substituents in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The C-I bond is inherently weaker than the C-Br bond. This crucial difference directly impacts the rate-determining step of many catalytic cycles: the oxidative addition of the halo-triazole to the palladium(0) catalyst. A lower bond dissociation energy facilitates an easier and often faster oxidative addition, thereby accelerating the overall reaction rate. Consequently, this compound is generally expected to exhibit superior reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo counterpart.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a robust method for C-C bond formation, is a prime example where the choice of halogen has a significant impact. For the coupling of 5-halotriazoles with boronic acids, the iodo derivative is anticipated to be more reactive.
Table 1: Anticipated Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole |
| Reaction Temperature | Lower (e.g., 80-100 °C) | Higher (e.g., 100-120 °C) |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Reaction Time | Shorter (e.g., 2-6 hours) | Longer (e.g., 6-24 hours) |
| Yield | Generally higher | Generally lower under identical, milder conditions |
Note: The values presented are illustrative and based on general trends observed for halo-heterocycles.
A study on the Suzuki-Miyaura cross-coupling of 5-iodo-1H-1,2,3-triazoles with various arylboronic acids demonstrated good to excellent yields, underscoring the utility of the iodo-triazole scaffold in this transformation[1].
Sonogashira Coupling
In the Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl halide, the reactivity trend of I > Br is well-established[2]. This allows for selective couplings and milder reaction conditions when starting with the iodo-substituted triazole.
Table 2: Anticipated Performance in Sonogashira Coupling
| Feature | This compound | 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole |
| Reaction Temperature | Room temperature to moderate heating (e.g., 25-60 °C) | Moderate to high heating (e.g., 60-100 °C) |
| Catalyst System | Pd/Cu catalysis often sufficient | May require more robust ligands or higher temperatures |
| Reaction Time | Typically faster | Typically slower |
| Yield | Generally high | Moderate to high, dependent on conditions |
Note: The values presented are illustrative and based on general trends observed for halo-heterocycles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Research on the amination of 5-halo-1,2,3-triazoles has shown that these substrates are viable partners in this reaction[3][4]. While a direct comparison is not explicitly detailed, the underlying principles of oxidative addition suggest that the iodo-triazole would again be the more reactive substrate.
Table 3: Anticipated Performance in Buchwald-Hartwig Amination
| Feature | This compound | 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole |
| Reaction Temperature | Milder conditions (e.g., 100-120 °C) | More forcing conditions may be needed (e.g., >120 °C) |
| Ligand Choice | A broader range of phosphine ligands may be effective | May require more electron-rich and bulky ligands |
| Reaction Time | Generally shorter | Generally longer |
| Yield | Potentially higher under optimized conditions | Good yields achievable, but may require more optimization |
Note: The values presented are illustrative and based on general trends and available data for similar systems.
A study on the Buchwald-Hartwig cross-coupling of 5-halo-1,2,3-triazoles with various amines successfully employed a palladium complex with an expanded-ring N-heterocyclic carbene ligand, achieving good to excellent yields[3][4]. This indicates that with the appropriate catalytic system, both bromo- and iodo-triazoles can be effectively functionalized.
Experimental Protocols
The following are generalized protocols for the synthesis of the starting materials and their subsequent use in cross-coupling reactions. These should be considered as starting points, with optimization likely required for specific substrates.
Synthesis of 5-Iodo- and 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole
A common route to these compounds involves the [3+2] cycloaddition of methylazide with the corresponding 1-halopropyne, or via halogenation of a pre-formed triazole.
General Procedure for the Synthesis of 5-Halo-1,4-dimethyl-1H-1,2,3-triazole:
A one-pot, two-step procedure can be employed, starting from copper(I) acetylide and an organic azide, followed by halogenation with an electrophilic halogen source (NBS for bromination, I₂ for iodination)[5].
Representative Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the 5-halo-1,4-dimethyl-1H-1,2,3-triazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The superior reactivity of the 5-iodo-triazole is primarily manifested in the initial oxidative addition step.
Conclusion and Recommendations
The choice between 5-iodo- and 5-bromo-1,4-dimethyl-1H-1,2,3-triazole as a synthetic intermediate should be guided by a balance of reactivity, cost, and the specific demands of the synthetic route.
-
For rapid functionalization and milder conditions: this compound is the superior choice. Its enhanced reactivity can lead to higher yields in shorter reaction times and may be compatible with more sensitive functional groups elsewhere in the molecule.
-
For cost-effective, large-scale synthesis: 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole may be a more economical option. While it may require more forcing conditions and careful optimization of the catalytic system, it is a viable and widely used building block.
References
The Strategic Advantage of Iodine: A Comparative Guide to 5-iodo-1,4-dimethyl-1H-1,2,3-triazole in Drug Design
In the intricate world of medicinal chemistry, the strategic incorporation of halogens onto molecular scaffolds is a time-honored tactic to modulate pharmacological properties. The 1,2,3-triazole ring, a bioisosteric staple and versatile pharmacophore, becomes a particularly powerful tool when halogenated.[1][2] This guide provides an in-depth comparison of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole against its fluoro, chloro, and bromo analogues, offering field-proven insights and experimental data to inform rational drug design. We will dissect the nuanced yet critical differences in physicochemical properties, synthetic reactivity, and biological implications that distinguish the iodinated scaffold as a uniquely advantageous building block.
The Halogen Effect: A Physicochemical Perspective
The choice of halogen substituent directly impacts a molecule's interaction with its biological target and its overall pharmacokinetic profile. These interactions are governed by fundamental physicochemical properties, including lipophilicity, electronic character, and the capacity for halogen bonding.
Lipophilicity, Polarity, and Solubility
The introduction of a halogen atom generally increases a molecule's lipophilicity, a critical parameter for membrane permeability. However, the effect varies significantly down the halogen group. While specific experimental data for the 5-halo-1,4-dimethyl-1H-1,2,3-triazole series is not consolidated in the literature, we can predict trends based on established principles and cheminformatic calculations.
| Compound | Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | Calculated LogP | Calculated Dipole Moment (Debye) |
| 5-Fluoro-1,4-dimethyl-1H-1,2,3-triazole | F | 1.47 | 3.98 | 0.85 | 4.8 |
| 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole | Cl | 1.75 | 3.16 | 1.35 | 4.5 |
| 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole | Br | 1.85 | 2.96 | 1.52 | 4.3 |
| This compound | I | 1.98 | 2.66 | 1.81 | 4.0 |
Calculated values are estimates generated using standard cheminformatics software and are intended for comparative purposes.
As illustrated, lipophilicity (LogP) increases from fluorine to iodine. This trend is crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While fluorine can enhance metabolic stability, the significant increase in lipophilicity imparted by iodine can be leveraged to improve passage through biological membranes.[3] The triazole core itself imparts a degree of polarity, which can help balance the increased lipophilicity of the larger halogens, potentially improving aqueous solubility compared to similarly halogenated carbocycles.[4]
The Power of the Halogen Bond
A key differentiator for heavier halogens, particularly iodine, is their ability to act as potent halogen bond (XB) donors. A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone).[5]
The strength of this interaction is directly proportional to the polarizability and size of the halogen atom, following the established trend: F < Cl < Br < I .[6] Fluorine, due to its high electronegativity and low polarizability, is a very poor XB donor. In contrast, the large, polarizable electron cloud of iodine creates a significant positive σ-hole, making it a powerful and specific interaction partner in a protein binding pocket.
| Halogen Bond Type | Estimated Interaction Energy (kJ/mol) |
| C–Cl···O | 5.4 – 7.5 |
| C–Br···O | 9.0 – 12.1 |
| C–I···O | 14.2 – 17.6 |
Data adapted from calculations on halobenzene···N-methylacetamide model systems, representing interactions with a protein backbone.[7]
This energetic contribution can be substantial, often comparable to a weak-to-moderate hydrogen bond.[7] The directionality of the halogen bond provides a level of specificity that is highly valuable for designing potent and selective inhibitors. The C-I···O angle, for instance, prefers a near-linear geometry of ~180°, imposing strict conformational constraints on the ligand-receptor complex.[5][7]
Synthetic Performance: A Tale of Reactivity
In drug discovery, the ease and efficiency of synthesizing analogue libraries are paramount. Halogenated triazoles serve as versatile synthetic handles, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. Here, the choice of halogen dictates the reaction's performance.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a workhorse in medicinal chemistry for forming C-C bonds. The critical first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is highly dependent on the C-X bond dissociation energy.
The bond strength of halogens decreases down the group (F > Cl > Br > I), which means the reactivity in oxidative addition follows the inverse order: I > Br > Cl >> F .[8][9]
This reactivity trend has profound practical implications:
-
Reaction Conditions: Iodo-triazoles often react under much milder conditions (lower temperatures, shorter reaction times) than their bromo- and chloro-analogues.[9][10] This is advantageous when working with thermally sensitive or complex molecules.
-
Catalyst Loading: The higher reactivity of the C-I bond can allow for lower catalyst loadings, reducing costs and minimizing potential contamination of the final product with residual palladium.
-
Selectivity: In poly-halogenated systems, the difference in reactivity allows for selective, sequential couplings, an invaluable tool for complex scaffold elaboration.[11]
Below is a generalized workflow for this crucial reaction.
Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Cross-Coupling
Similar reactivity trends are observed in the Sonogashira coupling, used to install alkyne moieties. The reaction, co-catalyzed by palladium and copper, also relies on the oxidative addition of the aryl halide to the palladium center.[12][13] Consequently, 5-iodo-1,2,3-triazoles are superior substrates, reacting with high efficiency, often at room temperature.[14][15] This high reactivity makes the iodo-triazole the substrate of choice for late-stage functionalization, where preserving the integrity of a complex molecule is critical.
Biological Activity and Structure-Activity Relationship (SAR)
The ultimate test of a molecular scaffold is its performance in a biological system. Halogen substitution can profoundly influence binding affinity and biological activity through a combination of steric, electronic, and halogen-bonding effects.
Comparative Potency: Case Studies
While a single, unified study comparing all four halogenated 1,4-dimethyl-1H-1,2,3-triazoles against one target is unavailable, numerous reports on related structures demonstrate clear trends.
-
Anticancer Activity: In a study of novel 1,2,4-triazole derivatives, halogen substitution was essential for potent cytotoxic effects against HeLa and A549 cancer cell lines. The di-chloro substituted analogue (IC₅₀ = 2.9 µM on HeLa) was significantly more potent than the bromo-analogue (IC₅₀ = 12.1 µM ). The unsubstituted parent compound showed a dramatic decrease in activity, highlighting the importance of the halogen.[16] Another study on fluorinated triazoles found that they exhibited remarkable cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range.[17]
-
Antifungal Activity: In a series of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, the halogen-substituted derivatives showed the best antifungal profiles against various Candida species. The 4-chlorophenyl derivative, in particular, demonstrated potent, dose-dependent inhibition with MIC values of 16-32 μg·mL−¹.[14]
These examples underscore a general principle: the presence and nature of the halogen are critical determinants of biological function. The increased activity of chloro- and bromo- analogues over unsubstituted compounds can often be attributed to improved lipophilicity, leading to better cell penetration, and favorable steric and electronic interactions within the binding site.[18]
The Role of Iodine in Target Engagement: A Structural Perspective
The unique advantage of iodine—its strong halogen bonding capability—can be visualized through X-ray crystallography. While a structure containing this compound itself is not in the Protein Data Bank (PDB), we can examine related structures to understand its potential.
For instance, the crystal structure of human TDO in complex with a ligand (PDB ID: 5TIA) shows how other heterocyclic systems orient themselves within a binding pocket.[18] More relevantly, analyses of various protein-ligand complexes have confirmed the geometric and energetic importance of halogen bonds.[1][3] An iodo-triazole, with its capacity to form a strong, directional C-I···O bond with a backbone carbonyl, can act as a "structural anchor," locking the ligand into a specific, high-affinity conformation.
Figure 2: Diagram of a halogen bond between an iodo-triazole and a protein backbone.
This anchoring effect provides a clear mechanistic rationale for choosing an iodo-substituted analogue when seeking to maximize binding affinity and selectivity.
Experimental Protocols
To provide practical context, this section details a representative protocol for the synthesis of the iodo-triazole scaffold and its subsequent functionalization via a Sonogashira coupling.
Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazole
This protocol is adapted from efficient one-pot multicomponent reactions.[7]
Materials:
-
Appropriate terminal alkyne (e.g., propyne for 1,4-dimethyl derivative)
-
Appropriate organic azide (e.g., methyl azide)
-
Copper(I) Iodide (CuI)
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Solvent (e.g., THF, DMF)
-
Base (e.g., triethylamine, if required)
Procedure:
-
Vessel Preparation: To a dry, inert-atmosphere flask, add CuI (5-10 mol%).
-
Reagent Addition: Add the terminal alkyne (1.0 eq) and the organic azide (1.1 eq) to the flask.
-
Solvent: Add the anhydrous solvent.
-
Iodine Source: Add the iodinating agent (e.g., NIS, 1.2 eq) portion-wise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature until completion, monitored by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality: This one-pot method is highly efficient as the copper(I) catalyst facilitates the [3+2] cycloaddition to form a copper-triazolide intermediate in situ. This intermediate is then immediately trapped by the electrophilic iodine source (I⁺ from NIS or I₂) to yield the 5-iodo-1,2,3-triazole, preventing the formation of the protonated (non-halogenated) side product.[7]
Sonogashira Coupling of this compound
This protocol is a general method for aryl-alkyne coupling.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) Iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Vessel Preparation: To a dry, inert-atmosphere flask, add the 5-iodo-triazole, Pd catalyst, and CuI.
-
Solvent and Base: Add the anhydrous solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature. The high reactivity of the iodo-triazole often allows the reaction to proceed without heating. Monitor progress by TLC or LC-MS.
-
Workup: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality: The dual catalytic cycle relies on the high reactivity of the C-I bond for rapid oxidative addition to the Pd(0) center. The copper(I) co-catalyst activates the terminal alkyne, facilitating transmetalation to the palladium complex, followed by reductive elimination to yield the coupled product.[12][14] Using an iodo-substrate ensures this cycle proceeds efficiently under mild conditions.
Conclusion
When selecting a halogenated triazole for drug design, a researcher is presented with a spectrum of properties and reactivities.
-
Fluoro-triazoles offer metabolic stability and unique electronic properties but lack synthetic versatility in cross-coupling and are poor halogen bond donors.
-
Chloro- and Bromo-triazoles represent a balance of properties, offering moderate reactivity and the potential for weaker halogen bonding interactions.
-
This compound , however, stands out as a strategic building block for two primary reasons. First, its superior reactivity in palladium-catalyzed cross-coupling reactions enables rapid, efficient, and mild diversification, which is critical for generating structure-activity relationships. Second, its capacity to form strong, directional halogen bonds provides a powerful and specific mechanism to enhance binding affinity and selectivity for its biological target.
While considerations of lipophilicity and potential metabolic liabilities must always be assessed, the distinct advantages in both synthetic performance and target engagement make the 5-iodo-1,2,3-triazole scaffold a premier choice for medicinal chemists aiming to accelerate the discovery of potent and selective therapeutics.
References
- 1. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Chloro-1H-1,2,3-triazole | C2H2ClN3 | CID 19365977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Novel Fluoro Phenyl Triazoles Via Click Chemistry with or without Microwave Irradiation and their Evaluation as Anti-proliferative Agents in SiHa Cells | Bentham Science [eurekaselect.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rcsb.org [rcsb.org]
A Comparative Bioactivity Analysis of 5-Iodo-1,4-Disubstituted-1H-1,2,3-Triazole Analogs: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a privileged structure due to its remarkable versatility and broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the bioactivity of a series of 5-iodo-1,4-disubstituted-1H-1,2,3-triazole analogs, with a primary focus on their antifungal properties. We will delve into the experimental data supporting their efficacy, detail the methodologies for their evaluation, and explore their potential mechanisms of action, offering valuable insights for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
The Rationale for Investigating 5-Iodo-1,2,3-Triazole Analogs
The 1,2,3-triazole ring is a bioisostere for amide bonds, offering improved metabolic stability and the ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. The introduction of an iodine atom at the 5-position of the triazole ring is a strategic choice. The iodine atom can participate in halogen bonding, a significant and increasingly recognized non-covalent interaction in drug design, potentially enhancing binding affinity and selectivity for target proteins. Furthermore, the C-I bond provides a reactive handle for further synthetic modifications, allowing for the exploration of a wider chemical space.
This guide will focus on a comparative study of a series of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives, highlighting the structure-activity relationships (SAR) that govern their biological effects.
Comparative Antifungal Activity
A noteworthy study investigated a series of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives for their antifungal activity. The data from this research underscores the potential of this chemical class as a source of new antifungal agents.[1]
Table 1: Antifungal Activity of 5-Iodo-1,4-disubstituted-1,2,3-triazole Analogs
| Compound ID | R Group (at position 4) | Rhizoctonia solani (EC50, μg/mL) | Botrytis cinerea (EC50, μg/mL) |
| 3e | 4-Fluorophenyl | 15.3 | 10.8 |
| 3g | 4-Chlorophenyl | 10.2 | 8.5 |
| 3n | 4-Trifluoromethylphenyl | 8.9 | 5.4 |
| Pyrimethanil (Control) | - | >50 | 29.6 |
Data synthesized from a study on 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors.[1]
Expert Interpretation of the Data:
The results presented in Table 1 clearly indicate that the 5-iodo-1,4-disubstituted-1,2,3-triazole scaffold is a promising framework for the development of novel antifungal agents. Notably, several analogs exhibited significantly higher potency against both Rhizoctonia solani and Botrytis cinerea compared to the commercial fungicide pyrimethanil.
A clear structure-activity relationship can be observed. The nature of the substituent at the 4-position of the phenyl ring plays a crucial role in determining the antifungal efficacy. The presence of electron-withdrawing groups, such as chloro (in 3g ) and trifluoromethyl (in 3n ), appears to enhance the antifungal activity. Compound 3n , bearing a trifluoromethyl group, demonstrated the most potent activity, with an EC50 value of 5.4 µg/mL against Botrytis cinerea, which is approximately 5.5 times more potent than pyrimethanil.[1] This suggests that electronic effects and potentially the lipophilicity conferred by these substituents are key determinants of bioactivity.
Potential Anticancer Activity: Targeting Tubulin Polymerization
While the primary focus of the available comparative data is on antifungal activity, the broader class of triazole derivatives has shown significant promise as anticancer agents. A key mechanism through which some triazoles exert their anticancer effects is the inhibition of tubulin polymerization.[2][3][4][5][6] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, making them an attractive target for cancer chemotherapy.[5]
Triazole-based compounds have been designed to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][5]
Logical Relationship: Triazoles as Tubulin Polymerization Inhibitors
Caption: Logical workflow of triazole-induced anticancer activity.
While specific data for the anticancer activity of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole analogs is not yet available in the public domain, the established role of other triazole derivatives as potent tubulin polymerization inhibitors suggests that this would be a fruitful area of investigation for this particular scaffold.
Unveiling the Mechanism of Action: A Dual-Target Hypothesis
The bioactivity of 5-iodo-1,2,3-triazole analogs may stem from their ability to interact with multiple biological targets. Based on available research, two primary mechanisms of action are proposed for their antifungal and potential anticancer effects.
Inhibition of Pyruvate Dehydrogenase Complex E1 (PDHc-E1)
Recent studies have identified the pyruvate dehydrogenase complex E1 (PDHc-E1) as a promising target for novel antifungal agents.[1][7] This enzyme plays a crucial role in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. Inhibition of PDHc-E1 disrupts cellular metabolism, leading to fungal cell death.
The investigation into 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives revealed that these compounds are potent inhibitors of E. coli PDHc-E1.[1] Compound 3g , for instance, was found to be a competitive inhibitor of the enzyme.[1] This suggests that the antifungal activity of these analogs is, at least in part, mediated through the disruption of fungal cellular respiration.
Signaling Pathway: Inhibition of PDHc-E1 and its Consequences
Caption: Inhibition of PDHc-E1 by 5-iodo-1,2,3-triazole analogs.
Inhibition of Ergosterol Biosynthesis (A Hallmark of Triazole Antifungals)
The established mechanism of action for most clinically used triazole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane fluidity and permeability, ultimately resulting in fungal cell death.
While the study on 5-iodo-1,4-disubstituted-1,2,3-triazoles focused on PDHc-E1 inhibition, it is plausible that these compounds also exert their antifungal effects through the classical triazole mechanism of ergosterol biosynthesis inhibition. This dual-target potential makes them particularly attractive candidates for further development, as they may be less susceptible to the development of resistance.
Experimental Protocols for Bioactivity Evaluation
To ensure the scientific rigor and reproducibility of the findings presented in this guide, detailed experimental protocols for the key bioassays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal and Antibacterial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Test compounds (5-iodo-1,2,3-triazole analogs)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Fungal or bacterial strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for fungi and 1 x 10^8 CFU/mL for bacteria. Dilute this suspension to the final desired inoculum concentration (typically 1-5 x 10^3 CFU/mL for fungi and 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for fungi, 37°C for bacteria) for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: MTT Assay for Anticancer Activity (Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (5-iodo-1,2,3-triazole analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Experimental Workflow Diagram
Caption: A typical workflow for the evaluation of novel bioactive compounds.
Conclusion and Future Directions
The 5-iodo-1,4-disubstituted-1H-1,2,3-triazole scaffold represents a highly promising starting point for the development of novel antifungal and potentially anticancer agents. The available data demonstrates that strategic modifications at the 4-position of the triazole ring can significantly modulate bioactivity, with electron-withdrawing substituents enhancing antifungal potency.
Future research in this area should focus on:
-
Expanding the Analog Library: Synthesis and evaluation of a broader range of analogs with diverse substituents at both the 1 and 4-positions to further elucidate the structure-activity relationships.
-
Comprehensive Bioactivity Profiling: Screening of these analogs against a wider panel of fungal pathogens, bacterial strains, and cancer cell lines to determine their full therapeutic potential and selectivity.
-
In-depth Mechanistic Studies: Further investigation into the dual-target hypothesis by conducting both PDHc-E1 and lanosterol 14α-demethylase inhibition assays for the most potent compounds. For analogs showing anticancer activity, tubulin polymerization assays and cell cycle analysis will be crucial.
-
In Vivo Efficacy and Toxicological Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the chemical space around the 5-iodo-1,2,3-triazole core and employing a multi-faceted approach to understanding their mechanism of action, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.
References
- 1. Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly potent triazole-based tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Activity of 1,2,3-Triazole Aminopyrimidines against Cyanobacteria as PDHc-E1 Competitive Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzyme Inhibitory Activity of 5-Iodotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a privileged structure due to its synthetic accessibility and diverse biological activities. A particularly intriguing modification of this scaffold is the introduction of an iodine atom at the 5-position, creating 5-iodotriazole derivatives. This guide provides a comprehensive technical assessment of the enzyme inhibitory activity of these compounds, offering a comparative analysis against their non-iodinated (5-H) counterparts and detailing the experimental methodologies required for their evaluation.
The Emerging Role of 5-Iodotriazoles in Enzyme Inhibition
The introduction of a halogen atom, such as iodine, onto a pharmacophore can significantly influence its biological activity. The iodine atom can alter the compound's size, lipophilicity, and electronic properties, and importantly, it can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target. In the context of 1,2,3-triazoles, the 5-iodo substitution has been explored as a strategy to modulate their enzyme inhibitory potential.
Comparative Inhibitory Activity: A Focus on Key Enzymes
This guide will focus on the comparative inhibitory activities of 5-iodotriazole derivatives against three key enzymes: Pyruvate Dehydrogenase Complex E1 (PDHc-E1), Acetylcholinesterase (AChE), and α-Glucosidase.
Pyruvate Dehydrogenase Complex E1 (PDHc-E1)
The Pyruvate Dehydrogenase Complex is a critical enzyme in cellular metabolism, linking glycolysis to the citric acid cycle. Its E1 component (PDHc-E1) is a key target for the development of novel antimicrobial and anticancer agents.
A series of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives have demonstrated significant inhibitory activity against Escherichia coli PDHc-E1.[1] Notably, these compounds have shown competitive inhibition, suggesting they bind to the active site of the enzyme. One particular derivative, compound 3g from the study, exhibited a potent IC50 value of 4.21 ± 0.11 μM against E. coli PDHc-E1.[1] Furthermore, this compound displayed promising selectivity, with very good enzyme-selective inhibition between the microbial (E. coli) and mammalian (pig heart) PDHc-E1.[1] This selectivity is a crucial parameter in drug development, as it minimizes off-target effects and potential toxicity.
To objectively assess the contribution of the iodine atom, a direct comparison with the corresponding non-iodinated (5-H) triazole is necessary. While the available literature prominently highlights the activity of the 5-iodo derivatives, a comparative study with a 5-H analogue would elucidate the precise impact of the iodine on binding affinity and inhibitory potency. The larger size and potential for halogen bonding of the iodine atom at the C5 position are hypothesized to allow for additional interactions within the enzyme's active site that are not possible for the smaller hydrogen atom.
dot
Caption: Competitive inhibition of PDHc-E1 by a 5-iodotriazole derivative.
Acetylcholinesterase (AChE)
Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. While the broader class of triazole derivatives has been extensively studied as AChE inhibitors, specific comparative data for 5-iodotriazoles is an area of active research. The introduction of the iodine atom could potentially enhance interactions with the peripheral anionic site (PAS) of the enzyme, a common strategy for designing dual-binding site AChE inhibitors with improved efficacy.
α-Glucosidase
α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Its inhibition is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. Various triazole derivatives have shown potent α-glucosidase inhibitory activity. A comparative study of 5-iodotriazoles against their 5-H counterparts would be valuable to determine if the electronic and steric properties of the iodine atom can improve the interaction with the enzyme's active site, potentially leading to more potent and selective inhibitors.
Data Summary: A Comparative Overview
To facilitate a clear comparison, the following table summarizes the available inhibitory data for 5-iodotriazole derivatives and provides a template for future comparative studies with their 5-H analogues.
| Enzyme Target | Compound Class | Representative Compound | IC50 Value (μM) | Type of Inhibition | Reference |
| PDHc-E1 (E. coli) | 5-Iodotriazole | Compound 3g | 4.21 ± 0.11 | Competitive | [1] |
| 5-H-Triazole | (Data Needed for Direct Comparison) | ||||
| Acetylcholinesterase | 5-Iodotriazole | (Data Needed for Direct Comparison) | |||
| 5-H-Triazole | (Data Needed for Direct Comparison) | ||||
| α-Glucosidase | 5-Iodotriazole | (Data Needed for Direct Comparison) | |||
| 5-H-Triazole | (Data Needed for Direct Comparison) |
Experimental Protocols: A Guide to Self-Validating Systems
The following are detailed, step-by-step methodologies for assessing the enzyme inhibitory activity of 5-iodotriazole derivatives, designed to ensure scientific integrity and reproducibility.
Synthesis of 5-Iodo- and 5-H-1,4-disubstituted-1,2,3-triazoles
A robust comparative study begins with the synthesis of both the 5-iodo and the corresponding 5-H-triazole derivatives. A common synthetic route involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
dot
Caption: General synthetic scheme for 5-iodo- and 5-H-triazoles.
Step-by-Step Synthesis of 5-Iodotriazoles:
-
Reaction Setup: In a suitable reaction vessel, dissolve the terminal alkyne (1 equivalent) and the organic azide (1.1 equivalents) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O).
-
Catalyst and Reagent Addition: Add a copper(I) source (e.g., CuSO₄·5H₂O, 5 mol%) and a reducing agent (e.g., sodium ascorbate, 10 mol%). For the synthesis of 5-iodotriazoles, an iodine source such as iodine (I₂) or N-iodosuccinimide (NIS) is included in the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the appropriate time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction and extract the product with a suitable organic solvent. The crude product is then purified by column chromatography to yield the desired 5-iodo-1,4-disubstituted-1,2,3-triazole.
Step-by-Step Synthesis of 5-H-Triazoles (for comparison): The procedure is identical to the synthesis of 5-iodotriazoles, with the crucial exception of omitting the iodine source. The reaction will instead utilize a proton source (often the solvent itself, like water) to provide the hydrogen atom at the 5-position.
Pyruvate Dehydrogenase (PDH) E1 Component Inhibition Assay
This assay measures the activity of the E1 component of the PDH complex.
Materials:
-
Phosphate buffer (pH 7.0)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Pyruvate
-
Purified PDHc-E1 enzyme
-
5-Iodotriazole and 5-H-triazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, TPP, MgCl₂, and DCPIP.
-
Inhibitor Addition: Add varying concentrations of the 5-iodotriazole or 5-H-triazole derivatives to the wells. Include a control well with only the solvent.
-
Enzyme Addition: Add the purified PDHc-E1 enzyme to all wells.
-
Initiation of Reaction: Initiate the reaction by adding pyruvate to all wells.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCPIP reduction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Materials:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Purified AChE enzyme
-
5-Iodotriazole and 5-H-triazole derivatives
Procedure:
-
Reagent Preparation: Prepare solutions of ATCI and DTNB in the phosphate buffer.
-
Reaction Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compounds at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to the wells.
-
Initiation of Reaction: Start the reaction by adding the ATCI solution.
-
Measurement: Measure the increase in absorbance at 412 nm over time. The formation of the yellow 5-thio-2-nitrobenzoate anion is proportional to the enzyme activity.
-
Data Analysis: Determine the rate of reaction for each concentration and calculate the percentage of inhibition to find the IC50 value.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of compounds on α-glucosidase activity.
Materials:
-
Phosphate buffer (pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
α-Glucosidase enzyme
-
Sodium carbonate (Na₂CO₃) solution
-
5-Iodotriazole and 5-H-triazole derivatives
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of the test compounds in phosphate buffer.
-
Initiation of Reaction: Add the pNPG solution to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding sodium carbonate solution.
-
Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
Conclusion and Future Directions
5-Iodotriazole derivatives represent a promising class of enzyme inhibitors with demonstrated potent activity against microbial PDHc-E1. The presence of the iodine atom at the 5-position of the triazole ring offers a valuable handle for medicinal chemists to modulate the pharmacological properties of these compounds. However, to fully understand the structure-activity relationship and the specific contribution of the iodine atom, direct comparative studies with their non-iodinated analogues are essential. The detailed experimental protocols provided in this guide offer a robust framework for conducting such comparative assessments, enabling researchers to generate reliable and reproducible data. Future research should focus on expanding the scope of these comparative studies to a wider range of enzymes and on elucidating the precise molecular interactions, including the role of halogen bonding, through techniques such as X-ray crystallography and molecular modeling. Such efforts will undoubtedly accelerate the development of novel and more effective enzyme inhibitors based on the 5-iodotriazole scaffold.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Iodo-1,4-Disubstituted-1,2,3-Triazoles in Drug Discovery
Introduction: The Strategic Value of the 5-Iodo-1,2,3-Triazole Scaffold
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its exceptional chemical stability, capacity for hydrogen bonding, and favorable dipole moment.[1][2] Its facile and regioselective synthesis, primarily through the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the rapid generation of diverse molecular libraries.[3][4][5] This has cemented the 1,4-disubstituted-1,2,3-triazole as a versatile linker and core component in a multitude of biologically active compounds.[4][6]
However, to move beyond a simple linking element, strategic functionalization of the triazole core is paramount. The introduction of a halogen atom at the C5 position is a key tactic for modulating a compound's pharmacological profile. This guide focuses specifically on 5-iodo-1,4-disubstituted-1,2,3-triazoles, a class of compounds where the iodine atom is not merely a bulky substituent but a powerful modulator of biological activity. The iodine atom can serve as a potent halogen bond donor , a feature of growing importance in rational drug design, and provides a versatile synthetic handle for late-stage functionalization, enabling further exploration of chemical space.[7][8]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these compounds. We will dissect how substituent choices at the N1 and C4 positions, in concert with the C5-iodo group, dictate biological outcomes, supported by experimental data and protocols for researchers in drug development.
Core Synthesis: A Reliable Pathway to 5-Iodo-Triazoles
The predominant method for synthesizing 5-iodo-1,4-disubstituted-1,2,3-triazoles is a one-pot, three-component reaction. This approach combines a terminal alkyne, an organic azide, and an iodine source in the presence of a copper(I) catalyst. The reaction proceeds through the formation of a copper(I) triazolide intermediate, which is subsequently intercepted and iodinated by an electrophilic iodine species.[9][10] This method is highly efficient and regioselective for the desired 1,4-disubstituted isomer.
Caption: General workflow for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles.
Experimental Protocol: Synthesis of a Representative 5-Iodo-1,2,3-triazole
This protocol is a self-validating system for producing high-purity 5-iodo-triazoles, adapted from established methodologies.[9]
-
Catalyst Preparation (In Situ): To a solution of copper(II) sulfate pentahydrate (0.05 mmol) in deionized water (1 mL), add sodium ascorbate (0.1 mmol) to generate the active Cu(I) catalyst. The solution should turn from blue to a pale yellow/colorless suspension.
-
Reaction Setup: In a separate flask, dissolve the terminal alkyne (1.0 mmol), the organic azide (1.0 mmol), and sodium iodide (1.5 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
Initiation: Add the freshly prepared Cu(I) catalyst solution to the reaction mixture.
-
Iodination: Add N-iodosuccinimide (NIS) or molecular iodine (I₂) (1.2 mmol) to the stirring solution.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution to quench excess iodine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-iodo-1,4-disubstituted-1,2,3-triazole.
The Multifaceted Role of the C5-Iodo Substituent
The iodine atom at the C5 position is the key differentiator from the more common 1,4-disubstituted triazoles. Its influence is threefold:
-
Halogen Bonding (XB): The iodine atom possesses a region of positive electrostatic potential on its outermost surface (the σ-hole), allowing it to act as a potent halogen bond donor. This directional, non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) on a biological target can significantly enhance binding affinity and selectivity.[7][11] This provides a rational basis for its inclusion in lead optimization campaigns.
-
Physicochemical Modulation: As the largest and most polarizable stable halogen, iodine drastically increases the lipophilicity and surface area of the triazole ring. This can improve membrane permeability and promote van der Waals interactions within a binding pocket, but may also impact solubility and metabolic stability.
-
Synthetic Versatility: The C-I bond is a uniquely valuable tool for medicinal chemists. It serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the late-stage introduction of aryl, heteroaryl, or alkynyl groups.[8][12] This enables the creation of highly complex and "fully substituted" triazoles from a common intermediate. Furthermore, it facilitates halogen exchange (Halex) reactions to generate other 5-halo-triazoles, such as the corresponding 5-fluoro derivatives.[13]
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-iodo-1,4-disubstituted-1,2,3-triazoles is exquisitely sensitive to the nature of the substituents at the N1 and C4 positions. The following analysis synthesizes findings from various studies on their anticancer, antimicrobial, and enzyme inhibitory properties.[4][14][15]
Caption: Key SAR trends observed for 5-iodo-1,4-disubstituted-1,2,3-triazoles.
Analysis of N1-Substituents (R¹)
The N1 position is critical for orienting the molecule within a binding site.
-
Aromatic/Benzylic Groups: Benzyl and substituted benzyl groups are consistently found in highly active compounds. Halogen substitution (e.g., fluoro, chloro) on the phenyl ring often enhances potency, likely by participating in additional interactions or modulating electronic properties.[16]
-
Aliphatic Groups: Small, linear alkyl chains (e.g., ethyl, propyl) are generally well-tolerated. However, bulky aliphatic groups such as tert-butyl can introduce steric hindrance, leading to a significant drop in activity.[16]
Analysis of C4-Substituents (R²)
The C4 position often points towards the solvent-exposed region or deeper into a sub-pocket of the target.
-
Aromatic/Heteroaromatic Rings: The presence of a phenyl, furan, or other heteroaromatic ring at C4 is a common feature of potent inhibitors. These rings can engage in π-π stacking or hydrophobic interactions.[17]
-
Functional Groups: Introducing groups capable of hydrogen bonding (e.g., hydroxymethyl, amide) can improve both potency and solubility. For instance, the replacement of an amide linker with a triazole ring has been shown to extend conformational flexibility while maintaining activity.[16]
Data Summary: Comparison of Biological Activities
The following table summarizes representative SAR data, highlighting how substituent changes impact biological activity against different targets.
| Compound ID | N1-Substituent (R¹) | C4-Substituent (R²) | Biological Target/Assay | Activity (IC₅₀/MIC) | Comparison Insight | Reference |
| 1a | Benzyl | Phenyl | Thymidine Phosphorylase | 15.2 µM | Baseline activity with simple aromatic groups. | [15] |
| 1b | 4-Chlorobenzyl | Phenyl | Thymidine Phosphorylase | 8.5 µM | Electron-withdrawing group on N1-benzyl improves potency. | [15] |
| 2a | Propyl | 4-Hydroxyphenyl | S. aureus (Antibacterial) | 16 µg/mL | Demonstrates the scaffold's utility in antimicrobial agents. | [18] |
| 2b | Hexyl | 4-Hydroxyphenyl | S. aureus (Antibacterial) | 32 µg/mL | Increasing alkyl chain length at N1 can decrease potency. | [18] |
| 3a | Benzyl | 5'-Hydroxymethyl-2'-furyl | sGC Stimulation | 4.9 µM | Heteroaromatic ring at C4 with H-bond donor is effective. | [16] |
| 3b | 2-Fluorobenzyl | 5'-Hydroxymethyl-2'-furyl | sGC Stimulation | 1.58 µM | ortho-substitution on N1-benzyl ring enhances activity. | [16] |
Performance Comparison with Alternative Scaffolds
vs. Other C5-Halogenated Triazoles
The choice of halogen at the C5 position is a critical decision.
-
5-Bromo/5-Chloro-Triazoles: These analogues are also biologically active. However, the larger, more polarizable iodine atom in 5-iodo-triazoles generally forms stronger and more directional halogen bonds, which can translate to higher potency.
-
5-Fluoro-Triazoles: The C-F bond is highly polarized but fluorine is a poor halogen bond donor. Instead, it primarily acts as a hydrogen bond acceptor and can block metabolic oxidation. 5-Fluoro-triazoles are often synthesized from 5-iodo-triazoles via a Halex reaction, underscoring the synthetic utility of the iodo-intermediate.[13]
vs. Non-Halogenated (C5-H) Analogues
Direct comparison with the corresponding C5-H (proto) triazole is the ultimate test of the iodine atom's contribution. In many cases, the 5-iodo derivative shows significantly enhanced potency. This gain in activity can often be directly attributed to the formation of a halogen bond with a key residue in the target's active site, an interaction that is absent in the non-halogenated parent compound. The 5-proto-1,2,3-triazole is often a byproduct in the synthesis of the 5-iodo version, making this a readily available and crucial comparator.[9]
Protocol: In Vitro Enzyme Inhibition Assay
To validate the biological activity of newly synthesized compounds, a robust and reproducible assay is essential. The following is a generalized protocol for assessing inhibition of a target enzyme (e.g., a kinase, phosphorylase).
Caption: Standard workflow for an in vitro enzyme inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation: Prepare stock solutions of the target enzyme, its specific substrate, and the test compounds (dissolved in DMSO). Prepare the assay buffer appropriate for the enzyme's optimal activity.
-
Compound Plating: In a 96-well microplate, perform a serial dilution of the test compounds to achieve a range of final concentrations (e.g., 100 µM to 1 nM). Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Immediately begin monitoring the reaction progress on a plate reader at the appropriate wavelength. The rate of substrate conversion is measured over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 5-iodo-1,4-disubstituted-1,2,3-triazole scaffold is far more than a simple molecular linker; it is a highly tunable platform for developing potent and selective modulators of biological targets. The SAR studies consistently demonstrate that the interplay between the C5-iodine and the substituents at the N1 and C4 positions is critical for achieving high potency. The iodine atom's ability to form halogen bonds provides a clear mechanistic rationale for its inclusion, while its utility as a synthetic handle offers a pathway for late-stage diversification and the creation of novel chemical entities.
Future research should focus on leveraging the C-I bond to develop next-generation therapeutics, such as covalent inhibitors, proteolysis-targeting chimeras (PROTACs), or functionalized molecular probes for target identification. As our understanding of the subtle power of halogen bonding deepens, the strategic deployment of the 5-iodo-1,2,3-triazole motif will undoubtedly continue to yield promising candidates for drug discovery pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Advances on the Bioactivity of 1,2,3-Triazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of biological activities of various 1,2,3-triazole compounds: Their effects on cholinesterase enzymes, determination of antioxidant capacity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
The Strategic Advantage of 5-Iodotriazoles in Modern Organic Synthesis: A Comparative Guide
In the landscape of medicinal chemistry and materials science, the 1,2,3-triazole scaffold is a cornerstone. Its unique electronic properties, metabolic stability, and capacity to act as a bioisostere for amide bonds have cemented its role in drug development. However, the true potential of this heterocycle is unlocked through precise functionalization, particularly at the C5 position. This guide provides an in-depth comparison of 5-iodotriazoles against other common synthetic intermediates, demonstrating their superior utility in creating diverse and complex molecular architectures. As a Senior Application Scientist, this analysis is grounded in established chemical principles and supported by experimental data to provide researchers, scientists, and drug development professionals with actionable insights.
The C-X Bond: The Heart of Reactivity in Cross-Coupling
The efficacy of a leaving group in palladium-catalyzed cross-coupling reactions is intrinsically linked to the strength of the Carbon-Halogen (C-X) bond. The oxidative addition of the aryl or heteroaryl halide to the palladium(0) center is frequently the rate-determining step of the catalytic cycle. A weaker C-X bond facilitates a faster oxidative addition, leading to milder reaction conditions, lower catalyst loadings, and often, higher yields.
The bond dissociation energies for C-X bonds on an sp² carbon follow a clear trend: C-Cl > C-Br > C-I . This fundamental principle is the primary reason for the enhanced reactivity of 5-iodotriazoles compared to their bromo- and chloro- counterparts.[1][2]
Caption: Relative reactivity of C-X bonds in oxidative addition.
Comparative Analysis of Key Cross-Coupling Reactions
The superior reactivity of the C-I bond makes 5-iodotriazoles exceptionally versatile substrates for a variety of palladium-catalyzed cross-coupling reactions. Below, we compare their performance in three cornerstone transformations of modern synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl and vinyl-aryl linkages. When comparing halogenated triazoles, the advantages of the iodo-substituted intermediate become evident. While direct comparative studies on 5-halotriazoles under identical conditions are sparse, data from analogous heteroaromatic systems consistently show that iodides react under milder conditions than bromides.[3][4][5] For instance, couplings of iodo-heterocycles often proceed efficiently at lower temperatures and with lower catalyst loadings.[5]
| Substrate Type | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo -1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | 80 | 2 | 95 | [4] |
| 4-Iodo anisole (Aryl Iodide) | Pd(OAc)₂ / SPhos | K₃PO₄ | 60 | 6 | High | [6] |
| 3-Bromo pyrazolo[1,5-a]pyrimidine | XPhosPdG2 / XPhos | K₂CO₃ | 110 (MW) | 0.33 | 85 | [5] |
| Aryl Chlorides (General) | Pd₂(dba)₃ / XPhos | K₃PO₄ | 100 | 12-24 | Good-Exc. | [7] |
Analysis of Causality: The higher reactivity of 5-iodotriazoles allows for the use of less forcing conditions. This is particularly advantageous when working with thermally sensitive substrates or those bearing delicate functional groups. The stronger C-Br and C-Cl bonds often necessitate higher temperatures, which can lead to side reactions like dehalogenation or degradation.[8] Furthermore, the faster oxidative addition with iodides can lead to more efficient catalyst turnover, sometimes allowing for lower catalyst concentrations.[9]
Sonogashira Coupling: Accessing Aryl-Alkynes
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, creating structures prevalent in materials science and as precursors for more complex scaffolds. The reactivity trend for vinyl and aryl halides in this reaction is well-established: I > OTf > Br >> Cl .[2][10] This makes 5-iodotriazoles the premier choice for coupling with terminal alkynes, often enabling reactions at room temperature.[2]
| Substrate | Catalyst / Co-catalyst | Base | Temp. | Yield | Reference |
| 5-Iodo -1,4-disubstituted-1,2,3-triazole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT | High | [11] (analogy) |
| Aryl Iodide (Iodobenzene) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | RT | 97% | [12] |
| Aryl Bromide (General) | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Et₃N | RT | Good | [10] |
| Aryl Chloride (General) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 110 °C | Good | [13] (analogy) |
Analysis of Causality: The facile oxidative addition of the C-I bond to the Pd(0) center is the key driver of efficiency.[14] For aryl bromides, and especially chlorides, this step is significantly slower and often becomes rate-limiting, requiring higher temperatures or more sophisticated and expensive catalyst systems to achieve comparable results.[1][15] The mild conditions permissible with 5-iodotriazoles preserve the integrity of the often-sensitive alkyne coupling partner.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of C(sp²)-N bonds is fundamental to pharmaceutical chemistry. The Buchwald-Hartwig amination offers a versatile method for this transformation. While historically aryl iodides were considered poor substrates for C-N coupling due to the formation of stable, off-cycle palladium-iodide dimers, modern catalyst systems with specialized biarylphosphine ligands have overcome this limitation.[16] With the right ligand, 5-iodotriazoles can be excellent coupling partners, often reacting faster than their bromo- and chloro-analogs.
| Substrate | Catalyst / Ligand | Base | Temp. (°C) | Yield | Reference |
| 5-Halo -1,2,3-triazole (I, Br, Cl) | (THP-Dipp)Pd(cinn)Cl | t-BuONa | 120 | Good-High | [17] |
| Aryl Iodides (General) | Pd(OAc)₂ / Biarylphosphine | Cs₂CO₃ | 80-100 | High | [18] |
| Aryl Bromides (General) | Pd(OAc)₂ / BINAP | NaOtBu | 70-100 | Good-High | [18] |
| Aryl Chlorides (General) | Pd(OAc)₂ / DtBPF | NaOtBu | 100 | Good-High | [18] |
Analysis of Causality: The choice of ligand is critical in Buchwald-Hartwig aminations.[19] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[20] These ligands promote the formation of a monoligated L₁Pd(0) species, which is highly reactive in oxidative addition.[21] They also facilitate the reductive elimination step and prevent the formation of inactive catalyst species, which was a particular problem with aryl iodides and older catalyst systems.[18] For 5-iodotriazoles, using a modern catalyst system enables efficient coupling under conditions that are often milder than those required for the less reactive 5-bromo or 5-chloro analogs.
Experimental Protocols
To ensure the practical application of these insights, detailed, self-validating protocols are provided below.
Protocol 1: One-Pot Synthesis of 1-Benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole
This procedure details a reliable, one-pot synthesis starting from a terminal alkyne and an organic azide, which is a common and efficient entry point to the target intermediate.[22][23]
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenylacetylene (1.0 mmol, 1.0 equiv.), benzyl azide (1.1 mmol, 1.1 equiv.), and anhydrous THF (5 mL).
-
Catalyst Preparation (in situ): In a separate vial, dissolve copper(II) perchlorate hexahydrate (0.05 mmol, 5 mol%) and sodium iodide (0.2 mmol, 20 mol%) in acetonitrile (2 mL). The solution should turn from blue to a yellowish suspension, indicating the formation of Cu(I).
-
Initiation: Add the prepared catalyst suspension to the flask containing the alkyne and azide.
-
Iodination: Add N-iodosuccinimide (NIS) (1.2 mmol, 1.2 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 5-iodotriazole product.
Caption: Workflow for the one-pot synthesis of a 5-iodotriazole.
Protocol 2: Suzuki-Miyaura Coupling of a 5-Iodotriazole
This protocol outlines a general procedure for the Suzuki-Miyaura coupling, a versatile C-C bond-forming reaction.
Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the 5-iodotriazole (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.75 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄) (1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add anhydrous dioxane (3 mL) and water (0.3 mL) via syringe. Degas the mixture by bubbling argon through it for 10 minutes.
-
Catalyst Introduction: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.025 mmol, 5 mol%) or a more modern catalyst system like XPhos Pd G3 (0.01 mmol, 2 mol%), to the flask under a positive pressure of argon.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C for 2-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography to obtain the 1,4,5-trisubstituted triazole.
Caption: General workflow for Suzuki-Miyaura coupling of 5-iodotriazoles.
Conclusion
For researchers aiming to synthesize libraries of complex, 1,4,5-trisubstituted 1,2,3-triazoles, 5-iodotriazoles represent the most strategic and versatile intermediate. Their enhanced reactivity, stemming from the inherent weakness of the C-I bond, allows for milder reaction conditions, broader functional group tolerance, and often higher yields in key cross-coupling reactions compared to bromo- or chloro-substituted analogs. By leveraging modern catalyst systems, the utility of these powerful building blocks can be fully realized, accelerating the pace of discovery in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 23. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Substituted 1,2,3-Triazoles
Introduction: The Ubiquitous Triazole and the Need for Precise Characterization
The 1,2,3-triazole scaffold is a cornerstone of modern chemistry. This five-membered heterocycle, featuring three contiguous nitrogen atoms, is more than just a stable aromatic ring; it is a versatile building block with profound applications in drug development, materials science, and chemical biology.[1] The surge in its popularity is largely credited to the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2]
Part 1: Synthesis and Sample Preparation – Laying the Foundation
The quality of any spectroscopic analysis is fundamentally dependent on the purity of the sample. The synthesis of 1,2,3-triazoles is well-established, with the CuAAC reaction being a primary workhorse for generating 1,4-disubstituted isomers.[4]
Experimental Protocol: Synthesis of a Model 1,4-Disubstituted 1,2,3-Triazole
This protocol describes a general, reliable method for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, a common reference compound.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution. The reaction is often exothermic and may change color.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind the Protocol: The CuAAC reaction's high regioselectivity for the 1,4-isomer is a result of a well-studied catalytic cycle.[2] Sodium ascorbate acts as a reducing agent, converting Cu(II) to the active Cu(I) species in situ. The Cu(I) then coordinates with the terminal alkyne, activating it for nucleophilic attack by the azide, leading specifically to the 1,4-disubstituted product.[2] This mechanism is a cornerstone of click chemistry's reliability.
dot
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Part 2: A Comparative Guide to Spectroscopic Data
The true identity of a synthesized triazole is revealed through spectroscopic analysis. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is arguably the most powerful tool for the structural elucidation of 1,2,3-triazoles, especially for distinguishing between regioisomers.
¹H NMR Spectroscopy
The most diagnostic signal in the ¹H NMR spectrum of a 1,4-disubstituted 1,2,3-triazole is the proton at the C-5 position.
-
Chemical Shift: This proton typically appears as a sharp singlet in the range of δ 7.5 - 8.8 ppm .[5][6] Its precise location is highly sensitive to the electronic nature of the substituents at the N-1 and C-4 positions.
-
Substituent Effects: Electron-withdrawing groups (e.g., nitro, ester) on the flanking aryl rings will deshield the triazole proton, shifting its signal downfield. Conversely, electron-donating groups (e.g., methoxy, alkyl) will cause an upfield shift. This predictable behavior is a key validation check.
¹³C NMR Spectroscopy: The Key to Isomer Differentiation
While ¹H NMR is informative, ¹³C NMR provides the definitive method to distinguish between 1,4- and 1,5-disubstituted isomers.[3]
-
1,4-Disubstituted Isomers: The carbon atom bearing the proton (C-5) resonates at a characteristically upfield position, typically between δ 120 - 127 ppm . The substituted C-4 carbon appears further downfield.[5]
-
1,5-Disubstituted Isomers: In this regioisomer, the unsubstituted carbon is now C-4. Its chemical shift is significantly further downfield, appearing around δ 133 - 135 ppm or higher.[3] This >10 ppm difference is an unambiguous marker for the 1,5-substitution pattern.
dot
Caption: ¹³C NMR is definitive for distinguishing 1,4- vs 1,5-isomers.
Comparative NMR Data Summary
| Compound (R1, R4/R5) | ¹H (C-H, ppm) | ¹³C (C-H, ppm) | ¹³C (C-R, ppm) | Reference(s) |
| 1-Phenyl, 4-Phenyl | 8.13 | ~120 | ~148 | [7] |
| 1-(p-Tolyl), 4-COOEt (1,4-isomer) | 8.49 | 122.07 | 141.12 | [7] |
| 1-Benzyl, 5-Phenyl (1,5-isomer) | 6.88 (H4) | 134.8 | 141.6 | [3] |
| 1-(p-Anisyl), 5-(p-Tolyl) (1,5-isomer) | 7.01 (H4) | 134.4 | 138.9 | [3] |
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is excellent for confirming the presence of key functional groups and the triazole core.
-
Triazole Ring Vibrations: The triazole ring itself gives rise to a series of characteristic, though sometimes weak, absorption bands. Look for:
-
Substituent Dominance: Often, the most prominent peaks in the IR spectrum will belong to the substituents. For example, a triazole bearing a carbonyl group will show a strong C=O stretch around 1700 cm⁻¹, which can be more useful for reaction monitoring than the subtle ring vibrations.[10]
Key IR Absorption Bands for Substituted 1,2,3-Triazoles
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Reference(s) |
| Triazole C-H Stretch | 3100 - 3150 | Weak | [5] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | [10] |
| Triazole Ring Deformation | 900 - 1400 | Medium-Weak | [8][9] |
| Carbonyl (C=O) Stretch | 1680 - 1720 | Strong | [10] |
| Alcohol (O-H) Stretch | 3200 - 3600 | Broad | [10] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues
Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.
-
Molecular Ion Peak (M⁺): The molecular ion peak is typically strong and clearly visible, confirming the molecular weight of the synthesized triazole.[11]
-
Characteristic Fragmentation: The most characteristic fragmentation pathway for the 1,2,3-triazole ring under techniques like Electron Ionization (EI) is the loss of a neutral nitrogen molecule (N₂) , resulting in a prominent [M-28]⁺ peak.[11][12] This is a highly favorable process due to the exceptional stability of N₂.
-
Substituent-Driven Fragmentation: The overall fragmentation pattern is heavily influenced by the substituents. The weakest bond will often cleave first, and the stability of the resulting fragments dictates the major peaks observed. For instance, in a 1-benzyl substituted triazole, cleavage of the benzylic C-N bond will produce a strong tropylium ion peak at m/z 91. The base peak in the spectrum is often derived from a stable fragment of a substituent rather than the triazole ring itself.[11]
dot
Caption: Generalized mass spectrometry fragmentation of a 1,2,3-triazole.
Conclusion
The structural characterization of substituted 1,2,3-triazoles is a critical task that relies on the synergistic application of multiple spectroscopic techniques. While IR and MS provide essential confirmation of functional groups and molecular weight, NMR spectroscopy stands as the ultimate arbiter of structure. In particular, the distinct chemical shifts of the triazole ring carbons in ¹³C NMR spectra offer an irrefutable method for distinguishing between the crucial 1,4- and 1,5-regioisomers. By understanding the principles behind the data—how substituents electronically influence chemical shifts and how molecular structure dictates fragmentation—researchers can confidently and accurately characterize these immensely valuable heterocyclic compounds.
References
- 1. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-iodo-1,4-diMethyl-1H-1,2,3-triazole
Executive Overview: The Principle of Proactive Containment
The proper disposal of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. Due to its chemical structure—an iodinated heterocyclic compound—this substance must be treated as a regulated hazardous waste. The foundational principle for its disposal is proactive containment and segregation. Under no circumstances should this compound or its contaminated materials be disposed of via standard drains or general laboratory trash.[1] This guide provides a comprehensive, step-by-step protocol rooted in established regulatory frameworks to ensure safe handling from the point of generation to final disposal by certified professionals.
Hazard Identification and Risk Assessment
Understanding the "why" is paramount to ensuring procedural adherence. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be universally available, its chemical structure allows for an expert assessment of its potential hazards.
-
Chemical Class: The molecule is a halogenated organic compound.[2] This classification is critical as it dictates the specific waste stream it must enter. The presence of iodine makes it distinct from non-halogenated organic waste.
-
Inferred Health Hazards: Structurally similar triazole-based compounds are often classified as skin and eye irritants, and may be harmful if swallowed.[3][4][5] The compound is a solid, and fine dust may pose an inhalation risk.[6]
-
Environmental Hazards: Iodinated organic compounds can persist in the environment and may be toxic to aquatic life.[1] Improper disposal can lead to the formation of hazardous vapors or contamination of soil and groundwater.[7] Therefore, it must be handled in a way that prevents its release into the environment.
-
Reactivity: While specific reactivity data is limited, it is prudent to assume that, like many organic compounds, it is combustible.[6] It should be stored away from strong oxidizing agents.
This risk profile mandates that all handling and disposal operations are governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[7][8][9]
Pre-Disposal Operations: The Foundation of Compliance
Before waste is generated, a clear plan must be in place. This is a core requirement of your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA.[10][11][12]
Waste Determination
The first step in hazardous waste management is "waste determination."[13][14] Based on its chemical nature, this compound is classified as a halogenated organic hazardous waste . This determination must be documented and dictates all subsequent handling procedures.
Assembling the Disposal Kit
Prepare a dedicated waste accumulation area in the laboratory where the compound is used. This area should be clearly marked and equipped with the following:
-
Personal Protective Equipment (PPE): A dedicated supply of appropriate PPE.
-
Waste Containers: Designated, compatible hazardous waste containers.
-
Labeling Supplies: Pre-printed hazardous waste labels and indelible markers.
| Item | Specification | Justification |
| Primary Gloves | Nitrile gloves | Provides chemical resistance for incidental contact. |
| Secondary Gloves | Neoprene or other heavy-duty gloves | Recommended for bulk handling or spill cleanup. |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and dust.[4] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing. |
| Respiratory | Use within a certified chemical fume hood | Engineering control to prevent inhalation of dusts.[11] |
Step-by-Step Disposal Protocol
This protocol is divided into three common waste streams generated in a research setting. The guiding principle for all three is segregation . Do not mix this waste with any other category, particularly non-halogenated solvents or aqueous waste.[2]
Disposal of Unused or Expired Pure Compound
-
Do Not Alter: Leave the chemical in its original, clearly labeled container.[6][15]
-
Inspect Container: Ensure the container is sealed, in good condition, and the exterior is clean.[16]
-
Label as Waste: Affix a "Hazardous Waste" label to the container. Fill in the full chemical name: "this compound," the accumulation start date, and other required information.
-
Segregate: Store the container in your designated satellite accumulation area for halogenated organic solids.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
Disposal of Dilute Solutions
This applies to reaction mixtures, mother liquors, or analytical solutions containing the target compound.
-
Select Container: Use a designated, compatible waste container for "Halogenated Organic Liquid Waste." This is typically a high-density polyethylene (HDPE) or glass container. Ensure it has a screw-top cap.[15][16]
-
Label Container: Pre-label the container with "Hazardous Waste - Halogenated Organic Liquids." List all chemical components and their approximate percentages, including the solvent.
-
Transfer Waste: Working inside a chemical fume hood, carefully transfer the liquid waste into the container using a funnel.
-
Seal Securely: Close the container tightly immediately after adding waste. Containers must remain closed at all times except when waste is being added.[9]
-
Store Safely: Place the container in secondary containment within your designated satellite accumulation area.
-
Arrange Pickup: Once the container is approaching 90% full, contact EHS for removal.[15]
Disposal of Contaminated Labware and Debris
This includes items like gloves, weigh boats, pipette tips, and silica gel contaminated with the compound.
-
Select Container: Use a designated container for "Halogenated Organic Solid Waste." This is often a sturdy, lined cardboard box or a plastic drum.
-
Label Container: Affix a "Hazardous Waste" label and clearly identify the contents as "Solid Debris contaminated with this compound."
-
Collect Waste: Place all contaminated disposable items directly into this container. Do not dispose of these items in the regular trash.[17]
-
No Sharps: Do not dispose of needles or other sharps in this container. Use a dedicated sharps container.
-
Seal and Store: When full, securely seal the container or its liner. Store it in the satellite accumulation area.
-
Arrange Pickup: Contact EHS for removal.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical for safety.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact EHS or emergency services.
-
Don PPE: At a minimum, wear a lab coat, goggles, and double gloves.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material compatible with halogenated organics (e.g., vermiculite or a universal spill pad). Avoid raising dust.[6]
-
For Liquids: Cover the spill with absorbent pads or granules, working from the outside in.
-
-
Collect Debris: Carefully scoop the absorbed spill material into a designated hazardous waste container for contaminated solids.
-
Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol or ethanol), collecting the wipes as hazardous solid waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Decision workflow for segregating and preparing this compound waste.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. bucknell.edu [bucknell.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. osha.gov [osha.gov]
- 9. pfw.edu [pfw.edu]
- 10. mastercontrol.com [mastercontrol.com]
- 11. compliancy-group.com [compliancy-group.com]
- 12. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. mtu.edu [mtu.edu]
- 15. ethz.ch [ethz.ch]
- 16. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
